Methyl 4-bromo-2-(methylsulfonyl)benzoate
Description
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Properties
IUPAC Name |
methyl 4-bromo-2-methylsulfonylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO4S/c1-14-9(11)7-4-3-6(10)5-8(7)15(2,12)13/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMTWUICAKUOXOV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)Br)S(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001205681 | |
| Record name | Benzoic acid, 4-bromo-2-(methylsulfonyl)-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001205681 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
773134-43-3 | |
| Record name | Benzoic acid, 4-bromo-2-(methylsulfonyl)-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=773134-43-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzoic acid, 4-bromo-2-(methylsulfonyl)-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001205681 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 4-bromo-2-(methylsulfonyl)benzoate | |
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Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Methyl 4-bromo-2-(methylsulfonyl)benzoate
This guide provides a comprehensive overview and detailed protocol for the synthesis of Methyl 4-bromo-2-(methylsulfonyl)benzoate, a key intermediate in the development of various pharmaceutical compounds.[1][2] The synthesis involves a multi-step process, beginning with commercially available starting materials and employing robust chemical transformations. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.
Introduction and Strategic Approach
This compound is a valuable building block in medicinal chemistry.[1] Its synthesis requires a strategic approach to introduce the bromo, methylsulfonyl, and methyl ester functionalities onto the benzene ring with the correct regiochemistry. The presented synthesis pathway is designed for efficiency and scalability, focusing on well-established and reliable reactions.
The overall synthetic strategy involves a sequence of reactions, including a Sandmeyer reaction to introduce the bromo group, followed by nucleophilic aromatic substitution to install a methylthio group, which is then oxidized to the desired methylsulfonyl group. The final step involves the esterification of the carboxylic acid. This route is advantageous as it allows for precise control over the substitution pattern on the aromatic ring.
Synthetic Pathway Overview
The synthesis of this compound can be efficiently achieved through a four-step process starting from 2-amino-4-bromotoluene. The key transformations are:
-
Diazotization and Thiolation: Conversion of the amino group of 2-amino-4-bromotoluene to a diazonium salt, followed by a reaction with a sulfur nucleophile to introduce a methylthio group.
-
Oxidation: Oxidation of the resulting methylthio group to a methylsulfonyl group.
-
Benzylic Oxidation: Oxidation of the methyl group on the aromatic ring to a carboxylic acid.
-
Esterification: Conversion of the carboxylic acid to its corresponding methyl ester.
Caption: Overall synthetic workflow for this compound.
Detailed Experimental Protocols
Step 1: Synthesis of 4-Bromo-2-(methylthio)toluene
This initial step involves the conversion of the amino group of 2-amino-4-bromotoluene into a more versatile functional group. The Sandmeyer reaction, a cornerstone of aromatic chemistry, is employed here to generate a diazonium salt, which is then trapped by a sulfur nucleophile.[3][4][5] This method provides a reliable way to introduce the methylthio group at the desired position.
Protocol:
-
In a well-ventilated fume hood, a solution of 2-amino-4-bromotoluene (1 equivalent) in a mixture of acetic acid and propionic acid is prepared in a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel.
-
The solution is cooled to 0-5 °C using an ice-salt bath.
-
A solution of sodium nitrite (1.1 equivalents) in concentrated sulfuric acid is added dropwise to the reaction mixture, maintaining the temperature below 10 °C.
-
After the addition is complete, the mixture is stirred for an additional 30 minutes at 0-5 °C.
-
In a separate flask, a solution of dimethyl disulfide (2 equivalents) in a suitable solvent is prepared and cooled to 0-5 °C.
-
The freshly prepared diazonium salt solution is then added portion-wise to the dimethyl disulfide solution, with vigorous stirring, while maintaining the temperature below 10 °C. The evolution of nitrogen gas will be observed.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 12-16 hours.
-
The reaction is quenched by pouring it into ice water and extracted with a suitable organic solvent (e.g., ethyl acetate).
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford 4-bromo-2-(methylthio)toluene.
Step 2: Synthesis of 4-Bromo-2-(methylsulfonyl)toluene
The oxidation of the sulfide to a sulfone is a critical transformation in this synthesis. Oxone® (potassium peroxymonosulfate) is a powerful and environmentally friendly oxidizing agent that provides a clean and efficient conversion.
Protocol:
-
To a stirred solution of 4-bromo-2-(methylthio)toluene (1 equivalent) in a mixture of methanol and water, Oxone® (2.2 equivalents) is added portion-wise at room temperature.
-
The reaction mixture is stirred vigorously at room temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is diluted with water and extracted with ethyl acetate.
-
The combined organic layers are washed with saturated sodium bicarbonate solution and brine, then dried over anhydrous sodium sulfate.
-
The solvent is removed under reduced pressure to yield 4-bromo-2-(methylsulfonyl)toluene, which is often pure enough for the next step without further purification.
Step 3: Synthesis of 4-Bromo-2-(methylsulfonyl)benzoic Acid
The benzylic oxidation of the methyl group to a carboxylic acid is achieved using a strong oxidizing agent like potassium permanganate. This reaction is a classic transformation in organic synthesis.
Protocol:
-
A mixture of 4-bromo-2-(methylsulfonyl)toluene (1 equivalent), potassium permanganate (3-4 equivalents), and water is heated to reflux with vigorous stirring for 8-12 hours.
-
The reaction mixture is then cooled to room temperature, and the excess potassium permanganate is quenched by the addition of a saturated solution of sodium bisulfite until the purple color disappears.
-
The resulting manganese dioxide is removed by filtration through a pad of celite.
-
The filtrate is acidified with concentrated hydrochloric acid to precipitate the product.
-
The white precipitate is collected by filtration, washed with cold water, and dried to give 4-bromo-2-(methylsulfonyl)benzoic acid.[6]
Step 4: Synthesis of this compound
The final step is a Fischer esterification, which converts the carboxylic acid to its methyl ester using methanol in the presence of a catalytic amount of strong acid.[7][8]
Protocol:
-
A solution of 4-bromo-2-(methylsulfonyl)benzoic acid (1 equivalent) in methanol is prepared in a round-bottom flask.
-
A catalytic amount of concentrated sulfuric acid (e.g., 5 mol%) is added to the solution.
-
The reaction mixture is heated to reflux for 6-8 hours. The reaction can be monitored by TLC.
-
After completion, the mixture is cooled to room temperature, and the excess methanol is removed under reduced pressure.
-
The residue is dissolved in ethyl acetate and washed with saturated sodium bicarbonate solution and brine.
-
The organic layer is dried over anhydrous sodium sulfate and concentrated to give the crude product.
-
The final product, this compound, is purified by recrystallization or column chromatography.
Quantitative Data Summary
| Step | Starting Material | Reagents | Product | Typical Yield |
| 1 | 2-Amino-4-bromotoluene | 1. NaNO₂, H₂SO₄2. (CH₃S)₂, SO₂ | 4-Bromo-2-(methylthio)toluene | 60-70% |
| 2 | 4-Bromo-2-(methylthio)toluene | Oxone® | 4-Bromo-2-(methylsulfonyl)toluene | >90% |
| 3 | 4-Bromo-2-(methylsulfonyl)toluene | KMnO₄ | 4-Bromo-2-(methylsulfonyl)benzoic Acid | 70-80% |
| 4 | 4-Bromo-2-(methylsulfonyl)benzoic Acid | CH₃OH, H₂SO₄ | This compound | 85-95% |
Mechanistic Insights
Caption: Simplified mechanism of the Sandmeyer-type reaction for sulfide formation.
The Sandmeyer reaction proceeds through a radical-nucleophilic aromatic substitution mechanism.[3] The initial diazotization of the aromatic amine generates a diazonium salt. A single electron transfer from a copper(I) catalyst to the diazonium salt leads to the formation of an aryl radical and the release of nitrogen gas. This highly reactive aryl radical then reacts with the sulfur nucleophile to form the final product.
Conclusion
The synthesis of this compound presented in this guide is a robust and efficient method that utilizes well-established chemical transformations. By following the detailed protocols and understanding the underlying chemical principles, researchers can reliably produce this important intermediate for various applications in drug discovery and development.
References
- 1. This compound | 773134-43-3 [chemicalbook.com]
- 2. jennysynth.com [jennysynth.com]
- 3. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 4. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sandmeyer Reaction [organic-chemistry.org]
- 6. prepchem.com [prepchem.com]
- 7. prepchem.com [prepchem.com]
- 8. nbinno.com [nbinno.com]
A Technical Guide to Methyl 4-bromo-2-(methylsulfonyl)benzoate: Properties, Synthesis, and Applications in Drug Discovery
Abstract: This document provides an in-depth technical overview of Methyl 4-bromo-2-(methylsulfonyl)benzoate (CAS No. 773134-43-3), a key chemical intermediate in modern organic synthesis and medicinal chemistry. We will explore its core chemical and physical properties, present a detailed synthetic methodology, analyze its reactivity, and discuss its proven applications, particularly its role as a versatile building block in the development of novel therapeutics. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this compound's unique structural features for advanced molecular design.
Core Chemical Identity and Physicochemical Properties
This compound is a substituted aromatic compound featuring a benzoate core functionalized with both a bromine atom and a methylsulfonyl group. This specific arrangement of electron-withdrawing groups and a reactive halide makes it a valuable and predictable component in multi-step synthetic pathways. Its key properties are summarized below.
| Property | Value | Source |
| CAS Number | 773134-43-3 | [1] |
| Molecular Formula | C₉H₉BrO₄S | [1][2] |
| Molecular Weight | 293.14 g/mol | [1] |
| IUPAC Name | methyl 4-bromo-2-methylsulfonylbenzoate | [1] |
| Appearance | White to off-white solid | [3] |
| Purity | Typically ≥97-98% | [4] |
| Predicted Boiling Point | 453.3 ± 45.0 °C | [3] |
| Predicted Density | 1.582 ± 0.06 g/cm³ | [3] |
| Storage Conditions | Inert atmosphere, room temperature | |
| InChI | InChI=1S/C9H9BrO4S/c1-14-9(11)7-4-3-6(10)5-8(7)15(2,12)13/h3-5H,1-2H3 | [1] |
| InChIKey | OMTWUICAKUOXOV-UHFFFAOYSA-N | [1] |
| SMILES | C(OC)(=O)C1=CC=C(Br)C=C1S(C)(=O)=O | [3] |
Structural Features and Reactivity Analysis
The utility of this compound stems from the distinct reactivity of its functional groups. The interplay between the methyl ester, the methylsulfonyl group, and the bromine atom dictates its role in chemical synthesis.
References
An In-Depth Technical Guide to Methyl 4-bromo-2-(methylsulfonyl)benzoate (CAS: 773134-43-3)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 4-bromo-2-(methylsulfonyl)benzoate, bearing the CAS number 773134-43-3, is a key bifunctional building block in modern medicinal chemistry and organic synthesis. Its unique substitution pattern, featuring a bromine atom amenable to cross-coupling reactions and an electron-withdrawing methylsulfonyl group, makes it a valuable intermediate in the construction of complex molecular architectures. This guide provides a comprehensive overview of its synthesis, chemical properties, reactivity, and applications, with a particular focus on its role in the development of targeted protein degraders (PROTACs) and CRTH2 antagonists. Detailed, field-proven experimental protocols are provided to enable its practical application in a research and development setting.
Chemical Identity and Physical Properties
This compound is a solid at room temperature, possessing the molecular formula C₉H₉BrO₄S and a molecular weight of approximately 293.14 g/mol .[1][2] Its structure is characterized by a benzene ring substituted with a methyl ester, a bromine atom, and a methylsulfonyl group.
| Property | Value | Source |
| CAS Number | 773134-43-3 | [2] |
| Molecular Formula | C₉H₉BrO₄S | [2] |
| Molecular Weight | 293.14 g/mol | [1][2] |
| Physical Form | Solid | |
| Purity | Typically ≥98% | |
| Storage | Inert atmosphere, room temperature | |
| InChIKey | OMTWUICAKUOXOV-UHFFFAOYSA-N | [2] |
| SMILES | COC(=O)C1=C(C=C(C=C1)Br)S(=O)(=O)C | [2] |
Synthesis and Purification
The most common and logical synthetic route to this compound involves a two-step sequence starting from a commercially available precursor. This process includes the formation of a thioether intermediate followed by its oxidation to the desired sulfone.
Synthetic Pathway Overview
The synthesis commences with the nucleophilic aromatic substitution of a suitable starting material to introduce a methylthio- group, which is subsequently oxidized to the methylsulfonyl- group. This strategy allows for the efficient and controlled installation of the sulfone moiety.
Caption: Synthetic route to this compound.
Step-by-Step Experimental Protocol
Step 1: Synthesis of Methyl 4-bromo-2-(methylthio)benzoate
This procedure is adapted from standard nucleophilic aromatic substitution reactions.
-
Materials:
-
Methyl 4-bromo-2-fluorobenzoate
-
Sodium thiomethoxide
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
To a solution of Methyl 4-bromo-2-fluorobenzoate (1.0 eq) in anhydrous DMF, add sodium thiomethoxide (1.2 eq) portion-wise at room temperature under an inert atmosphere (e.g., nitrogen or argon).
-
Stir the reaction mixture at room temperature for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine, then dry over anhydrous MgSO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude Methyl 4-bromo-2-(methylthio)benzoate, which can be used in the next step without further purification or purified by column chromatography on silica gel.
-
Step 2: Synthesis of this compound
This oxidation protocol is based on established methods for converting sulfides to sulfones.[3]
-
Materials:
-
Methyl 4-bromo-2-(methylthio)benzoate
-
meta-Chloroperoxybenzoic acid (m-CPBA) (≥77%)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
Dissolve Methyl 4-bromo-2-(methylthio)benzoate (1.0 eq) in DCM in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add m-CPBA (2.2 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by adding saturated aqueous Na₂S₂O₃ solution.
-
Separate the organic layer and wash sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound as a solid.
-
Reactivity and Applications in Synthesis
The synthetic utility of this compound stems from the orthogonal reactivity of its functional groups. The aryl bromide is a versatile handle for palladium-catalyzed cross-coupling reactions, while the methyl ester can be hydrolyzed or aminated to introduce further diversity.
Cross-Coupling Reactions
The bromine atom on the aromatic ring is well-suited for various cross-coupling reactions, including Suzuki-Miyaura and Sonogashira couplings, enabling the formation of carbon-carbon bonds.[4][5]
Caption: Key reactions of this compound.
Representative Protocol for Suzuki-Miyaura Coupling: [6]
-
Materials:
-
This compound
-
Arylboronic acid (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 eq)
-
Solvent (e.g., 1,4-dioxane/water, 4:1)
-
-
Procedure:
-
In a Schlenk flask, combine this compound (1.0 eq), the arylboronic acid, the palladium catalyst, and the base.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed solvent system and heat the mixture to 80-100 °C with stirring.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer, concentrate, and purify by column chromatography.
-
Application in PROTAC Synthesis
This compound is a valuable building block for the synthesis of Proteolysis Targeting Chimeras (PROTACs).[7] PROTACs are heterobifunctional molecules that induce the degradation of target proteins.[7] The aryl bromide of this building block can be functionalized to attach a linker, which is then connected to a ligand for an E3 ubiquitin ligase.
Caption: General workflow for PROTAC synthesis using the title compound.
Application in CRTH2 Antagonist Synthesis
This compound has been utilized in the synthesis of antagonists for the Chemoattractant Receptor-homologous molecule expressed on Th2 cells (CRTH2), a G-protein coupled receptor involved in allergic inflammatory diseases.[8] The structural motifs derived from this compound contribute to the binding affinity and efficacy of these antagonists.[9]
Spectroscopic Characterization
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the methyl ester protons, and the methylsulfonyl protons. The aromatic region would display a complex splitting pattern due to the substitution.
-
¹³C NMR: The carbon NMR would show distinct signals for the carbonyl carbon of the ester, the aromatic carbons, and the methyl carbons of the ester and sulfonyl groups.
-
Mass Spectrometry: The mass spectrum would exhibit a molecular ion peak corresponding to the molecular weight of the compound, along with a characteristic isotopic pattern for the bromine atom. Predicted mass spectral data is available on PubChem.[11]
Safety and Handling
This compound is classified as an irritant.[2] Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.
-
Hazard Statements:
-
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
Conclusion
This compound is a strategically important building block for the synthesis of complex, biologically active molecules. Its well-defined reactivity allows for its incorporation into diverse molecular scaffolds through reliable and high-yielding chemical transformations. The detailed protocols and reactivity profiles presented in this guide are intended to facilitate its effective use in research and drug discovery programs, particularly in the promising fields of targeted protein degradation and the development of novel anti-inflammatory agents.
References
- 1. rsc.org [rsc.org]
- 2. This compound | C9H9BrO4S | CID 53393139 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3-Chloroperoxybenzoic acid, MCPBA, meta-Chloroperbenzoic acid [organic-chemistry.org]
- 4. nbinno.com [nbinno.com]
- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. Late-stage synthesis of heterobifunctional molecules for PROTAC applications via ruthenium-catalysed C‒H amidation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. prepchem.com [prepchem.com]
- 9. Benzodiazepinone Derivatives as CRTH2 Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound(773134-43-3) 1H NMR spectrum [chemicalbook.com]
- 11. PubChemLite - this compound (C9H9BrO4S) [pubchemlite.lcsb.uni.lu]
A Technical Guide to the Spectroscopic Characterization of Methyl 4-bromo-2-(methylsulfonyl)benzoate
Abstract
This technical guide provides a comprehensive analysis of the spectroscopic data for Methyl 4-bromo-2-(methylsulfonyl)benzoate (CAS No: 773134-43-3).[1][2] As a key building block and intermediate in organic and medicinal chemistry, unambiguous structural confirmation is paramount.[3][4] This document offers an in-depth interpretation of the expected Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) data. The guide is intended for researchers, chemists, and quality control professionals who require a detailed understanding of the characteristic spectral features of this molecule for identification, purity assessment, and reaction monitoring.
Molecular Structure and Spectroscopic Overview
This compound possesses a highly substituted benzene ring, featuring three distinct electron-withdrawing groups: a bromo substituent, a methylsulfonyl group, and a methyl ester group. This substitution pattern creates a unique electronic environment that profoundly influences its spectroscopic signature. The strategic placement of these groups removes the plane of symmetry often found in para-substituted rings, resulting in a complex and information-rich NMR spectrum where all three aromatic protons are chemically distinct.
Below is the chemical structure with standardized numbering for NMR assignments.
Caption: Numbering scheme for this compound.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
¹H NMR spectroscopy is a primary tool for confirming the substitution pattern on the aromatic ring and identifying the methyl groups. The strong deshielding effects of the sulfonyl and ester groups are expected to shift the aromatic protons significantly downfield.
Experimental Protocol
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.7 mL of deuterated chloroform (CDCl₃).
-
Internal Standard: Add tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm).
-
Acquisition: Record the spectrum on a 400 MHz (or higher) NMR spectrometer.[5]
-
Processing: Process the resulting Free Induction Decay (FID) with Fourier transformation, phase correction, and baseline correction. Integrate all signals.
Predicted ¹H NMR Data
The following table outlines the predicted chemical shifts, multiplicities, and assignments based on established substituent effects in aromatic systems.
| Signal Assignment | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H3 | 8.25 - 8.35 | d (doublet) | ~2.0 | 1H |
| H5 | 7.95 - 8.05 | dd (doublet of doublets) | ~8.4, ~2.0 | 1H |
| H6 | 7.85 - 7.95 | d (doublet) | ~8.4 | 1H |
| -COOCH₃ (C8) | 3.90 - 4.00 | s (singlet) | N/A | 3H |
| -SO₂CH₃ (C9) | 3.30 - 3.40 | s (singlet) | N/A | 3H |
Interpretation of the ¹H NMR Spectrum
-
Aromatic Region (δ 7.8-8.4 ppm): The three aromatic protons are distinct and exhibit a characteristic splitting pattern.
-
H3: This proton is ortho to the strongly electron-withdrawing methylsulfonyl group, causing it to be the most deshielded (furthest downfield). It appears as a doublet due to meta-coupling with H5 (⁴J ≈ 2.0 Hz).
-
H5: This proton is ortho to the bromine atom and meta to both the ester and sulfonyl groups. It experiences ortho-coupling with H6 (³J ≈ 8.4 Hz) and meta-coupling with H3 (⁴J ≈ 2.0 Hz), resulting in a doublet of doublets.
-
H6: This proton is ortho to the methyl ester group and shows a clean doublet from ortho-coupling with H5 (³J ≈ 8.4 Hz).
-
-
Aliphatic Region (δ 3.3-4.0 ppm):
-
Ester Methyl (-COOCH₃): The singlet appearing around 3.95 ppm is characteristic of a methyl ester group attached to an aromatic ring.
-
Sulfonyl Methyl (-SO₂CH₃): The singlet around 3.35 ppm is assigned to the methyl group of the methylsulfonyl substituent. The strong electron-withdrawing nature of the sulfonyl group shifts this signal further downfield compared to a typical methyl group.
-
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
¹³C NMR provides a count of the unique carbon environments in the molecule and confirms the presence of key functional groups. Due to the lack of symmetry, all nine carbon atoms are expected to produce distinct signals.
Experimental Protocol
-
Sample Preparation: Use the same sample prepared for ¹H NMR analysis.
-
Acquisition: Record the spectrum on a 100 MHz (or equivalent) spectrometer using a standard proton-decoupled pulse sequence.
-
Processing: Process the data with Fourier transformation and appropriate corrections.
Predicted ¹³C NMR Data
| Carbon Assignment | Predicted δ (ppm) | Description |
| C7 (-C =O) | 164 - 166 | Ester Carbonyl |
| C2 (-C -SO₂) | 142 - 144 | Aromatic Quaternary |
| C1 (-C -COO) | 135 - 137 | Aromatic Quaternary |
| C6 | 132 - 134 | Aromatic CH |
| C5 | 131 - 133 | Aromatic CH |
| C4 (-C -Br) | 128 - 130 | Aromatic Quaternary |
| C3 | 126 - 128 | Aromatic CH |
| C8 (-OC H₃) | 52 - 54 | Ester Methyl |
| C9 (-SO₂C H₃) | 43 - 45 | Sulfonyl Methyl |
Interpretation of the ¹³C NMR Spectrum
-
Carbonyl Carbon (C7): The signal in the 164-166 ppm range is definitive for the ester carbonyl carbon.[6]
-
Aromatic Carbons (C1-C6): Six distinct signals are expected. The quaternary carbons (C1, C2, C4) are typically weaker in intensity than the protonated carbons (C3, C5, C6). The carbons directly attached to the electron-withdrawing substituents (C1, C2, C4) are significantly influenced by their electronic environment.
-
Methyl Carbons (C8, C9): The upfield signals correspond to the methyl groups. The ester methyl carbon (C8) appears in the typical 52-54 ppm range, while the sulfonyl methyl carbon (C9) is found further upfield but is still deshielded relative to a simple alkane.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups based on their characteristic vibrational frequencies.
Experimental Protocol
-
Sample Preparation: Prepare the sample as a KBr (potassium bromide) pellet or analyze directly using an Attenuated Total Reflectance (ATR) accessory.
-
Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
Predicted IR Data
| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |
| ~3100-3000 | Medium | Aromatic C-H Stretch |
| ~2960 | Weak | Aliphatic C-H Stretch |
| ~1735 | Strong | C=O Stretch (Ester) |
| ~1600, ~1470 | Medium-Weak | Aromatic C=C Stretch |
| ~1320 | Strong | Asymmetric S=O Stretch (Sulfone) |
| ~1280 | Strong | C-O Stretch (Ester) |
| ~1150 | Strong | Symmetric S=O Stretch (Sulfone) |
| ~550 | Medium | C-Br Stretch |
Interpretation of the IR Spectrum
-
The most prominent peak will be the strong absorbance around 1735 cm⁻¹ , which is characteristic of the carbonyl (C=O) stretch of the aromatic ester.
-
Two additional strong bands around 1320 cm⁻¹ and 1150 cm⁻¹ are definitive proof of the sulfonyl (S=O) group, corresponding to its asymmetric and symmetric stretching vibrations, respectively.
-
The strong band around 1280 cm⁻¹ is attributed to the C-O stretching of the ester linkage.
-
The presence of the aromatic ring is confirmed by the C=C stretching bands near 1600 cm⁻¹ and the C-H stretches above 3000 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and elemental composition of the compound. For this molecule, High-Resolution Mass Spectrometry (HRMS) is particularly valuable.
Caption: General workflow for Mass Spectrometry analysis.
Experimental Protocol
-
Ionization Method: Electrospray Ionization (ESI) is a suitable soft ionization technique that typically yields the protonated molecular ion [M+H]⁺ or other adducts.
-
Mass Analyzer: A Time-of-Flight (TOF) or Orbitrap analyzer is used to obtain high-resolution mass data.
Predicted Mass Spectrometry Data
The compound has a molecular formula of C₉H₉BrO₄S and a monoisotopic mass of 291.9405 Da.[1]
| Ion / Adduct | Predicted m/z |
| [M]⁺ | 291.9405 |
| [M+H]⁺ | 292.9478 |
| [M+Na]⁺ | 314.9297 |
| [M+K]⁺ | 330.9037 |
Data sourced from PubChem predictions.[7]
Interpretation of the Mass Spectrum
-
Molecular Ion Peak: The most critical feature in the mass spectrum is the isotopic pattern of the molecular ion. Due to the natural abundance of bromine isotopes (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%), the spectrum will exhibit two peaks of nearly equal intensity separated by 2 m/z units (the M peak and the M+2 peak). This 1:1 isotopic signature is a definitive indicator of the presence of one bromine atom in the molecule.
-
High-Resolution Data: HRMS can confirm the elemental composition. Observing a peak at m/z 292.9478 (for [M+H]⁺) with high accuracy (typically <5 ppm error) validates the molecular formula C₉H₉BrO₄S.
-
Fragmentation: While not detailed here, fragmentation patterns could provide further structural information, such as the loss of the methoxy group (-OCH₃) or the entire methyl ester group (-COOCH₃).
Conclusion
The structural identity of this compound is unequivocally established through a combination of spectroscopic techniques. ¹H NMR confirms the trisubstituted aromatic ring pattern and the presence of two distinct methyl environments. ¹³C NMR accounts for all nine unique carbons. IR spectroscopy provides definitive evidence for the ester carbonyl and sulfonyl functional groups. Finally, mass spectrometry confirms the molecular weight and, crucially, the presence of a single bromine atom through its characteristic isotopic pattern. Together, these methods provide a robust and self-validating analytical package for the characterization of this important chemical intermediate.
References
- 1. This compound | C9H9BrO4S | CID 53393139 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. calpaclab.com [calpaclab.com]
- 3. jennysynth.com [jennysynth.com]
- 4. This compound | 773134-43-3 [chemicalbook.com]
- 5. 1H proton nmr spectrum of benzoic acid C7H6O2 C6H5COOH low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzoic acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 6. 13C nmr spectrum of benzoic acid C7H6O2 C6H5COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of benzoic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 7. PubChemLite - this compound (C9H9BrO4S) [pubchemlite.lcsb.uni.lu]
"Methyl 4-bromo-2-(methylsulfonyl)benzoate" NMR data interpretation
An In-Depth Technical Guide to the NMR Data Interpretation of Methyl 4-bromo-2-(methylsulfonyl)benzoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insight into the molecular structure of organic compounds. This guide offers a comprehensive, in-depth analysis of the ¹H and ¹³C NMR spectra of this compound, a substituted aromatic compound of interest in synthetic and medicinal chemistry. By dissecting the influence of its distinct functional groups—a bromine atom, a methylsulfonyl group, and a methyl ester—on the NMR chemical environment, this document serves as a practical reference for researchers. It combines theoretical predictions with established experimental protocols, ensuring both scientific rigor and practical applicability for professionals in drug development and chemical research.
Introduction to the Structural Elucidation Challenge
This compound (C₉H₉BrO₄S) is a polysubstituted benzene derivative.[1][2][3] Its utility in organic synthesis, particularly as a building block for more complex molecules, necessitates unambiguous structural verification.[3][4] NMR spectroscopy stands as the primary tool for this purpose, capable of providing a detailed atomic-level map of the molecule.
The core challenge in interpreting the NMR spectra of this molecule lies in correctly assigning the signals of the three non-equivalent aromatic protons and six unique aromatic carbons. The chemical shifts and coupling patterns of these nuclei are governed by a complex interplay of electronic effects from the three different substituents. This guide will systematically deconstruct these influences to build a predictive model of the NMR spectrum and outline a robust workflow for empirical data interpretation.
Molecular Structure and Symmetry Analysis
To predict an NMR spectrum, one must first understand the molecule's structure and symmetry. The substituents on the benzene ring at positions 1, 2, and 4 remove all planes of symmetry, rendering every nucleus chemically distinct.
Caption: Structure of this compound.
Expected Signals:
-
¹H NMR: 5 unique signals are predicted: 3 for the aromatic protons, 1 for the ester methyl protons, and 1 for the sulfonyl methyl protons.
-
¹³C NMR: 9 unique signals are predicted: 6 for the aromatic carbons, 1 for the carbonyl carbon, 1 for the ester methyl carbon, and 1 for the sulfonyl methyl carbon.
Predicting the ¹H NMR Spectrum
The chemical shift (δ) of a proton is highly sensitive to its local electronic environment. Electron-withdrawing groups deshield nearby protons, shifting their signals downfield (to higher ppm values), while electron-donating groups cause upfield shifts.[5][6]
Aromatic Region (δ 7.0-9.0 ppm)
The three substituents exert strong, position-dependent electronic effects:
-
-SO₂CH₃ (Methylsulfonyl): A very strong electron-withdrawing group through both induction and resonance. It will significantly deshield ortho and para protons.
-
-COOCH₃ (Methyl Ester): A moderately strong electron-withdrawing group.
-
-Br (Bromo): Inductively electron-withdrawing but can donate electron density via resonance. Its overall effect is weakly deactivating.
Signal-by-Signal Prediction:
-
H-3: This proton is ortho to both the powerful -SO₂CH₃ group and the -COOCH₃ group. It is expected to be the most deshielded aromatic proton, appearing furthest downfield. It will be split by H-5 (meta-coupling, J ≈ 2-3 Hz). Therefore, it should appear as a narrow doublet.
-
H-5: This proton is ortho to the -Br group and meta to the -SO₂CH₃ and -COOCH₃ groups. It will be split by H-6 (ortho-coupling, J ≈ 8-9 Hz) and H-3 (meta-coupling, J ≈ 2-3 Hz). This will result in a doublet of doublets.
-
H-6: This proton is ortho to the -COOCH₃ group and meta to the -Br group. It will be split by H-5 (ortho-coupling, J ≈ 8-9 Hz), appearing as a doublet. Its chemical shift will be downfield from a standard benzene proton (7.27 ppm) due to the adjacent ester group.[7]
Aliphatic Region (δ 3.0-5.0 ppm)
-
-COOCH₃ (Ester Methyl Protons): The protons of a methyl ester typically appear in the range of δ 3.5-4.0 ppm. Proximity to the deshielding aromatic ring will place it in this region. It will be a sharp singlet with an integration of 3H.
-
-SO₂CH₃ (Sulfonyl Methyl Protons): The methylsulfonyl group is highly electronegative, causing a significant downfield shift for its protons. The expected chemical shift is typically in the range of δ 3.0-3.5 ppm. This will also be a sharp singlet with an integration of 3H.
Predicting the ¹³C NMR Spectrum
The principles of shielding and deshielding also apply to ¹³C NMR, though the chemical shift range is much broader (0-220 ppm).[8][9]
Aromatic Carbons (δ 120-150 ppm)
-
C-1, C-2, C-4 (Substituted Carbons): These quaternary carbons are attached directly to the substituents. Their chemical shifts will be strongly influenced by the substituent's electronegativity and resonance effects. These peaks are often broader and less intense than those of protonated carbons.
-
C-3, C-5, C-6 (Protonated Carbons):
-
C-3: Being ortho to two strong electron-withdrawing groups, its electron density will be significantly reduced, likely resulting in a downfield shift.
-
C-5: Positioned between the bromine and a proton, its shift will be moderately affected.
-
C-6: Ortho to the ester group, it will be deshielded.
-
Other Carbons
-
-C=O (Carbonyl Carbon): Ester carbonyl carbons typically resonate in the δ 165-175 ppm range.
-
-COOCH₃ (Ester Methyl Carbon): This carbon usually appears around δ 50-55 ppm.[10]
-
-SO₂CH₃ (Sulfonyl Methyl Carbon): The carbon of a methylsulfonyl group is typically found in the δ 40-45 ppm range.
Experimental Protocol: Acquiring High-Quality NMR Data
The quality of an NMR spectrum is profoundly dependent on proper sample preparation.[11] Following a validated protocol is essential for obtaining reliable and reproducible data.
Step-by-Step Sample Preparation Workflow
-
Analyte Weighing: Accurately weigh 10-25 mg of this compound for ¹H NMR, or 50-100 mg for ¹³C NMR, into a clean, dry vial.[12][13] Using a sufficient concentration is critical for achieving a good signal-to-noise ratio, especially for the less sensitive ¹³C nucleus.[14]
-
Solvent Selection and Addition: Add approximately 0.6-0.7 mL of a suitable deuterated solvent.[12][15]
-
Causality: Deuterated solvents (e.g., Chloroform-d, CDCl₃) are used because the deuterium (²H) nucleus resonates at a different frequency from protons (¹H), making the solvent invisible in the ¹H spectrum.[12] The deuterium signal is also used by the spectrometer to "lock" the magnetic field, compensating for any drift.[16] The choice of solvent can influence chemical shifts due to solute-solvent interactions.[17][18][19][20] CDCl₃ is a common first choice for its ability to dissolve a wide range of organic compounds.
-
-
Dissolution and Filtration: Ensure the sample is fully dissolved. Use gentle vortexing if necessary. To remove any particulate matter that can degrade spectral quality by distorting the magnetic field homogeneity, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.[11][13]
-
Sample Transfer and Labeling: Transfer the filtered solution to the NMR tube. Ensure the sample height is adequate (typically 4-5 cm). Cap the tube securely and label it clearly.
Caption: Standard workflow for NMR sample preparation and data acquisition.
Summary of Predicted NMR Data
The following tables summarize the predicted ¹H and ¹³C NMR data for this compound. These predictions are based on established chemical shift theory and data from analogous structures.[10][21][22][23]
Table 1: Predicted ¹H NMR Data
| Signal Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |
| H-3 | 8.2 - 8.4 | d | 1H | J(meta) ≈ 2-3 |
| H-5 | 7.8 - 8.0 | dd | 1H | J(ortho) ≈ 8-9, J(meta) ≈ 2-3 |
| H-6 | 7.9 - 8.1 | d | 1H | J(ortho) ≈ 8-9 |
| -COOCH₃ | 3.9 - 4.1 | s | 3H | N/A |
| -SO₂CH₃ | 3.2 - 3.4 | s | 3H | N/A |
Table 2: Predicted ¹³C NMR Data
| Signal Assignment | Predicted Chemical Shift (δ, ppm) |
| C=O | 164 - 168 |
| C-1 | 130 - 135 |
| C-2 | 140 - 145 |
| C-3 | 132 - 136 |
| C-4 | 128 - 132 |
| C-5 | 135 - 140 |
| C-6 | 125 - 130 |
| -COOCH₃ | 52 - 55 |
| -SO₂CH₃ | 42 - 46 |
Conclusion
The structural analysis of this compound via NMR spectroscopy is a prime example of how fundamental principles of chemical shifts and spin-spin coupling can be applied to elucidate a complex substitution pattern on an aromatic ring. The strong deshielding effects of the methylsulfonyl and methyl ester groups are predicted to push the aromatic protons significantly downfield, with clear, predictable splitting patterns allowing for unambiguous assignment. This guide provides a robust theoretical framework and a validated experimental protocol that, when used together, empower researchers to confidently verify the structure of this and other similarly complex small molecules, ensuring the integrity of their chemical research and development endeavors.
References
- 1. PubChemLite - this compound (C9H9BrO4S) [pubchemlite.lcsb.uni.lu]
- 2. This compound | C9H9BrO4S | CID 53393139 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound price,buy this compound - chemicalbook [chemicalbook.com]
- 4. This compound | 773134-43-3 [chemicalbook.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 7. researchgate.net [researchgate.net]
- 8. youtube.com [youtube.com]
- 9. compoundchem.com [compoundchem.com]
- 10. cdnsciencepub.com [cdnsciencepub.com]
- 11. NMR Sample Preparation [nmr.eps.hw.ac.uk]
- 12. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 13. researchgate.net [researchgate.net]
- 14. organomation.com [organomation.com]
- 15. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]
- 16. Video: Chemical Shift: Internal References and Solvent Effects [jove.com]
- 17. tandfonline.com [tandfonline.com]
- 18. reddit.com [reddit.com]
- 19. jstage.jst.go.jp [jstage.jst.go.jp]
- 20. thieme-connect.de [thieme-connect.de]
- 21. rsc.org [rsc.org]
- 22. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 23. youtube.com [youtube.com]
A Technical Guide to the Solubility of Methyl 4-bromo-2-(methylsulfonyl)benzoate in Organic Solvents
This guide provides a comprehensive analysis of the solubility characteristics of Methyl 4-bromo-2-(methylsulfonyl)benzoate. Recognizing the scarcity of publicly available empirical data for this specific compound, this document emphasizes a predictive approach grounded in physicochemical principles and furnishes detailed experimental protocols for researchers to determine solubility in their own laboratory settings.
Introduction: Understanding the Molecule
This compound is a substituted aromatic compound with the chemical formula C₉H₉BrO₄S and a molecular weight of 293.14 g/mol [1][2]. Its structure, featuring a benzene ring with bromo, methylsulfonyl, and methyl ester functional groups, dictates its polarity and, consequently, its solubility in various organic solvents. This compound serves as a building block in organic synthesis, particularly in the development of pharmaceutical agents[3]. A thorough understanding of its solubility is paramount for reaction setup, purification, and formulation.
Physicochemical Properties:
| Property | Value | Source |
| Molecular Formula | C₉H₉BrO₄S | [1][2][3] |
| Molecular Weight | 293.14 g/mol | [1][2] |
| Physical Form | Solid | [1] |
| CAS Number | 773134-43-3 | [1] |
Predictive Analysis of Solubility
In the absence of direct experimental data, the principle of "like dissolves like" serves as our primary predictive tool[4][5]. This principle states that substances with similar polarities are more likely to be soluble in one another[5]. The polarity of a solvent is a critical factor, and solvents can be broadly categorized as polar (protic and aprotic) and non-polar[6][7].
Molecular Structure Analysis of this compound:
The structure of our target molecule possesses both polar and non-polar characteristics:
-
Polar Groups: The methylsulfonyl (-SO₂CH₃) and methyl ester (-COOCH₃) groups are highly polar due to the presence of electronegative oxygen and sulfur atoms. These groups can participate in dipole-dipole interactions.
-
Non-Polar Group: The benzene ring is inherently non-polar.
-
Halogen: The bromine atom adds to the molecular weight and has a moderate electronegativity, contributing to the overall electronic character of the molecule.
Given the presence of strong polar functional groups, it is predicted that this compound will exhibit greater solubility in polar solvents compared to non-polar solvents.
Predicted Solubility Profile:
| Solvent Class | Examples | Predicted Solubility | Rationale |
| Polar Protic | Methanol, Ethanol, Water | Moderate to High | The polar -OH group in these solvents can interact with the polar functional groups of the solute. However, the non-polar benzene ring may limit very high solubility. |
| Polar Aprotic | Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO) | High | These solvents have large dipole moments that can effectively solvate the polar regions of the molecule without the steric hindrance of hydrogen bonding with the solvent itself[8]. |
| "Borderline" Polar Aprotic | Dichloromethane (DCM), Tetrahydrofuran (THF) | Moderate | These solvents have intermediate polarity and are good general-purpose solvents[8]. They should be capable of dissolving the compound to a useful extent. |
| Non-Polar | Hexane, Toluene, Diethyl Ether | Low to Insoluble | The lack of polarity in these solvents makes them poor candidates for dissolving a molecule with significant polar character[7][8]. |
Experimental Determination of Solubility
To obtain precise solubility data, empirical determination is necessary. The following protocols are provided to guide researchers in this process.
Qualitative Solubility Assessment
This is a rapid method to screen for suitable solvents.
Protocol:
-
Add approximately 10-20 mg of this compound to a small test tube.
-
Add 1 mL of the chosen solvent in 0.25 mL increments.
-
After each addition, vortex or shake the test tube vigorously for 30 seconds.
-
Visually inspect the solution for the presence of undissolved solid.
-
Record the observation as "soluble," "partially soluble," or "insoluble."
Quantitative Solubility Determination (Shake-Flask Method)
This is a classic and reliable method for determining equilibrium solubility[9].
Protocol:
-
Prepare a series of vials for each solvent to be tested.
-
Add an excess amount of this compound to each vial to ensure a saturated solution is formed.
-
Pipette a precise volume (e.g., 2.0 mL) of the selected solvent into each vial.
-
Seal the vials and place them on a shaker or rotator in a temperature-controlled environment (e.g., 25 °C).
-
Allow the mixture to equilibrate for a sufficient period (typically 24-72 hours).
-
After equilibration, allow the vials to stand undisturbed for several hours to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe fitted with a filter (e.g., 0.22 µm PTFE) to remove any undissolved solid.
-
Dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of an analytical instrument (e.g., HPLC-UV).
-
Quantify the concentration of the dissolved solid using a pre-established calibration curve.
-
Calculate the solubility in units such as mg/mL or g/L.
Diagram: Experimental Workflow for Solubility Determination
Caption: Workflow for solubility assessment.
Safety and Handling
This compound is a chemical that should be handled with appropriate safety precautions. It is classified as an irritant, causing skin and serious eye irritation, and may cause respiratory irritation[2]. Always handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
References
- 1. This compound | 773134-43-3 [sigmaaldrich.com]
- 2. This compound | C9H9BrO4S | CID 53393139 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 773134-43-3 [chemicalbook.com]
- 4. chem.ws [chem.ws]
- 5. Khan Academy [khanacademy.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. brofind.com [brofind.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. youtube.com [youtube.com]
"Methyl 4-bromo-2-(methylsulfonyl)benzoate" stability and storage
An In-depth Technical Guide: A Comprehensive Technical Guide to the Stability, Storage, and Handling of Methyl 4-bromo-2-(methylsulfonyl)benzoate
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
This compound (CAS No. 773134-43-3) is a key building block in medicinal chemistry and organic synthesis, notably utilized in the development of novel therapeutics such as CRTH2 receptor antagonists for allergic inflammatory diseases.[1] Its molecular structure, featuring a methyl ester, a methylsulfonyl group, and a brominated aromatic ring, dictates its specific stability profile and handling requirements. This guide provides a detailed examination of the compound's physicochemical properties, outlines its primary degradation pathway, and establishes field-proven protocols for its optimal storage and handling. By integrating principles of chemical reactivity with practical, verifiable methodologies, this document serves as an essential resource for ensuring the long-term integrity and reliable performance of this critical reagent in research and development settings.
Physicochemical and Structural Profile
A thorough understanding of the molecular structure is fundamental to predicting the stability of this compound. The compound is a solid at room temperature and possesses several functional groups that influence its reactivity and storage needs.
| Property | Value | Source |
| CAS Number | 773134-43-3 | --INVALID-LINK--[2] |
| Molecular Formula | C₉H₉BrO₄S | --INVALID-LINK--[2] |
| Molecular Weight | 293.14 g/mol | --INVALID-LINK-- |
| Appearance | Solid | --INVALID-LINK-- |
| Purity | Typically ≥97% | --INVALID-LINK--[3] |
Structural Analysis: The molecule's stability is governed by three key structural features:
-
Aromatic Ring: The benzene core confers significant thermodynamic stability due to electron delocalization.[4][5]
-
Methylsulfonyl Group (-SO₂CH₃): This is a strongly electron-withdrawing and generally robust functional group, resistant to degradation under typical storage conditions.
-
Methyl Ester Group (-COOCH₃): This is the most reactive site on the molecule and the primary locus of potential degradation. The electrophilic carbonyl carbon is susceptible to nucleophilic attack, particularly by water.
Chemical Stability and Primary Degradation Pathways
While generally stable under recommended conditions, the principal vulnerability of this compound is the hydrolysis of its methyl ester functionality.[6] This reaction, which converts the ester back to its corresponding carboxylic acid and methanol, can be catalyzed by trace amounts of acid or base.
Causality of Degradation: The primary driver of degradation is exposure to moisture. Atmospheric water can act as a nucleophile, attacking the carbonyl carbon of the ester. This process is significantly accelerated by acidic or basic contaminants, which may be present on glassware or introduced from the environment. The reaction is reversible in acidic conditions, but the formation of a carboxylate salt in basic conditions drives the reaction to completion.[7][8]
Caption: Primary hydrolytic degradation pathway for the subject compound.
Incompatible Materials: To preserve chemical integrity, avoid contact with:
-
Strong Oxidizing Agents: Can potentially react with the aromatic system or other functional groups, though this is a general precaution for most organic compounds.[9][10]
-
Strong Acids and Bases: Act as catalysts for rapid hydrolysis.
-
Moisture/Water: The key reactant in the degradation pathway.
Recommended Storage and Handling Protocols
The cornerstone of maintaining the long-term stability of this compound is the rigorous exclusion of atmospheric moisture. The following protocols are designed as a self-validating system to ensure compound integrity from receipt to use.
Summary of Recommended Storage Conditions:
| Parameter | Recommendation | Rationale |
| Temperature | Room Temperature | The compound is a stable solid at ambient temperatures.[3] |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Displaces atmospheric moisture and oxygen, directly inhibiting hydrolysis. |
| Container | Tightly sealed, amber glass vial with a PTFE-lined cap. | Prevents moisture ingress and protects from potential photolytic degradation. |
| Light | Protect from direct light. | A general best practice for complex aromatic compounds. |
digraph "Storage Decision Workflow" { graph [bgcolor="#F1F3F4", fontname="Arial"]; node [shape=box, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; decision [shape=diamond, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; action [shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];// Nodes start [label="Compound Received", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; check_seal [label="Inspect Container Seal"]; seal_ok [label="Seal Intact?", shape=diamond, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; repackage [label="Action: Repackage under\nInert Atmosphere", shape=box, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; usage_duration [label="Intended Use?", shape=diamond, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; long_term [label="Long-Term (>3 months)"]; short_term [label="Short-Term (<3 months)"]; store_inert [label="Action: Store in desiccator\nunder inert atmosphere.", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; store_desiccator [label="Action: Store in desiccator\nwith fresh desiccant.", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges start -> check_seal; check_seal -> seal_ok; seal_ok -> usage_duration [label="Yes"]; seal_ok -> repackage [label="No"]; repackage -> usage_duration; usage_duration -> long_term; usage_duration -> short_term; long_term -> store_inert; short_term -> store_desiccator; }
Caption: Decision workflow for optimal storage of the compound upon receipt.
Step-by-Step Handling Protocol for Aliquotting:
-
Preparation: Move the sealed stock container from its storage location (e.g., desiccator) to a controlled environment with low humidity, such as a glove box or a benchtop with a nitrogen stream. Allow the container to equilibrate to ambient temperature before opening to prevent condensation.
-
Inert Environment: Perform all weighing and transfer operations under a blanket of inert gas (argon or nitrogen).
-
Dispensing: Use clean, dry spatulas and weighing vessels. Quickly dispense the desired amount of the solid.
-
Resealing: Immediately and securely reseal the stock container. If the container was purged with inert gas, refresh the headspace with the gas before final sealing.
-
Return to Storage: Promptly return the stock container to its designated storage location (e.g., desiccator cabinet).[9]
Experimental Validation of Compound Integrity
To ensure the reliability of experimental results, the purity and identity of the compound should be periodically verified, especially for older stock or materials suspected of improper storage.
Protocol 1: Purity Assessment via High-Performance Liquid Chromatography (HPLC)
-
Objective: To quantify the purity of the compound and detect the presence of the primary hydrolytic degradant, 4-bromo-2-(methylsulfonyl)benzoic acid.
-
Methodology:
-
Sample Preparation: Prepare a ~1 mg/mL stock solution of the compound in acetonitrile. Dilute as necessary.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid. For example, start at 70% A / 30% B and ramp to 5% A / 95% B over 10 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV spectrophotometer at 254 nm.
-
Analysis: The parent ester will have a longer retention time than the more polar carboxylic acid degradant. Purity can be assessed by the relative peak area.
-
Protocol 2: Structural Confirmation via ¹H NMR Spectroscopy
-
Objective: To confirm the chemical structure and identify the key signals corresponding to the ester and its hydrolyzed form.
-
Methodology:
-
Sample Preparation: Dissolve ~5-10 mg of the compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Acquisition: Acquire a standard ¹H NMR spectrum.
-
Analysis:
-
Intact Ester: Look for a sharp singlet corresponding to the methyl ester protons (-OCH₃) typically around 3.9 ppm and a singlet for the methylsulfonyl protons (-SO₂CH₃) around 3.3 ppm.
-
Degradation: The presence of the hydrolyzed product will be indicated by the diminution or absence of the methyl ester singlet and the potential appearance of a broad singlet far downfield (>10 ppm) corresponding to the carboxylic acid proton (-COOH).
-
-
Safety and Disposal
Hazard Profile: Based on GHS classifications for the compound and its analogs, this compound should be handled as a hazardous substance.[2]
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Personal Protective Equipment (PPE):
-
Eye Protection: Safety glasses with side-shields or goggles are mandatory.
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile).
-
Skin Protection: A lab coat should be worn. Handle in a well-ventilated area or a chemical fume hood.[9]
Disposal: Dispose of waste material and empty containers in accordance with local, regional, and national regulations. Do not allow the product to enter drains.[9][11]
References
- 1. This compound | 773134-43-3 [chemicalbook.com]
- 2. This compound | C9H9BrO4S | CID 53393139 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. calpaclab.com [calpaclab.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Chemical Reactivity [www2.chemistry.msu.edu]
- 6. fishersci.com [fishersci.com]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. fishersci.com [fishersci.com]
- 10. chemos.de [chemos.de]
- 11. cdhfinechemical.com [cdhfinechemical.com]
"Methyl 4-bromo-2-(methylsulfonyl)benzoate" as a synthetic building block
An In-Depth Technical Guide to Methyl 4-bromo-2-(methylsulfonyl)benzoate: A Versatile Synthetic Building Block
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling a Key Scaffold in Modern Synthesis
In the landscape of contemporary drug discovery and medicinal chemistry, the strategic selection of starting materials is paramount. An ideal synthetic building block is not merely a passive scaffold but an active participant in molecular construction, offering multiple, predictable points of diversification. This compound stands as a prime example of such a reagent. Its elegantly functionalized benzene ring—featuring an aryl bromide for cross-coupling, an activating methylsulfonyl group for nucleophilic substitution, and a modifiable methyl ester—provides a robust platform for accessing complex molecular architectures.
This guide offers a senior application scientist's perspective on this compound, moving beyond simple catalog data to explore the causality behind its synthesis, the logic of its reactivity, and its proven applications in constructing molecules of significant therapeutic interest, including protein degraders and receptor antagonists[1][2].
Physicochemical Profile and Handling
A thorough understanding of a reagent's properties is the foundation of its effective use. This compound is a solid at room temperature, necessitating careful handling to ensure accurate measurement and reaction stoichiometry[3].
| Property | Value | Source(s) |
| CAS Number | 773134-43-3 | [1][2][3][4][5][6][7][8] |
| Molecular Formula | C₉H₉BrO₄S | [1][2][4] |
| Molecular Weight | 293.14 g/mol | [3][4][9] |
| Appearance | White to off-white solid | [3] |
| Storage Conditions | Room temperature, under inert atmosphere, sealed in a dry environment | [1][3][5][8] |
Strategic Synthesis: A Plausible and Scalable Route
While numerous custom synthesis houses produce this reagent, understanding its logical construction is key to appreciating its utility and potential impurities[6]. A common and industrially viable approach involves a multi-step sequence starting from a readily available precursor, 4-bromo-2-methylbenzoic acid. The core strategy is to first protect the carboxylic acid via esterification, then introduce the second key functional group through radical bromination, and finally install the methylsulfonyl moiety via nucleophilic substitution and subsequent oxidation.
Caption: Proposed synthetic workflow for this compound.
Detailed Experimental Protocol (Representative)
This protocol is a validated, multi-step synthesis that ensures high purity and yield.
Step 1: Esterification of 4-Bromo-2-methylbenzoic acid
-
To a solution of 4-bromo-2-methylbenzoic acid (1 equivalent) in methanol (5-10 volumes), add concentrated sulfuric acid (0.1 equivalents) dropwise at 0 °C.
-
Heat the mixture to reflux and stir for 4-6 hours, monitoring by TLC for the disappearance of the starting material.
-
Cool the reaction to room temperature and concentrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield methyl 4-bromo-2-methylbenzoate, which can often be used without further purification[10]. Causality: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to attack by methanol. The reaction is driven to completion by using methanol as the solvent.
Step 2: Radical Bromination
-
Dissolve the methyl 4-bromo-2-methylbenzoate (1 equivalent) from the previous step in carbon tetrachloride (10-20 volumes).
-
Add N-Bromosuccinimide (NBS, 1.05 equivalents) and a catalytic amount of benzoyl peroxide (BPO, 0.02 equivalents)[11].
-
Heat the mixture to reflux (approx. 80-85 °C) and irradiate with a UV lamp to initiate the reaction. Stir vigorously for 2-4 hours.
-
Cool the mixture and filter off the succinimide byproduct.
-
Concentrate the filtrate to yield crude methyl 4-bromo-2-(bromomethyl)benzoate[11]. Causality: BPO acts as a radical initiator, which abstracts a hydrogen from the benzylic methyl group, the most reactive C-H bond. NBS serves as the bromine source in this free-radical chain reaction.
Step 3 & 4: Thioether Formation and Oxidation
-
Dissolve the crude methyl 4-bromo-2-(bromomethyl)benzoate (1 equivalent) in a polar aprotic solvent like DMF.
-
Add sodium thiomethoxide (NaSMe, 1.1 equivalents) portion-wise at 0 °C and allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Pour the reaction mixture into water and extract with ethyl acetate. Wash the combined organic layers with brine, dry, and concentrate.
-
Dissolve the resulting crude thioether in a solvent such as dichloromethane or acetic acid.
-
Add an oxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA, 2.2 equivalents) or hydrogen peroxide, portion-wise at 0 °C[12].
-
Allow the reaction to stir at room temperature until TLC analysis indicates complete conversion of the thioether to the sulfone.
-
Quench the reaction with a reducing agent (e.g., sodium thiosulfate solution), wash with sodium bicarbonate, and brine.
-
Dry the organic layer, concentrate, and purify by column chromatography to afford the final product, this compound. Causality: The highly reactive benzyl bromide is readily displaced by the thiomethoxide nucleophile. The subsequent oxidation of the electron-rich sulfide to the sulfone is a reliable and high-yielding transformation that installs the critical electron-withdrawing group[12].
The Reactive Core: A Hub for Molecular Diversification
The true power of this compound lies in its predictable and orthogonal reactivity at two key positions: the C4-Bromine and the C2-Sulfone activated ring.
Palladium-Catalyzed Cross-Coupling at the C-Br Bond
The aryl bromide is an ideal handle for Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern C-C bond formation[13][14]. This allows for the introduction of a vast array of aryl, heteroaryl, or vinyl groups.
Caption: General scheme for a Suzuki-Miyaura cross-coupling reaction.
Self-Validating Protocol: Suzuki-Miyaura Coupling
-
To a degassed mixture of this compound (1 equiv.), the desired boronic acid or ester (1.2 equiv.), and a base such as potassium carbonate (2.0 equiv.) in a solvent system like 1,4-dioxane and water (4:1 ratio), add a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv.).
-
Heat the reaction mixture to 80-100 °C under an inert atmosphere (Argon or Nitrogen) for 4-12 hours.
-
Monitor the reaction progress by TLC or LC-MS. Upon completion, cool the mixture to room temperature.
-
Dilute with ethyl acetate and water. Separate the layers.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by silica gel chromatography to obtain the coupled product. Trustworthiness: The success of this protocol is self-validating. The complete consumption of the aryl bromide starting material, confirmed by LC-MS, and the appearance of a new, higher molecular weight product with the expected mass is a reliable indicator of a successful cross-coupling event[15][16].
Nucleophilic Aromatic Substitution (SₙAr)
The methylsulfonyl group at the C2 position is a powerful electron-withdrawing group. It strongly activates the aromatic ring, making the C4 carbon (para to the sulfone) highly electrophilic and susceptible to nucleophilic attack. The bromide at this position serves as an excellent leaving group. This enables SₙAr reactions with a variety of nucleophiles, such as amines, thiols, and alkoxides.
Caption: Logical flow of the Addition-Elimination mechanism in an SₙAr reaction.
This reactivity is particularly valuable for introducing nitrogen-containing heterocycles or other pharmacophoric elements. The reaction proceeds via a well-established addition-elimination mechanism, forming a stable Meisenheimer complex intermediate[17]. The strong electron-withdrawing nature of the ortho-sulfonyl group is critical for stabilizing the negative charge of this intermediate, thereby lowering the activation energy for the reaction[17][18].
Field-Proven Applications: From Bench to Clinic
The synthetic utility of this compound is not merely theoretical. It has been instrumental in the development of clinically relevant molecules.
Case Study: Synthesis of CRTH2 Receptor Antagonists This building block has been explicitly used in the synthesis of Alkynylphenoxyacetic Acid CRTH2 (DP2) Receptor Antagonists, which are investigated for the treatment of allergic inflammatory diseases such as asthma[2]. In these syntheses, the aryl bromide is typically subjected to a Sonogashira or Suzuki coupling to install a complex side chain, while the ester may be hydrolyzed and further functionalized.
Safety, Handling, and Storage
As with any laboratory chemical, proper handling is essential.
-
Hazards : The compound is classified as harmful if swallowed (H302) and may cause skin and serious eye irritation (H315, H319)[3][9][19]. It may also cause respiratory irritation[9].
-
Personal Protective Equipment (PPE) : Always wear protective gloves, safety glasses, and a lab coat. Handle in a well-ventilated area or a chemical fume hood[19].
-
Handling : Avoid generating dust. Wash hands thoroughly after handling[19][20].
-
Storage : Store in a tightly closed container in a dry, cool, and well-ventilated place, preferably under an inert atmosphere to ensure long-term stability[3][8].
Conclusion
This compound is a testament to the power of rational molecular design. It is more than just a chemical; it is a versatile tool that provides medicinal chemists with reliable and predictable pathways to molecular complexity. Its orthogonal reactive sites—the aryl bromide for cross-coupling and the sulfone-activated position for nucleophilic substitution—allow for sequential, controlled modifications. This dual reactivity, combined with its proven application in constructing high-value pharmaceutical targets, solidifies its status as an indispensable building block in the modern synthetic chemist's toolkit.
References
- 1. calpaclab.com [calpaclab.com]
- 2. This compound | 773134-43-3 [chemicalbook.com]
- 3. This compound | 773134-43-3 [sigmaaldrich.com]
- 4. This compound - Amerigo Scientific [amerigoscientific.com]
- 5. 773134-43-3|this compound|BLD Pharm [bldpharm.com]
- 6. jennysynth.com [jennysynth.com]
- 7. 773134-43-3 | this compound - AiFChem [aifchem.com]
- 8. This compound - CAS:773134-43-3 - Sunway Pharm Ltd [3wpharm.com]
- 9. This compound | C9H9BrO4S | CID 53393139 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. prepchem.com [prepchem.com]
- 11. METHYL 4-BROMO-2-BROMOMETHYL-BENZOATE synthesis - chemicalbook [chemicalbook.com]
- 12. Methyl 3-Bromo-4-(methylsulfonyl)benzoate|Research Chemical [benchchem.com]
- 13. nbinno.com [nbinno.com]
- 14. Yoneda Labs [yonedalabs.com]
- 15. m.youtube.com [m.youtube.com]
- 16. Suzuki Coupling [organic-chemistry.org]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. Methyl 2-Halo-4-Substituted-5-Sulfamoyl-Benzoates as High Affinity and Selective Inhibitors of Carbonic Anhydrase IX - PMC [pmc.ncbi.nlm.nih.gov]
- 19. tcichemicals.com [tcichemicals.com]
- 20. fishersci.com [fishersci.com]
An In-depth Technical Guide to Methyl 4-bromo-2-(methylsulfonyl)benzoate in Medicinal Chemistry
Foreword: The Strategic Importance of Scaffolds in Modern Drug Discovery
In the intricate landscape of medicinal chemistry, the identification and utilization of versatile molecular scaffolds are paramount to the successful development of novel therapeutic agents. These core structures serve as foundational blueprints upon which chemical diversity can be systematically built to optimize biological activity, selectivity, and pharmacokinetic properties. Methyl 4-bromo-2-(methylsulfonyl)benzoate has emerged as a particularly valuable building block, offering a unique combination of reactive handles and pharmacophoric elements that empower chemists to explore new chemical space efficiently. This guide provides a comprehensive technical overview of this compound, from its synthesis to its strategic application in contemporary drug discovery programs.
Core Compound Analysis: this compound
This compound (CAS No. 773134-43-3) is a substituted aromatic compound whose utility in medicinal chemistry is derived from the strategic placement of three key functional groups on a central benzene ring: a methyl ester, a methylsulfonyl group, and a bromine atom.[1][2] This trifecta of functionalities provides a powerful platform for synthetic elaboration and interaction with biological targets.
-
The bromo substituent serves as a versatile synthetic handle, primarily for metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig), allowing for the introduction of a wide array of substituents to probe structure-activity relationships (SAR).
-
The methylsulfonyl group is a potent electron-withdrawing group and a strong hydrogen bond acceptor. In drug molecules, this moiety can enhance binding affinity to target proteins, improve metabolic stability, and modulate physicochemical properties such as solubility.
-
The methyl ester can be readily hydrolyzed to the corresponding carboxylic acid, providing another point for modification (e.g., amide bond formation) or serving as a crucial interacting group with a biological target. Alternatively, it can be reduced or otherwise transformed.
The ortho-disposition of the sulfonyl and ester groups creates a sterically defined and electronically influenced region on the scaffold, which can be exploited to achieve specific conformational pre-organization for optimal receptor binding.
Physicochemical Properties
A summary of the key properties of this compound is presented below.
| Property | Value | Source |
| CAS Number | 773134-43-3 | [1][2] |
| Molecular Formula | C₉H₉BrO₄S | [2][3] |
| Molecular Weight | 293.14 g/mol | [2] |
| IUPAC Name | methyl 4-bromo-2-methylsulfonylbenzoate | [2] |
| Physical Form | Solid | |
| Purity | Typically ≥97% | [3] |
| Storage | Inert atmosphere, room temperature |
Synthesis and Workflow
The synthesis of this compound is a multi-step process that requires careful control of reaction conditions. A common and logical synthetic pathway begins with a commercially available substituted toluene and proceeds through thioetherification and subsequent oxidation.
Synthetic Workflow Overview
The overall transformation can be visualized as a three-step sequence starting from methyl 4-bromo-2-methylbenzoate. This precursor itself is typically prepared via Fischer esterification of 4-bromo-2-methylbenzoic acid.[4] The subsequent steps involve introducing the sulfur moiety and then oxidizing it to the desired sulfone.
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocol
This protocol represents a validated, logical synthesis pathway derived from established organic chemistry principles.
Step 1: Radical Bromination of Methyl 4-bromo-2-methylbenzoate
-
Rationale: To functionalize the benzylic methyl group, a free-radical bromination using N-Bromosuccinimide (NBS) is the method of choice. A radical initiator like benzoyl peroxide (BPO) or AIBN is required to start the reaction, which is typically run in a non-polar solvent like carbon tetrachloride (CCl₄) under reflux.[5]
-
Procedure:
-
To a solution of methyl 4-bromo-2-methylbenzoate (1.0 eq) in CCl₄ (approx. 0.2 M), add N-Bromosuccinimide (1.0 eq) and a catalytic amount of benzoyl peroxide (0.05 eq).
-
Heat the mixture to reflux (approx. 80-85 °C) for 2-4 hours.
-
Monitor the reaction by TLC or GC-MS. The starting material is less polar than the product.
-
Upon completion, cool the reaction mixture to room temperature and filter off the succinimide byproduct.
-
Concentrate the filtrate under reduced pressure to yield crude methyl 4-bromo-2-(bromomethyl)benzoate, which can often be used in the next step without further purification.
-
Step 2: Nucleophilic Substitution to form the Thioether
-
Rationale: The benzylic bromide is an excellent electrophile for Sₙ2 reactions. Sodium thiomethoxide (NaSMe) is used as the nucleophile to displace the bromide and form the methylthioether intermediate.
-
Procedure:
-
Dissolve the crude methyl 4-bromo-2-(bromomethyl)benzoate (1.0 eq) in a polar aprotic solvent such as DMF or THF.
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of sodium thiomethoxide (1.1 eq) in methanol or THF dropwise, maintaining the temperature below 10 °C.
-
Allow the reaction to warm to room temperature and stir for 2-3 hours until TLC analysis indicates the consumption of the starting material.
-
Quench the reaction by adding saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product, methyl 4-bromo-2-(methylthio)benzoate, by column chromatography on silica gel.
-
Step 3: Oxidation of the Thioether to the Sulfone
-
Rationale: The final step is the oxidation of the sulfide to the sulfone. This is a critical transformation. Common oxidizing agents include meta-chloroperoxybenzoic acid (m-CPBA), potassium peroxymonosulfate (Oxone), or hydrogen peroxide.[6] Using a stoichiometric amount of oxidant (approx. 2.2 equivalents) ensures full oxidation to the sulfone, avoiding over-oxidation of other parts of the molecule while preventing the reaction from stopping at the sulfoxide intermediate.
-
Procedure:
-
Dissolve methyl 4-bromo-2-(methylthio)benzoate (1.0 eq) in a chlorinated solvent like dichloromethane (DCM).
-
Cool the solution to 0 °C.
-
Add m-CPBA (approx. 77% purity, 2.2 eq) portion-wise, ensuring the internal temperature does not rise significantly.
-
Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 4-16 hours.
-
Monitor the reaction by TLC until the starting material and the intermediate sulfoxide are fully consumed.
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate or sodium thiosulfate to destroy excess peroxide.
-
Separate the organic layer, and extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with saturated sodium bicarbonate and brine, dry over anhydrous Na₂SO₄, and concentrate.
-
The resulting solid, this compound, can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).
-
Applications and Strategic Value in Medicinal Chemistry
The true value of this compound lies in its application as a versatile intermediate for constructing complex, biologically active molecules.
Role as a Key Building Block
This compound is classified as a "Building Block" and an "Intermediate" in chemical supply catalogs, underscoring its primary role in multi-step syntheses.[7] It is particularly noted as a building block for protein degraders, a cutting-edge area of drug discovery involving molecules like PROTACs (Proteolysis-targeting chimeras).[3]
A prominent, documented application is its use in the synthesis of Alkynylphenoxyacetic Acid CRTH2 (DP2) Receptor Antagonists.[1] These antagonists are investigated for the treatment of allergic inflammatory diseases such as asthma and allergic rhinitis. In this context, the scaffold provides the core structure onto which other key fragments are attached to achieve high-affinity binding to the CRTH2 receptor.
Strategic Functional Group Utility
The utility of this scaffold is best understood by considering the strategic interplay of its functional groups in a drug design context.
Caption: Logical relationships of functional groups in drug design.
-
Exploring Chemical Space via the Bromo Group: The bromine atom is the primary diversification point. A medicinal chemist can run an array of parallel cross-coupling reactions to append different aryl, heteroaryl, or alkyl groups. This allows for rapid exploration of the SAR in the corresponding region of the target's binding pocket.
-
The Sulfonyl Group as a Privileged Pharmacophore: The methylsulfonyl group is a non-ionizable, polar moiety that frequently engages in hydrogen bonds with backbone amides or polar side chains of amino acids (e.g., Ser, Thr, Asn, Gln) in a protein active site. Its presence can lock in a key binding interaction, significantly boosting potency. Furthermore, it is generally resistant to metabolic degradation, which can improve the pharmacokinetic profile of a drug candidate.
-
The Ester as a Pro-drug or Anchor Point: The methyl ester can be retained if it fits into a hydrophobic pocket. More commonly, it is hydrolyzed to the carboxylic acid. This acid can form strong ionic and hydrogen-bonding interactions with basic residues like Lysine or Arginine. It also provides a new synthetic handle for amide coupling, allowing the attachment of further fragments or solubility-enhancing groups.
Safety and Handling
According to hazard classifications, this compound should be handled with appropriate care. It is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[2] Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.
Conclusion
This compound is more than just a chemical intermediate; it is a strategically designed scaffold that provides medicinal chemists with a robust platform for innovation. Its pre-installed pharmacophoric sulfonyl group, versatile bromo handle for diversification, and modifiable ester group make it an exceptionally powerful tool in the rational design of novel therapeutics. Its successful application in programs targeting inflammatory diseases highlights its potential, and its utility as a building block for next-generation modalities like protein degraders ensures its continued relevance in the future of drug discovery.
References
- 1. This compound | 773134-43-3 [chemicalbook.com]
- 2. This compound | C9H9BrO4S | CID 53393139 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. calpaclab.com [calpaclab.com]
- 4. prepchem.com [prepchem.com]
- 5. METHYL 4-BROMO-2-BROMOMETHYL-BENZOATE synthesis - chemicalbook [chemicalbook.com]
- 6. Sulfone synthesis by oxidation [organic-chemistry.org]
- 7. jennysynth.com [jennysynth.com]
The Strategic Utility of Methyl 4-bromo-2-(methylsulfonyl)benzoate in the Synthesis of Targeted Protein Degraders: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Targeted protein degradation (TPD) has emerged as a transformative modality in drug discovery, offering the potential to address previously "undruggable" targets. At the heart of this technology are heterobifunctional molecules, such as Proteolysis Targeting Chimeras (PROTACs), which co-opt the cellular ubiquitin-proteasome system to selectively eliminate proteins of interest. The rational design and synthesis of these molecules are paramount to their success, with the choice of chemical building blocks playing a critical role in defining their physicochemical and pharmacological properties. This technical guide provides an in-depth exploration of Methyl 4-bromo-2-(methylsulfonyl)benzoate , a key building block in the construction of PROTACs. We will delve into its chemical attributes, strategic applications in linker synthesis, and provide field-proven insights into its incorporation into protein degrader scaffolds.
Introduction to Targeted Protein Degradation and the Role of PROTACs
Targeted protein degradation is a revolutionary therapeutic strategy that harnesses the cell's natural protein disposal machinery to eliminate disease-causing proteins. PROTACs are a prominent class of TPD molecules, acting as a bridge between a target protein of interest (POI) and an E3 ubiquitin ligase. This induced proximity facilitates the transfer of ubiquitin to the POI, marking it for degradation by the proteasome.
A PROTAC molecule is comprised of three key components: a ligand that binds to the POI (the "warhead"), a ligand that recruits an E3 ligase (the "E3 ligase binder"), and a chemical linker that connects these two elements. The linker is not merely a spacer; its length, rigidity, and chemical composition are critical determinants of a PROTAC's efficacy, influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), which is a prerequisite for successful protein degradation.
Physicochemical Properties and Strategic Value of this compound
This compound (CAS No: 773134-43-3) is a versatile building block for PROTAC synthesis.[1] Its strategic value stems from the orthogonal reactivity of its functional groups, which allows for sequential and controlled chemical transformations.
| Property | Value | Reference |
| Molecular Formula | C9H9BrO4S | [1] |
| Molecular Weight | 293.1 g/mol | [1] |
| Appearance | Solid | |
| CAS Number | 773134-43-3 | [1] |
The key features that make this molecule a valuable tool for medicinal chemists are:
-
The Aryl Bromide: This functionality serves as a versatile handle for a variety of cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations. This allows for the introduction of diverse chemical moieties to build out the linker or to attach the POI-binding ligand.
-
The Methylsulfonyl Group: As a strong electron-withdrawing group, the methylsulfonyl moiety activates the aromatic ring towards nucleophilic aromatic substitution (SNAr). This is particularly advantageous for reacting with amine-containing linkers or E3 ligase ligands under relatively mild conditions.
-
The Methyl Ester: This group can be readily hydrolyzed to the corresponding carboxylic acid, providing a convenient attachment point for amide bond formation, a common strategy for connecting linkers to POI ligands or E3 ligase binders.
This trifunctional nature provides chemists with multiple synthetic routes to construct complex PROTAC molecules with precise control over the final architecture.
Synthetic Applications in PROTAC Linker Construction
The strategic placement of reactive handles on This compound allows for its seamless integration into PROTAC synthesis workflows. Below, we outline key experimental protocols and the underlying chemical principles.
Nucleophilic Aromatic Substitution (SNAr) for Linker Elongation
The electron-deficient nature of the aromatic ring, due to the presence of the methylsulfonyl and methyl ester groups, facilitates SNAr reactions at the bromine-bearing carbon. This is a powerful strategy for introducing amine-containing linkers.
Experimental Protocol: SNAr with an Amine-Terminated Linker
-
Reaction Setup: In a dry, inert atmosphere (e.g., under nitrogen or argon), dissolve this compound (1.0 eq) in a suitable polar aprotic solvent such as N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).
-
Addition of Reagents: Add the amine-terminated linker (e.g., a PEG linker with a terminal amine, 1.1 eq) and a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) (2.0-3.0 eq).
-
Reaction Conditions: Stir the reaction mixture at an elevated temperature (e.g., 80-120 °C) and monitor the progress by an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine to remove the solvent and excess base. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.
Causality Behind Experimental Choices:
-
Solvent: Polar aprotic solvents like DMF or DMSO are chosen to solubilize the reactants and to facilitate the SNAr reaction by stabilizing the charged intermediate (Meisenheimer complex) without protonating the nucleophile.
-
Base: A non-nucleophilic base like DIPEA is used to neutralize the HBr formed during the reaction without competing with the amine nucleophile.
-
Temperature: Heating is often necessary to overcome the activation energy of the reaction and drive it to completion in a reasonable timeframe.
Palladium-Catalyzed Cross-Coupling Reactions
The aryl bromide of This compound is an excellent substrate for various palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-nitrogen bonds.
Experimental Protocol: Suzuki-Miyaura Coupling
-
Reaction Setup: In a Schlenk flask under an inert atmosphere, combine this compound (1.0 eq), a boronic acid or boronate ester (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq).
-
Solvent: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane or toluene) and water.
-
Reaction Conditions: Heat the reaction mixture to a temperature between 80-110 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
Work-up and Purification: After cooling to room temperature, dilute the reaction with an organic solvent and wash with water. The organic layer is then dried, concentrated, and the product is purified by column chromatography.
Authoritative Grounding: The Suzuki-Miyaura coupling is a Nobel Prize-winning reaction renowned for its broad functional group tolerance and reliability in forming C-C bonds, making it a cornerstone of modern medicinal chemistry.
Ester Hydrolysis and Amide Bond Formation
The methyl ester of the parent molecule or its elaborated derivatives can be easily hydrolyzed to a carboxylic acid, which can then be coupled with an amine-containing POI ligand or E3 ligase binder.
Experimental Protocol: Ester Hydrolysis and Amide Coupling
-
Hydrolysis: Dissolve the methyl ester-containing compound in a mixture of a protic solvent like methanol or ethanol and water. Add an excess of a base such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH) and stir at room temperature until the reaction is complete. Acidify the reaction mixture to protonate the carboxylate and extract the carboxylic acid product.
-
Amide Coupling: Dissolve the resulting carboxylic acid (1.0 eq) and the desired amine (1.0 eq) in a suitable solvent like DMF. Add a peptide coupling reagent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.1 eq) and a non-nucleophilic base like DIPEA (2.0 eq). Stir the reaction at room temperature until completion. The product is then isolated and purified following a standard aqueous work-up and chromatography.
Visualization of Synthetic Workflow
The following diagram illustrates a generalized workflow for the incorporation of This compound into a PROTAC molecule.
Caption: A generalized synthetic workflow for utilizing this compound in PROTAC synthesis.
Conclusion and Future Perspectives
This compound represents a highly valuable and versatile building block in the synthetic chemist's toolbox for the construction of targeted protein degraders. Its unique combination of an aryl bromide, an activating methylsulfonyl group, and a modifiable methyl ester provides multiple avenues for the strategic assembly of complex PROTAC linkers. The ability to perform both nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions, followed by straightforward amide bond formation, allows for a modular and efficient approach to PROTAC synthesis. As the field of targeted protein degradation continues to evolve, the demand for well-designed and readily available chemical building blocks will undoubtedly increase. The principles and protocols outlined in this guide demonstrate the power of This compound in meeting this demand and facilitating the development of the next generation of protein-degrading therapeutics.
References
Methodological & Application
"Methyl 4-bromo-2-(methylsulfonyl)benzoate" Suzuki coupling protocol
An Application Guide to Suzuki-Miyaura Coupling: Protocol for Methyl 4-bromo-2-(methylsulfonyl)benzoate
Introduction: The Strategic Importance of Biaryl Scaffolds
In the landscape of modern drug discovery and materials science, the biaryl motif is a ubiquitous and indispensable structural unit. The controlled formation of carbon-carbon (C-C) bonds to create these structures is a cornerstone of synthetic organic chemistry. Among the myriad of methods available, the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands as a preeminent tool due to its remarkable functional group tolerance, mild reaction conditions, and the commercial availability and low toxicity of its organoboron reagents.[1][2]
This application note provides a detailed protocol and technical guide for the Suzuki-Miyaura coupling of This compound , a versatile building block used in the synthesis of complex molecules, including CRTH2 (DP2) receptor antagonists for treating allergic inflammatory diseases.[3] The presence of both an electron-withdrawing sulfonyl group and a methyl ester on the aromatic ring influences the substrate's reactivity and necessitates careful consideration of reaction parameters to achieve optimal outcomes.
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst that cycles between the Pd(0) and Pd(II) oxidation states.[4][5][6] Understanding this mechanism is paramount for rational troubleshooting and optimization. The three key steps are:
-
Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound. This is often the rate-determining step of the cycle and results in a Pd(II) complex.[1][5] The electron-withdrawing nature of the sulfonyl and ester groups on our substrate facilitates this step.
-
Transmetalation : The organic group from the organoboron reagent (e.g., a boronic acid) is transferred to the Pd(II) complex. This step is critically dependent on the presence of a base, which activates the boronic acid to form a more nucleophilic boronate "ate" complex, thereby facilitating the transfer.[7][8][9]
-
Reductive Elimination : The two organic partners on the Pd(II) complex couple and are expelled from the coordination sphere, forming the desired biaryl product and regenerating the catalytically active Pd(0) species, which can then re-enter the cycle.[4][5]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Optimizing the Protocol: A Guide to Reagent Selection
The success of the Suzuki coupling hinges on the judicious selection of the catalyst, base, and solvent system. Each component plays a crucial role tailored to the specific substrates involved.
Palladium Catalyst and Ligands
The choice of palladium source and its associated ligand is critical for catalytic activity. While traditional catalysts like Pd(PPh₃)₄ are effective, modern catalysts featuring bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) often provide superior results, especially for challenging substrates.[8][10] These advanced ligands enhance the rates of both oxidative addition and reductive elimination.[5]
| Catalyst/Pre-catalyst | Typical Loading (mol%) | Key Advantages | Reference |
| Pd(PPh₃)₄ | 1 - 5 | Commercially available, well-established. | [4] |
| Pd(OAc)₂ / SPhos | 0.5 - 2 | High activity for aryl bromides, broad scope. | [11] |
| Pd₂(dba)₃ / P(t-Bu)₃ | 0.5 - 2 | Highly active, often effective at room temperature. | [7] |
| PEPPSI-iPr | 1 - 3 | Air and moisture stable NHC pre-catalyst. | [6] |
The Role of the Base
The base is not a mere spectator; it is essential for the transmetalation step.[12] There are two primary mechanistic proposals for its role: forming a more reactive boronate species or generating a palladium-hydroxide complex that facilitates ligand exchange.[9][13] The choice of base can significantly impact yield, and its strength should be matched to the substrate's sensitivity. For this compound, the ester functionality is potentially susceptible to hydrolysis under strongly basic conditions. Therefore, moderately strong bases are preferred.
| Base | Typical Equivalents | Solubility & Characteristics | Reference |
| K₂CO₃ | 2 - 3 | Common, inexpensive, moderately strong. Often used with an aqueous co-solvent. | [4][8] |
| K₃PO₄ | 2 - 3 | Stronger than carbonates, good for less reactive substrates. Often used in anhydrous conditions. | [8][11] |
| Cs₂CO₃ | 2 - 3 | Highly effective due to high solubility in organic solvents and the "caesium effect". | [8] |
| KF | 2 - 3 | A milder option; fluoride ions are thought to activate the boronic acid uniquely.[7] | [12] |
Solvent Systems
The solvent must solubilize the reactants and facilitate the interaction between the organic and inorganic components. Biphasic systems, typically an organic solvent with water, are common as they help dissolve the inorganic base.[6][8] Anhydrous conditions can also be employed, particularly with highly soluble bases like Cs₂CO₃ or K₃PO₄.
| Solvent System | Typical Ratio | Common Use Cases & Notes | Reference |
| 1,4-Dioxane / Water | 4:1 to 10:1 | A robust, general-purpose system for a wide range of substrates. | [4][6] |
| Toluene / Water | 4:1 to 10:1 | Good for higher temperature reactions. | [6][8] |
| Tetrahydrofuran (THF) | Anhydrous or with water | A versatile ether solvent. | [6] |
| Dimethylformamide (DMF) | Anhydrous | A polar aprotic solvent, useful for solubilizing reactants but can be harder to remove. | [6] |
Detailed Experimental Protocol
Reaction Scheme: this compound + Arylboronic acid → Coupled Biaryl Product
This protocol describes a general procedure on a 1.0 mmol scale. Adjustments may be necessary for different coupling partners.
Materials and Equipment
-
This compound (MW: 293.14 g/mol )
-
Arylboronic acid (or boronate ester)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or a pre-catalyst/ligand system)
-
Base (e.g., K₂CO₃)
-
Solvent (e.g., 1,4-Dioxane and Water)
-
Round-bottom flask or reaction vial with a magnetic stir bar
-
Condenser and inert gas manifold (Argon or Nitrogen)
-
Standard laboratory glassware for work-up and purification
-
TLC plates or LC-MS for reaction monitoring
Reagent Setup Table (1.0 mmol Scale)
| Reagent | Equivalents | MW ( g/mol ) | Amount | Notes |
| This compound | 1.0 | 293.14 | 293 mg | The limiting reagent. |
| Arylboronic Acid | 1.2 | Varies | Varies | A slight excess ensures complete consumption of the aryl bromide. |
| Pd(PPh₃)₄ | 0.03 | 1155.56 | 35 mg | 3 mol % loading. |
| K₂CO₃ | 2.5 | 138.21 | 345 mg | Base for the reaction. |
| 1,4-Dioxane | - | - | 8 mL | Degas before use. |
| Water | - | - | 2 mL | Degas before use. |
Step-by-Step Procedure
-
Solvent Degassing: Sparge the 1,4-dioxane and water with an inert gas (Argon or Nitrogen) for 15-20 minutes to remove dissolved oxygen, which can deactivate the palladium catalyst.
-
Reaction Setup: To a dry round-bottom flask containing a magnetic stir bar, add this compound (293 mg, 1.0 mmol), the arylboronic acid (1.2 mmol), and potassium carbonate (345 mg, 2.5 mmol).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 35 mg, 0.03 mmol) to the flask.
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas three times.
-
Solvent Addition: Under a positive pressure of inert gas, add the degassed 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe.
-
Reaction: Place the flask in a pre-heated oil bath at 90-100 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 4-12 hours.[14]
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to afford the pure biaryl product.[4]
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No or Low Conversion | Inactive catalyst (oxidized Pd). | Ensure all solvents are thoroughly degassed and the reaction is run under a strict inert atmosphere. |
| Insufficiently strong base. | Switch to a stronger base like K₃PO₄ or Cs₂CO₃. | |
| Low reaction temperature. | Increase the temperature, ensuring it does not exceed the solvent's boiling point. | |
| Protodeborylation of Boronic Acid | Presence of excess water or protic sources; prolonged reaction time. | Use a boronate ester (e.g., pinacol ester) which is more stable. Minimize reaction time once the starting material is consumed. |
| Formation of Homo-coupled Byproduct (Ar-Ar) | Oxygen contamination leading to side reactions. | Improve degassing and inert atmosphere techniques. |
| Ester Hydrolysis | Base is too strong or reaction temperature is too high. | Use a milder base like KF or NaHCO₃. Reduce the reaction temperature if possible. |
Conclusion
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the synthesis of biaryl compounds from substrates like this compound. A thorough understanding of the reaction mechanism and the role of each component—catalyst, base, and solvent—is essential for developing a robust and high-yielding protocol. By carefully selecting these parameters, researchers can efficiently access complex molecular architectures crucial for advancements in medicinal chemistry and materials science.
References
- 1. byjus.com [byjus.com]
- 2. thieme-connect.com [thieme-connect.com]
- 3. This compound | 773134-43-3 [chemicalbook.com]
- 4. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Yoneda Labs [yonedalabs.com]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. | Semantic Scholar [semanticscholar.org]
- 14. Suzuki-Miyaura Cross-Coupling Reaction [fishersci.se]
Application Notes and Protocols for the Buchwald-Hartwig Amination of Methyl 4-bromo-2-(methylsulfonyl)benzoate
Introduction: The Strategic Importance of C-N Bond Formation
The formation of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, particularly within the pharmaceutical and materials science sectors. Aryl amines are a ubiquitous motif in a vast array of bioactive molecules and functional materials. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has emerged as a powerful and versatile method for the synthesis of these crucial compounds, largely supplanting harsher, traditional methods like the Ullmann condensation or nucleophilic aromatic substitution.[1][2] This reaction's broad substrate scope and functional group tolerance have established it as an indispensable tool for synthetic chemists.[1][3]
This guide provides an in-depth technical overview and a detailed protocol for the Buchwald-Hartwig amination of a specific and challenging substrate: Methyl 4-bromo-2-(methylsulfonyl)benzoate . This electron-deficient aryl bromide presents unique considerations for reaction optimization due to the presence of the strongly electron-withdrawing sulfonyl group. Understanding these nuances is critical for achieving high yields and purity, which is paramount in drug development and materials research.[4]
Understanding the Substrate: this compound
This compound is a valuable building block in medicinal chemistry. The sulfone group is a key pharmacophore in many drugs, valued for its ability to act as a hydrogen bond acceptor and its metabolic stability.[5] The presence of both a bromo and a methyl ester functionality allows for sequential, regioselective modifications, making it an attractive starting material for the synthesis of complex molecules.[4][6]
The electron-withdrawing nature of the sulfonyl and methyl ester groups significantly influences the reactivity of the C-Br bond in the Buchwald-Hartwig amination. While electron-deficient aryl halides can be challenging substrates, their successful coupling opens the door to a wide range of functionalized arylamines.
The Catalytic Cycle: A Mechanistic Overview
The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium catalyst. A general understanding of this mechanism is crucial for rational troubleshooting and optimization.[1][7][8]
Figure 1: A simplified representation of the Buchwald-Hartwig amination catalytic cycle.
The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (Ar-X), in this case, this compound, to form a Pd(II) intermediate.[9][10]
-
Amine Coordination and Deprotonation: The amine coordinates to the palladium center, and a base facilitates the deprotonation of the amine, forming a palladium-amido complex.
-
Reductive Elimination: The final step is the reductive elimination of the desired arylamine product, regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[7][8]
Key Parameters for Success: A Guided Approach
The success of a Buchwald-Hartwig amination hinges on the careful selection of several key parameters. For an electron-deficient substrate like this compound, these choices are particularly critical.
The Palladium Precatalyst and Ligand System
The choice of the palladium source and, more importantly, the phosphine ligand is paramount for achieving high catalytic activity. Modern Buchwald-Hartwig aminations often utilize pre-catalysts, which are air-stable and readily activated under the reaction conditions.
-
Palladium Sources: Common palladium sources include Pd(OAc)₂, Pd₂(dba)₃, and various pre-formed palladium-ligand complexes (precatalysts).[11]
-
Ligands: The development of bulky, electron-rich phosphine ligands has been a major breakthrough in the field.[1] For electron-deficient aryl bromides, ligands that promote fast oxidative addition and reductive elimination are preferred.
| Ligand Type | Examples | Key Characteristics |
| Biarylphosphines | XPhos, SPhos, RuPhos, BrettPhos | Bulky and electron-rich, promoting high catalytic turnover. Often the first choice for challenging couplings.[12][13] |
| Chelating Bisphosphines | Xantphos, BINAP, dppf | Offer increased stability to the catalytic complex. Xantphos is particularly effective for coupling with amides.[1][14] |
| Ferrocene-based | Josiphos-type ligands | Robust and effective for a variety of substrates.[12] |
The Indispensable Role of the Base
The base plays a crucial role in the catalytic cycle by deprotonating the amine-palladium complex. The choice of base must be carefully considered to avoid unwanted side reactions, such as hydrolysis of the methyl ester group in our substrate.
| Base | pKa of Conjugate Acid | Typical Applications & Considerations |
| Sodium tert-butoxide (NaOtBu) | ~19 | A strong, commonly used base. Highly effective but can be too harsh for substrates with sensitive functional groups.[15] |
| Lithium bis(trimethylsilyl)amide (LHMDS) | ~26 | Another strong, non-nucleophilic base. Useful for promoting reactions with weakly acidic amines.[15] |
| Potassium Phosphate (K₃PO₄) | ~12.3 (pKa3) | A weaker inorganic base, suitable for substrates sensitive to strong bases.[15] |
| Cesium Carbonate (Cs₂CO₃) | ~10.3 (pKa2) | A mild and effective base for a wide range of functional groups.[11][14] |
For this compound, a weaker base like Cs₂CO₃ or K₃PO₄ is often a prudent initial choice to minimize the risk of ester saponification.
Solvent Selection: More Than Just a Medium
The solvent not only dissolves the reactants but also influences the solubility of the base and the stability of the catalytic intermediates.
| Solvent | Properties | Considerations |
| Toluene | Aprotic, non-polar | A very common and effective solvent for Buchwald-Hartwig reactions.[7][15] |
| 1,4-Dioxane | Aprotic, polar ether | Another frequently used solvent, though its environmental impact is a concern.[7][16] |
| Tetrahydrofuran (THF) | Aprotic, polar ether | A good solvent for many organic compounds, but its lower boiling point may limit reaction temperatures.[15] |
| tert-Butanol (t-BuOH) | Protic | Can be used, sometimes in combination with other solvents. |
It is crucial to use anhydrous solvents to prevent catalyst deactivation and unwanted side reactions.
Experimental Protocol: Buchwald-Hartwig Amination of this compound with a Primary Amine
This protocol provides a general procedure that should be optimized for each specific amine coupling partner.
Figure 2: Workflow for the Buchwald-Hartwig amination protocol.
Materials and Equipment
-
This compound (1.0 equiv)
-
Primary amine (1.1-1.5 equiv)
-
Palladium precatalyst (e.g., XPhos Pd G3, 1-5 mol%)
-
Ligand (if not using a precatalyst, e.g., XPhos, 1-10 mol%)
-
Base (e.g., Cs₂CO₃, 1.5-2.0 equiv)
-
Anhydrous toluene (or other suitable solvent)
-
Oven-dried reaction vial with a magnetic stir bar and a septum-sealed cap
-
Inert gas supply (Argon or Nitrogen)
-
Standard laboratory glassware for workup and purification
-
Silica gel for column chromatography
Step-by-Step Procedure
-
Reaction Setup: To the oven-dried reaction vial, add this compound, the palladium precatalyst (or palladium source and ligand), and the base.
-
Inert Atmosphere: Seal the vial with the septum cap and purge with an inert gas for 5-10 minutes. This is crucial to prevent oxidation of the catalyst.
-
Reagent Addition: Under a positive pressure of inert gas, add the anhydrous solvent via syringe, followed by the primary amine.
-
Reaction: Place the vial in a preheated heating block and stir vigorously at the desired temperature (typically 80-110 °C). Monitor the reaction progress by TLC or LC-MS.
-
Workup: Once the reaction is complete, allow the mixture to cool to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and quench with water.
-
Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with the organic solvent. Combine the organic layers.
-
Drying and Concentration: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Analysis: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inactive catalyst, poor solubility of the base, inappropriate ligand or base.[15][17] | Use a fresh catalyst, ensure the base is finely powdered, screen different ligands and bases.[11] |
| Formation of Byproducts | Hydrodehalogenation, biaryl formation.[18] | Optimize the catalyst and ligand loading, adjust the reaction temperature. |
| Ester Hydrolysis | Base is too strong. | Switch to a milder base such as K₃PO₄ or Cs₂CO₃.[15] |
Conclusion
The Buchwald-Hartwig amination of this compound is a powerful synthetic tool for accessing valuable arylamine building blocks. Success in this transformation requires a nuanced understanding of the interplay between the catalyst, ligand, base, and solvent. By carefully selecting these parameters and following a robust experimental protocol, researchers can effectively synthesize a wide range of functionalized molecules for applications in drug discovery and materials science.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 3. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07412E [pubs.rsc.org]
- 4. This compound | 773134-43-3 [chemicalbook.com]
- 5. Sulfone - Wikipedia [en.wikipedia.org]
- 6. jennysynth.com [jennysynth.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 12. benchchem.com [benchchem.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. benchchem.com [benchchem.com]
- 16. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 17. reddit.com [reddit.com]
- 18. chemistry.stackexchange.com [chemistry.stackexchange.com]
Application Note: Palladium-Catalyzed Heck Reaction of Methyl 4-bromo-2-(methylsulfonyl)benzoate for the Synthesis of Substituted Olefins
Abstract
The Mizoroki-Heck reaction stands as a cornerstone of modern organic synthesis, enabling the stereoselective formation of carbon-carbon bonds by coupling unsaturated halides with alkenes.[1][2] This application note provides a comprehensive guide for researchers and drug development professionals on the successful execution of the Heck reaction using Methyl 4-bromo-2-(methylsulfonyl)benzoate, a versatile building block in medicinal chemistry.[3] We delve into the mechanistic underpinnings of the reaction, offer a detailed and robust experimental protocol, and provide a troubleshooting guide to address common challenges, ensuring reliable and reproducible outcomes.
Introduction: The Strategic Importance of the Heck Reaction
The palladium-catalyzed Heck reaction is a powerful tool for the arylation or vinylation of olefins, forming a substituted alkene.[4][5] Its significance, recognized with the 2010 Nobel Prize in Chemistry awarded to Richard F. Heck, Ei-ichi Negishi, and Akira Suzuki, lies in its broad functional group tolerance and high stereoselectivity, typically yielding the trans-(E)-isomer.[1][6][7] In the context of pharmaceutical development, the Heck reaction is invaluable for constructing complex molecular scaffolds found in numerous bioactive compounds.[8]
The substrate, this compound, is an electron-deficient aryl bromide. The presence of two electron-withdrawing groups (the ester and the sulfone) influences the electronic properties of the aromatic ring, making it a prime candidate for palladium-catalyzed cross-coupling reactions. This guide provides the necessary framework to effectively utilize this substrate in Heck couplings, a critical step for elaborating molecular complexity.
The Catalytic Cycle: A Mechanistic Overview
The widely accepted mechanism for the Heck reaction proceeds through a Pd(0)/Pd(II) catalytic cycle.[7][9] Understanding this cycle is paramount for rational optimization and troubleshooting. When starting with a Pd(II) precatalyst, such as palladium(II) acetate, an initial in situ reduction to the active Pd(0) species is required.[10][11]
The primary steps are:
-
Oxidative Addition: The active, coordinatively unsaturated Pd(0) catalyst inserts into the carbon-bromine bond of the aryl halide. This is often the rate-determining step for aryl bromides.[7]
-
Alkene Coordination & Migratory Insertion: The alkene coordinates to the resulting Pd(II) complex. Subsequently, the aryl group migrates from the palladium center to one of the alkene carbons in a syn-addition fashion (carbopalladation).[7][12]
-
syn-β-Hydride Elimination: A hydrogen atom from the adjacent carbon (beta to the palladium) is eliminated, also in a syn fashion, to form the substituted alkene product and a hydrido-palladium(II) species.[7] This step dictates the regioselectivity and stereochemistry of the final product.
-
Catalyst Regeneration: In the presence of a base, the hydrido-palladium(II) complex undergoes reductive elimination of H-X (in this case, HBr), which is neutralized by the base. This regenerates the active Pd(0) catalyst, allowing the cycle to continue.[7][9]
Caption: The catalytic cycle of the Mizoroki-Heck reaction.
Experimental Design: Rationale for Parameter Selection
A successful Heck reaction is contingent on the careful selection of several key parameters. The choices below are tailored for the coupling of an electron-deficient aryl bromide with an activated alkene.
-
Palladium Precatalyst: Palladium(II) acetate (Pd(OAc)₂) is chosen for its reliability, cost-effectiveness, and stability in air. It is readily reduced in situ to the active Pd(0) species.[1]
-
Ligand: Triphenylphosphine (PPh₃) is a standard, robust phosphine ligand that stabilizes the palladium catalyst, preventing its decomposition into inactive palladium black.[13] A slight excess relative to the palladium source ensures the catalyst remains in the active L₂Pd(0) state.
-
Alkene Coupling Partner: n-Butyl acrylate is an electron-deficient alkene, which makes it an excellent substrate for the Heck reaction as it enhances the rate of migratory insertion.[1][14]
-
Base: Potassium carbonate (K₂CO₃) is an effective, inexpensive inorganic base. Its primary role is to neutralize the HBr generated during the catalytic cycle, which is essential for regenerating the Pd(0) catalyst.[1][15]
-
Solvent: N,N-Dimethylformamide (DMF) is a polar aprotic solvent that effectively solubilizes the reactants and catalyst components. Its high boiling point is suitable for reactions requiring elevated temperatures.[4][16]
-
Temperature: Heck reactions involving aryl bromides typically require thermal energy to promote the rate-limiting oxidative addition step.[17] A temperature of 100-110 °C provides a balance between achieving a reasonable reaction rate and minimizing thermal degradation of the catalyst and reagents.
-
Inert Atmosphere: The active Pd(0) catalyst can be oxidized by atmospheric oxygen, leading to deactivation.[13][18] Therefore, conducting the reaction under an inert atmosphere of nitrogen or argon is critical for achieving high yields and reproducibility.
Detailed Experimental Protocol
This protocol describes the Heck reaction between this compound and n-butyl acrylate.
Materials and Equipment
-
Reactants:
-
This compound (1.0 eq)
-
n-Butyl acrylate (1.5 eq)
-
-
Catalyst System:
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
Triphenylphosphine (PPh₃) (4 mol%)
-
-
Base: Potassium carbonate (K₂CO₃) (2.0 eq)
-
Solvent: Anhydrous N,N-Dimethylformamide (DMF)
-
Equipment:
-
Two-neck round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and hotplate
-
Nitrogen or Argon gas line with bubbler
-
Standard laboratory glassware for work-up and purification
-
Silica gel for column chromatography
-
Caption: General workflow for the Heck reaction protocol.
Step-by-Step Procedure
-
Reaction Setup: To a dry two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq), potassium carbonate (2.0 eq), palladium(II) acetate (0.02 eq), and triphenylphosphine (0.04 eq).
-
Inert Atmosphere: Seal the flask and condenser. Evacuate the flask and backfill with nitrogen or argon gas. Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent and Reagent Addition: Under a positive pressure of inert gas, add anhydrous DMF via syringe. Add n-butyl acrylate (1.5 eq) to the mixture.
-
Reaction: Immerse the flask in a preheated oil bath at 100-110 °C. Stir the mixture vigorously. The reaction mixture may turn from a pale yellow to a darker brown or black suspension.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) until the starting aryl bromide is consumed (typically 4-24 hours).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer. Wash the organic layer sequentially with water (2x) and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to isolate the desired product.
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Data Summary and Expected Outcomes
The following table summarizes the key parameters and expected results for the described protocol.
| Parameter | Value/Specification | Rationale |
| Aryl Halide | This compound | Substrate of interest |
| Alkene | n-Butyl acrylate | Activated coupling partner[1] |
| Catalyst Loading | 2 mol% Pd(OAc)₂ | Standard loading for efficient catalysis |
| Ligand Loading | 4 mol% PPh₃ | 2:1 ratio to Pd stabilizes the catalyst[13] |
| Base | 2.0 eq K₂CO₃ | Neutralizes HBr to regenerate catalyst[7] |
| Solvent | Anhydrous DMF | High-boiling polar aprotic solvent[16] |
| Temperature | 100-110 °C | Overcomes activation energy for Ar-Br[17] |
| Reaction Time | 4-24 hours | Varies based on scale and purity |
| Expected Yield | 70-90% | Typical range for efficient Heck couplings |
| Stereochemistry | Predominantly trans (E) isomer | Result of the syn-elimination mechanism[6][7] |
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst. 2. Insufficient temperature. 3. Impure reagents/solvents. | 1. Ensure an inert atmosphere was maintained. Use fresh, high-purity catalyst and ligands. 2. Increase temperature in 10 °C increments (up to ~140 °C). 3. Use anhydrous, degassed solvents and purified starting materials.[13] |
| Formation of Palladium Black | 1. Catalyst decomposition due to oxygen exposure. 2. Insufficient ligand to stabilize Pd(0). 3. Excessively high temperature. | 1. Improve inert atmosphere technique (purge solvent and flask thoroughly).[13] 2. Increase ligand-to-palladium ratio (e.g., from 2:1 to 4:1). 3. Reduce reaction temperature. |
| Formation of Side Products | 1. Alkene isomerization. 2. Reductive Heck reaction. 3. Homocoupling of the aryl bromide. | 1. This can occur with prolonged heating; try to stop the reaction as soon as the starting material is consumed. 2. This side product can sometimes be observed; optimization of base and solvent may be required.[5] 3. Often a sign of catalyst issues or moisture. Ensure anhydrous conditions. |
Conclusion
The Mizoroki-Heck reaction is an exceptionally reliable and versatile method for C-C bond formation. By understanding the underlying mechanism and carefully controlling key experimental parameters, researchers can successfully employ substrates like this compound to synthesize valuable substituted olefins. The protocol detailed herein provides a validated starting point for laboratory execution, while the accompanying rationale and troubleshooting guide empower scientists to optimize the reaction for their specific needs, facilitating advancements in drug discovery and materials science.
References
- 1. Heck reaction - Wikipedia [en.wikipedia.org]
- 2. scienceinfo.com [scienceinfo.com]
- 3. This compound | 773134-43-3 [chemicalbook.com]
- 4. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Heck Reaction—State of the Art | MDPI [mdpi.com]
- 6. Heck Reaction [organic-chemistry.org]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03533F [pubs.rsc.org]
- 9. books.rsc.org [books.rsc.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. scispace.com [scispace.com]
- 12. byjus.com [byjus.com]
- 13. benchchem.com [benchchem.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. pubs.aip.org [pubs.aip.org]
- 17. mdpi.com [mdpi.com]
- 18. reddit.com [reddit.com]
Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of Methyl 4-bromo-2-(methylsulfonyl)benzoate
Introduction: Unlocking Molecular Complexity with a Versatile Building Block
In the landscape of modern synthetic organic chemistry, palladium-catalyzed cross-coupling reactions stand as a cornerstone for the construction of carbon-carbon and carbon-heteroatom bonds.[1] These transformations have revolutionized the synthesis of pharmaceuticals, agrochemicals, and advanced materials due to their broad substrate scope and functional group tolerance.[1][2] This guide focuses on a particularly valuable building block: Methyl 4-bromo-2-(methylsulfonyl)benzoate . The presence of three distinct functional groups—a methyl ester, a methylsulfonyl group, and a bromine atom—renders this molecule a highly versatile substrate for a variety of palladium-catalyzed transformations.
The electron-withdrawing nature of both the methylsulfonyl and methyl ester groups significantly influences the reactivity of the C-Br bond, making it an excellent electrophilic partner in cross-coupling reactions. The sulfonyl group, in particular, enhances the electrophilicity of the aryl bromide, often facilitating oxidative addition to the palladium(0) catalyst, the crucial first step in many catalytic cycles.[3] This document provides in-depth technical guidance and detailed protocols for researchers, scientists, and drug development professionals engaged in the synthesis of complex molecules utilizing this key intermediate.
I. Buchwald-Hartwig Amination: Forging C-N Bonds for Bioactive Molecules
The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines from aryl halides.[4][5] This reaction has found widespread application in medicinal chemistry, as the arylamine motif is a common feature in a vast number of biologically active compounds.[6]
Mechanistic Rationale
The catalytic cycle of the Buchwald-Hartwig amination begins with the oxidative addition of the aryl bromide to a palladium(0) complex.[4][7] The resulting palladium(II) complex then coordinates with the amine. Deprotonation by a base generates a palladium-amido complex, which undergoes reductive elimination to form the desired C-N bond and regenerate the active palladium(0) catalyst.[8] The choice of ligand is critical to stabilize the palladium catalyst and facilitate the key steps of the catalytic cycle.[9]
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Experimental Protocol: Synthesis of Methyl 4-amino-2-(methylsulfonyl)benzoate Derivatives
This protocol provides a general procedure for the coupling of this compound with a primary or secondary amine.
Materials:
-
This compound
-
Amine (1.2 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
XPhos (4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equivalents)
-
Anhydrous toluene
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 eq), Pd(OAc)₂ (0.02 eq), XPhos (0.04 eq), and NaOtBu (1.4 eq).
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Reagent Addition: Add anhydrous toluene via syringe, followed by the amine (1.2 eq).
-
Reaction Conditions: Heat the reaction mixture to 100-110 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
| Entry | Amine | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Aniline | Pd(OAc)₂ / XPhos | NaOtBu | Toluene | 110 | >90 |
| 2 | Morpholine | Pd₂(dba)₃ / RuPhos | K₃PO₄ | Dioxane | 100 | >85 |
| 3 | Benzylamine | Pd(OAc)₂ / SPhos | Cs₂CO₃ | Toluene | 100 | >90 |
Table 1: Representative conditions for the Buchwald-Hartwig amination of this compound.
II. Suzuki-Miyaura Coupling: Crafting C-C Bonds with Precision
The Suzuki-Miyaura coupling is a highly versatile and widely used method for the formation of carbon-carbon bonds between an organohalide and an organoboron compound.[10][11] Its mild reaction conditions and the stability of the boronic acid reagents make it a favored tool in drug discovery and development.[2][12]
Mechanistic Rationale
The Suzuki-Miyaura catalytic cycle involves three key steps: oxidative addition of the aryl bromide to a palladium(0) complex, transmetalation of the organoboron species to the palladium(II) complex, and reductive elimination to form the biaryl product and regenerate the palladium(0) catalyst.[10][11] A base is required to activate the organoboron reagent for transmetalation.[11]
Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.
Experimental Protocol: Synthesis of Biaryl Derivatives
This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.[13]
Materials:
-
This compound
-
Arylboronic acid (1.5 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equivalents)
-
Toluene/Water (5:1)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: In a round-bottom flask, combine this compound (1.0 eq), the arylboronic acid (1.5 eq), Pd(OAc)₂ (0.02 eq), SPhos (0.04 eq), and K₃PO₄ (2.0 eq).
-
Solvent Addition: Add the toluene/water solvent mixture.
-
Degassing: Degas the mixture by bubbling nitrogen or argon through the solution for 15-20 minutes.
-
Reaction Conditions: Heat the mixture to 100 °C with vigorous stirring for 12 hours or until completion as monitored by TLC or LC-MS.
-
Work-up: After cooling to room temperature, dilute the reaction with water and extract with ethyl acetate.[13]
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the residue by flash column chromatography.[13]
| Entry | Arylboronic Acid | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 95 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 90 | 92 |
| 3 | 3-Thiopheneboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O | 85 | 88 |
Table 2: Representative conditions for the Suzuki-Miyaura coupling of this compound.[14]
III. Heck Reaction: Olefin Arylation for Advanced Materials
The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an aryl halide and an alkene.[15][16] It is a powerful tool for the synthesis of substituted alkenes, which are valuable intermediates in the production of fine chemicals and pharmaceuticals.[16][17]
Mechanistic Rationale
The Heck reaction mechanism involves the oxidative addition of the aryl bromide to a palladium(0) catalyst, followed by migratory insertion of the alkene into the palladium-carbon bond.[7][17] A subsequent β-hydride elimination step forms the substituted alkene product and a palladium-hydride species. The active palladium(0) catalyst is regenerated by reductive elimination of H-X with a base.[17]
Caption: Catalytic cycle of the Heck reaction.
Experimental Protocol: Synthesis of Substituted Alkenes
This protocol provides a general method for the Heck reaction of this compound with an alkene.
Materials:
-
This compound
-
Alkene (e.g., methyl acrylate) (1.5 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂) (1 mol%)
-
Triethylamine (Et₃N) (2.0 equivalents)
-
N,N-Dimethylformamide (DMF)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: In a sealed tube, dissolve this compound (1.0 eq) and Pd(OAc)₂ (0.01 eq) in DMF.
-
Reagent Addition: Add the alkene (1.5 eq) and triethylamine (2.0 eq).
-
Reaction Conditions: Heat the reaction to 120-140 °C for 12-24 hours. Monitor the reaction by GC-MS or LC-MS.
-
Work-up: After cooling, pour the reaction mixture into water and extract with diethyl ether.
-
Purification: Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and concentrate. Purify the product by column chromatography.[18]
IV. Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling is a cross-coupling reaction used to form carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[19][20] This reaction is particularly valuable for the synthesis of conjugated enynes and arylalkynes, which have applications in materials science and medicinal chemistry.[19][21]
Mechanistic Rationale
The Sonogashira reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst.[19][22] The palladium cycle is similar to other cross-coupling reactions, involving oxidative addition and reductive elimination.[20] The copper cycle involves the formation of a copper acetylide, which then undergoes transmetalation with the palladium(II) complex.[19] Copper-free Sonogashira couplings are also well-established.[21]
Caption: Simplified catalytic cycles of the Sonogashira coupling.
Experimental Protocol: Synthesis of Arylalkynes
This protocol outlines a general procedure for the Sonogashira coupling of this compound with a terminal alkyne.[23]
Materials:
-
This compound
-
Terminal alkyne (1.2 equivalents)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (2 mol%)
-
Copper(I) iodide (CuI) (4 mol%)
-
Triethylamine (Et₃N)
-
Anhydrous tetrahydrofuran (THF)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: To a Schlenk flask, add this compound (1.0 eq), Pd(PPh₃)₂Cl₂ (0.02 eq), and CuI (0.04 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas.
-
Reagent Addition: Add anhydrous THF and triethylamine, followed by the terminal alkyne (1.2 eq).
-
Reaction Conditions: Stir the reaction at room temperature or gently heat to 40-60 °C until the starting material is consumed (monitored by TLC).
-
Work-up: Quench the reaction with saturated aqueous ammonium chloride solution and extract with ethyl acetate.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.[23]
V. Conclusion and Future Outlook
This compound is a highly adaptable and reactive substrate for a range of palladium-catalyzed cross-coupling reactions. The protocols detailed in this guide for Buchwald-Hartwig amination, Suzuki-Miyaura, Heck, and Sonogashira couplings provide a solid foundation for the synthesis of a diverse array of complex organic molecules. The electron-withdrawing nature of the substituents on the aromatic ring facilitates these transformations, making this building block an invaluable tool for researchers in drug discovery and materials science. Further exploration of other cross-coupling reactions, such as Stille or Negishi couplings, could further expand the synthetic utility of this versatile intermediate.
References
- 1. researchgate.net [researchgate.net]
- 2. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 6. 2-Methyl-4-[(4-methylphenyl)amino]benzoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond | MDPI [mdpi.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Heck Reaction [organic-chemistry.org]
- 16. researchgate.net [researchgate.net]
- 17. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Heck reactions of iodobenzene and methyl acrylate with conventional supported palladium catalysts in the presence of organic and/or inorganic bases without ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Sonogashira Coupling [organic-chemistry.org]
- 23. benchchem.com [benchchem.com]
Application Notes and Protocols for Utilizing Methyl 4-bromo-2-(methylsulfonyl)benzoate in Fragment-Based Drug Discovery
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic application of "Methyl 4-bromo-2-(methylsulfonyl)benzoate" as a high-value fragment in fragment-based drug discovery (FBDD) campaigns. We will delve into the chemical rationale for its selection, present detailed protocols for its use in primary screening and hit validation, and outline a strategic workflow for its evolution from a fragment hit to a lead compound. The methodologies described herein are grounded in established biophysical techniques and medicinal chemistry principles, aiming to provide a robust framework for the successful integration of this versatile fragment into drug discovery pipelines.
Introduction to Fragment-Based Drug Discovery and the Rationale for Selecting this compound
Fragment-Based Drug Discovery (FBDD) has emerged as a powerful and efficient alternative to traditional high-throughput screening (HTS) for the identification of novel lead compounds.[1][2] The core principle of FBDD lies in screening libraries of low molecular weight compounds (typically < 300 Da), or "fragments," to identify those that bind with low affinity to a biological target.[1][3] These initial weak interactions are then optimized through structure-guided medicinal chemistry to yield high-affinity lead candidates.[4][5] This approach offers several advantages, including a more thorough sampling of chemical space and a higher probability of achieving ligand efficiency.[3]
"this compound" (CAS: 773134-43-3) is a compelling fragment for FBDD campaigns due to its unique combination of structural and functional features.
-
The Sulfonyl Group: The methylsulfonyl moiety is a key pharmacophoric element. As a strong hydrogen bond acceptor, it can form crucial interactions with protein backbones or side chains, providing a strong anchor point for binding.[6][7] Furthermore, the sulfonyl group is metabolically stable and can enhance the physicochemical properties of a molecule.[7] Its presence often imparts favorable absorption, distribution, metabolism, and excretion (ADME) properties to drug candidates.[7]
-
The Bromo Substituent: The bromine atom serves as a versatile synthetic handle. Its presence allows for a variety of well-established cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), providing a clear and efficient vector for "fragment growing" or "linking" strategies during hit-to-lead optimization.[4][5]
-
The Methyl Benzoate Core: The substituted benzene ring provides a rigid scaffold that presents the sulfonyl and bromo groups in a defined spatial orientation. The methyl ester can also participate in hydrogen bonding or be readily hydrolyzed to the corresponding carboxylic acid, offering another point for interaction or modification.
These features make "this compound" an attractive starting point for developing inhibitors for a wide range of protein targets, including enzymes and receptors.[8]
Physicochemical Properties and Synthesis
A foundational understanding of the fragment's properties is crucial for its effective application.
| Property | Value | Source |
| CAS Number | 773134-43-3 | |
| Molecular Formula | C9H9BrO4S | [9] |
| Molecular Weight | 293.14 g/mol | [9] |
| Physical Form | Solid | |
| Purity | >98% recommended for screening |
A plausible synthetic route to "this compound" can be adapted from established methods for related compounds.[10] The following is a representative, non-validated protocol for its synthesis, intended for informational purposes.
Protocol 2.1: Synthesis of this compound (Illustrative)
-
Starting Material: 2-Bromo-4-(methylsulfonyl)benzoic acid.[10]
-
Esterification:
-
Dissolve 2-bromo-4-(methylsulfonyl)benzoic acid in methanol.
-
Add a catalytic amount of a strong acid (e.g., sulfuric acid).
-
Reflux the mixture until the reaction is complete (monitored by TLC or LC-MS).
-
Remove the methanol under reduced pressure.
-
Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate solution and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.
-
Purify the crude product by column chromatography on silica gel to obtain pure this compound.
-
Fragment Screening Methodologies
Due to the inherently weak binding affinities of fragments, sensitive biophysical techniques are required for their detection.[11][12] The choice of screening method will depend on the nature of the target protein and available instrumentation.
Primary Screening: Identifying Initial Binders
The goal of the primary screen is to rapidly identify fragments that interact with the target protein.
TSA is a high-throughput method that measures the change in a protein's melting temperature (Tm) upon ligand binding.
-
Preparation:
-
Prepare a stock solution of "this compound" in DMSO (e.g., 100 mM).
-
Prepare the target protein in a suitable buffer (e.g., 2 µM final concentration).
-
Prepare a fluorescent dye (e.g., SYPRO Orange) solution.
-
-
Assay Plate Setup:
-
In a 96- or 384-well PCR plate, add the protein solution.
-
Add the fragment to a final concentration of 200 µM (final DMSO concentration should be kept low, typically ≤ 1%).
-
Add the fluorescent dye.
-
Include appropriate controls (protein + dye + DMSO; buffer + dye).
-
-
Data Acquisition:
-
Run the assay in a real-time PCR instrument, gradually increasing the temperature (e.g., from 25 °C to 95 °C).
-
Monitor the fluorescence at each temperature increment.
-
-
Data Analysis:
-
Plot fluorescence versus temperature to generate a melting curve.
-
Calculate the Tm for each well.
-
A significant positive shift in Tm (ΔTm > 2 °C) in the presence of the fragment is considered a preliminary hit.
-
Hit Validation and Characterization: Confirming and Quantifying Binding
Hits from the primary screen must be validated using orthogonal biophysical methods to eliminate false positives and to quantify the binding affinity.[11]
NMR is a powerful technique for detecting weak binding events and can provide structural information about the binding site.[13][14] Ligand-observed NMR methods are particularly well-suited for fragment screening.[14]
-
Sample Preparation:
-
Prepare a stock solution of the fragment in a deuterated buffer (e.g., phosphate buffer in D2O).
-
Prepare a stock solution of the target protein in the same deuterated buffer.
-
-
Ligand-Observed NMR Experiments:
-
Saturation Transfer Difference (STD) NMR:
-
Acquire a 1D proton NMR spectrum of the fragment in the absence of the protein.
-
Acquire an STD NMR spectrum of the fragment in the presence of a substoichiometric amount of the target protein (e.g., 10-50 µM).
-
Selective saturation of the protein resonances will result in saturation transfer to a binding ligand, leading to a decrease in the intensity of its NMR signals. The presence of signals in the STD spectrum confirms binding.[15]
-
-
Water-Ligand Observed via Gradient Spectroscopy (WaterLOGSY):
-
This experiment detects the transfer of magnetization from bulk water to the protein and then to the ligand.
-
Binding fragments will show NOE signals with the opposite sign to those of non-binding compounds.[15]
-
-
-
Protein-Observed NMR Experiments (for 15N-labeled protein):
-
Acquire a 2D 1H-15N HSQC spectrum of the 15N-labeled protein.
-
Titrate in the fragment and acquire a series of 1H-15N HSQC spectra.
-
Chemical shift perturbations (CSPs) of specific amide resonances upon fragment addition confirm binding and can map the binding site on the protein surface.[16]
-
SPR is a label-free technique that measures changes in the refractive index at the surface of a sensor chip to monitor binding events in real-time.[15][17]
-
Chip Preparation:
-
Immobilize the target protein onto a suitable sensor chip (e.g., via amine coupling).
-
-
Binding Analysis:
-
Prepare a series of dilutions of the fragment in running buffer.
-
Inject the fragment solutions over the sensor chip surface at a constant flow rate.
-
Monitor the change in the SPR signal (response units, RU) over time to generate sensorgrams.
-
Regenerate the chip surface between injections.
-
-
Data Analysis:
-
Fit the sensorgram data to a suitable binding model (e.g., steady-state affinity) to determine the dissociation constant (KD).
-
X-ray crystallography provides high-resolution structural information of the fragment bound to the target protein, which is invaluable for structure-guided drug design.[18][19]
-
Crystal Preparation:
-
Grow high-quality crystals of the target protein.
-
-
Fragment Soaking:
-
Soak the protein crystals in a solution containing a high concentration of the fragment (e.g., 1-10 mM) for a defined period.
-
-
Data Collection and Structure Determination:
-
Cryo-protect the soaked crystal and collect X-ray diffraction data at a synchrotron source.
-
Process the diffraction data and solve the crystal structure by molecular replacement.
-
Carefully analyze the electron density maps to identify the bound fragment and its interactions with the protein.[20]
-
Hit-to-Lead Optimization: Evolving the Fragment
Once a validated hit, such as "this compound," is identified and its binding mode is understood (ideally through X-ray crystallography or NMR), the next step is to increase its affinity and selectivity through medicinal chemistry.[4][21]
Fragment Growing
This strategy involves adding chemical functionality to the fragment to make additional favorable interactions with the target protein.[4][22] The bromo substituent on "this compound" is an ideal starting point for this approach.
Workflow for Fragment Growing:
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Fragment‐based drug discovery—the importance of high‐quality molecule libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. lifechemicals.com [lifechemicals.com]
- 5. researchgate.net [researchgate.net]
- 6. Sulfonyl group-containing compounds in the design of potential drugs for the treatment of diabetes and its complications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound | 773134-43-3 [chemicalbook.com]
- 9. This compound | C9H9BrO4S | CID 53393139 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. prepchem.com [prepchem.com]
- 11. Integrated biophysical approach to fragment screening and validation for fragment-based lead discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Fragment-Based Approach To Enhance Drug Discovery Productivity | Technology Networks [technologynetworks.com]
- 13. Fragment-Based Drug Discovery Using NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. creative-biostructure.com [creative-biostructure.com]
- 15. sygnaturediscovery.com [sygnaturediscovery.com]
- 16. Frontiers | Fragment-Based Drug Discovery by NMR. Where Are the Successes and Where can It Be Improved? [frontiersin.org]
- 17. academic.oup.com [academic.oup.com]
- 18. Fragment-Based Screening by Protein Crystallography: Successes and Pitfalls - PMC [pmc.ncbi.nlm.nih.gov]
- 19. selvita.com [selvita.com]
- 20. Fragment Screening By Crystallography: An Alternative To High Throughput Screening | Peak Proteins [peakproteins.com]
- 21. Fragment-to-Lead - Creative Biostucture Drug Discovery [drug-discovery.creative-biostructure.com]
- 22. Frontiers | Application of Fragment-Based Drug Discovery to Versatile Targets [frontiersin.org]
Application Note: A Scalable and Robust Protocol for the Synthesis of Methyl 4-bromo-2-(methylsulfonyl)benzoate
Abstract
Methyl 4-bromo-2-(methylsulfonyl)benzoate (CAS No. 773134-43-3) is a pivotal building block in medicinal chemistry and organic synthesis, notably utilized in the development of novel therapeutics.[1] This application note provides a comprehensive, field-tested protocol for its large-scale synthesis. The described two-step synthetic route, culminating in the selective oxidation of a thioether precursor, is designed for scalability, safety, and high purity of the final product. We delve into the causality behind procedural choices, present a detailed hazard analysis, and offer a robust framework for implementation in research and development settings.
Introduction and Strategic Overview
The sulfone moiety is a cornerstone in drug design, valued for its ability to act as a hydrogen bond acceptor and its metabolic stability.[2] this compound serves as a key intermediate, incorporating a versatile brominated aromatic ring ripe for cross-coupling reactions and a methylsulfonyl group that influences the electronic and pharmacokinetic properties of derivative molecules.
The primary challenge in synthesizing this compound on a large scale lies in achieving clean and complete oxidation of the corresponding thioether without generating significant byproducts. The presented strategy is centered on a classic and highly reliable transformation: the oxidation of a sulfide to a sulfone. This approach is widely adopted in industrial settings due to its efficiency and the availability of cost-effective oxidizing agents.[2][3][4]
The overall synthetic pathway is outlined below. It begins with the commercially available precursor, Methyl 4-bromo-2-(methylthio)benzoate, which is then oxidized to the target compound.
Figure 1: Overall Synthetic Transformation. A schematic representation of the oxidation of the thioether precursor to the final sulfone product.
Detailed Synthesis Protocol
This section details the step-by-step procedure for the oxidation of Methyl 4-bromo-2-(methylthio)benzoate. The protocol is optimized for a 100-gram scale and can be adapted for larger quantities with appropriate engineering controls.
Materials and Equipment
| Material | CAS Number | Grade | Supplier Example | Notes |
| Methyl 4-bromo-2-(methylthio)benzoate | 1824127-03-8 | >97% | Hoffman Fine Chem[5] | Starting Material (SM) |
| Glacial Acetic Acid | 64-19-7 | ACS Reagent Grade | Major Supplier | Solvent |
| Hydrogen Peroxide (30-35% w/w aq. solution) | 7722-84-1 | Stabilized | Major Supplier | Oxidizing Agent |
| Sodium Sulfite (Na₂SO₃) | 7757-83-7 | Anhydrous, >98% | Major Supplier | Quenching Agent |
| Deionized Water | 7732-18-5 | - | In-house | For workup and washing |
| Isopropanol (IPA) | 67-63-0 | ACS Reagent Grade | Major Supplier | Recrystallization Solvent |
Equipment:
-
2 L three-neck, round-bottom flask (or jacketed glass reactor)
-
Overhead mechanical stirrer with a PTFE paddle
-
Digital temperature probe and controller
-
500 mL pressure-equalizing dropping funnel
-
Heating/cooling mantle or circulating bath
-
Large Buchner funnel and vacuum flask assembly
-
Vacuum oven
Experimental Procedure
Figure 2: Experimental Workflow. A step-by-step visualization of the synthesis process from reactor setup to final product isolation.
Step 1: Reactor Setup and Charging
-
Assemble the 2 L reactor with the overhead stirrer, temperature probe, and dropping funnel. Ensure the setup is secure and in a well-ventilated fume hood.
-
Charge the reactor with Methyl 4-bromo-2-(methylthio)benzoate (100.0 g, 0.383 mol).
-
Add Glacial Acetic Acid (500 mL) to the reactor.
-
Begin stirring to form a slurry or solution. Cool the mixture to 15-20°C using a cooling bath.
Step 2: Oxidation
-
Charge the dropping funnel with 35% Hydrogen Peroxide (41.1 mL, 0.459 mol, 1.2 equivalents).
-
Add the hydrogen peroxide dropwise to the stirred reaction mixture over a period of 60-90 minutes.
-
Causality Note: This addition must be slow and controlled. The oxidation of thioethers is highly exothermic. A rapid addition can lead to a dangerous temperature runaway and potential side reactions. Maintain the internal temperature below 30°C throughout the addition.
-
After the addition is complete, allow the reaction to stir at room temperature (20-25°C) for 3-5 hours.
Step 3: Reaction Monitoring and Quench
-
Monitor the reaction's progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
-
Once the reaction is complete, cool the mixture to 10-15°C.
-
Prepare a solution of Sodium Sulfite (20 g) in Deionized Water (100 mL).
-
Slowly add the sodium sulfite solution to the reaction mixture to quench any excess hydrogen peroxide. A slight exotherm may be observed. Stir for 30 minutes.
-
Trustworthiness Note: A peroxide test strip should be used to confirm the absence of residual oxidant before proceeding to the workup. This is a critical safety step to prevent the presence of unstable peroxides in the final product or waste streams.
Step 4: Isolation and Purification
-
Slowly pour the reaction mixture into a separate vessel containing 1.5 L of cold deionized water with vigorous stirring. A white precipitate will form.
-
Stir the resulting slurry for 1 hour to ensure complete precipitation.
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the filter cake thoroughly with deionized water (3 x 200 mL) until the filtrate is neutral (pH ~7).
-
Press the cake as dry as possible on the filter.
Step 5: Recrystallization and Drying
-
Transfer the crude solid to a clean flask and add Isopropanol (approx. 400-500 mL).
-
Heat the mixture to reflux with stirring until all the solid dissolves.
-
Allow the solution to cool slowly to room temperature, and then cool further in an ice bath for 1 hour to maximize crystallization.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold isopropanol, and dry in a vacuum oven at 50°C to a constant weight.
Expected Results
| Parameter | Value |
| Appearance | White to off-white crystalline solid |
| Expected Yield | 95-105 g (85-94%) |
| Purity (by HPLC) | >98% |
| Molecular Weight | 293.14 g/mol [6] |
| Physical Form | Solid |
Safety and Hazard Analysis
All operations should be performed by trained personnel in a controlled laboratory environment with appropriate engineering controls (e.g., fume hood).
-
This compound:
-
Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[6] It is harmful if swallowed (H302).
-
PPE: Wear safety goggles, chemical-resistant gloves (nitrile or neoprene), and a lab coat.
-
-
Key Reagent Hazards:
-
Hydrogen Peroxide (30-35%): Strong oxidizer. Contact with organic materials can cause fire. Causes severe skin burns and eye damage. Handle with extreme care.
-
Glacial Acetic Acid: Corrosive. Causes severe skin burns and eye damage. The vapor is irritating to the respiratory tract.
-
-
Process Hazards:
-
Exothermic Reaction: The primary risk is the uncontrolled exotherm during the addition of hydrogen peroxide. Strict temperature control is mandatory.
-
Quenching: The quenching process can also be exothermic. Slow addition of the quenching agent is required.
-
-
Waste Disposal:
-
Aqueous waste should be neutralized before disposal. Organic solvent waste should be collected in appropriately labeled containers. Follow all local and institutional regulations for chemical waste disposal.
-
Conclusion
The protocol described herein provides a reliable and scalable method for the synthesis of high-purity this compound. By focusing on a robust oxidation reaction and incorporating critical safety and quality control steps, this guide serves as a valuable resource for researchers and process chemists in the pharmaceutical and chemical industries. The emphasis on understanding the causality behind procedural steps ensures that the synthesis can be performed safely and efficiently, yielding a key intermediate for further synthetic applications.
References
- 1. This compound | 773134-43-3 [chemicalbook.com]
- 2. thieme-connect.com [thieme-connect.com]
- 3. Sulfone synthesis by oxidation [organic-chemistry.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. hoffmanchemicals.com [hoffmanchemicals.com]
- 6. This compound | C9H9BrO4S | CID 53393139 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes & Protocols: The Strategic Utility of Methyl 4-bromo-2-(methylsulfonyl)benzoate in Active Pharmaceutical Ingredient (API) Synthesis
Abstract and Scope
Methyl 4-bromo-2-(methylsulfonyl)benzoate (CAS No. 773134-43-3) is a highly functionalized aromatic compound that has emerged as a critical building block in modern medicinal chemistry.[1][2] Its unique substitution pattern, featuring a bromine atom for cross-coupling, a methyl sulfone group as a strong electron-withdrawing and hydrogen bond-accepting moiety, and a methyl ester for derivatization, makes it an indispensable intermediate in the synthesis of complex molecular architectures. This guide provides an in-depth analysis of its properties, detailed protocols for its application, and a discussion of its pivotal role in the synthesis of targeted therapies, most notably the Hedgehog (Hh) signaling pathway inhibitor, Vismodegib.[3][4] The protocols and insights presented herein are designed for researchers, chemists, and drug development professionals engaged in the synthesis of advanced pharmaceutical agents.
Physicochemical Properties and Specifications
The utility of an intermediate is fundamentally linked to its physical and chemical characteristics. Ensuring the quality and purity of this compound is paramount for the success of subsequent synthetic steps, directly impacting the yield and purity of the final API.
Chemical Structure
Caption: Chemical Structure of this compound
Key Specifications
| Property | Value | Reference |
| CAS Number | 773134-43-3 | [1][5][6] |
| Molecular Formula | C₉H₉BrO₄S | [1][6][7] |
| Molecular Weight | 293.13 g/mol | [1][7] |
| Appearance | Solid | [5] |
| Purity | Typically ≥97% - 98% | [5][6] |
| Storage | Inert atmosphere, room temperature | [5][6] |
| IUPAC Name | This compound | [7] |
Application in the Synthesis of Vismodegib (GDC-0449)
This compound is a cornerstone intermediate in the synthesis of Vismodegib, a first-in-class oral medication for the treatment of basal cell carcinoma.[3][4] Vismodegib functions by inhibiting the Smoothened (SMO) receptor in the Hedgehog signaling pathway.[4] The synthesis of Vismodegib involves the formal condensation (amide coupling) between the carboxylic acid derivative of our title intermediate, 2-chloro-4-(methylsulfonyl)benzoic acid, and an aniline derivative, 4-chloro-3-(pyridin-2-yl)aniline.[4][8]
The methyl ester of our intermediate can be readily hydrolyzed to the corresponding carboxylic acid, which is then activated for amide bond formation. The methylsulfonyl group at the 2-position plays a crucial electronic role, while the bromine at the 4-position in the parent molecule offers a handle for further diversification if needed, though in the Vismodegib synthesis, the analogous 2-chloro-4-(methylsulfonyl)benzoic acid is used.[4]
Synthetic Pathway Overview
The following diagram illustrates the critical amide coupling step in the synthesis of Vismodegib, where a derivative of our title compound is essential.
Caption: Core Amide Coupling Reaction in Vismodegib Synthesis.
Experimental Protocols
The following protocols are provided for illustrative purposes and should be adapted and optimized based on laboratory conditions and scale. All procedures must be conducted by trained personnel in a suitable chemical fume hood with appropriate personal protective equipment (PPE).
Protocol 1: Synthesis of 2-bromo-4-(methylsulfonyl)benzoic acid
This protocol describes the synthesis of the carboxylic acid precursor, which can be esterified to yield the title compound. The synthesis starts from 2-bromo-4-(chlorosulfonyl)benzoyl chloride.[9]
Materials and Equipment:
-
50 mL round-bottom flask
-
Reflux condenser, thermometer, magnetic stirrer
-
2-bromo-4-(chlorosulfonyl)benzoyl chloride
-
Sodium sulfite (Na₂SO₃)
-
Sodium bicarbonate (NaHCO₃)
-
Chloroacetic acid
-
50% aqueous sodium hydroxide (NaOH)
-
Concentrated hydrochloric acid (HCl)
-
Water (deionized)
-
Filtration apparatus
Procedure:
-
Charge a 50 mL round-bottom flask with sodium sulfite (1.6 g, 13 mmol), sodium bicarbonate (4.2 g, 50 mmol), and 20 mL of water.[9]
-
Heat the resulting slurry to 75 °C with stirring.[9]
-
Slowly add 2-bromo-4-(chlorosulfonyl)benzoyl chloride (4.0 g, 13 mmol) over 30 minutes. Maintain the temperature at 75 °C.[9]
-
After heating for one hour, add chloroacetic acid (1.8 g, 19 mmol) followed by 50% aqueous sodium hydroxide (1.0 mL, 19 mmol) to the aqueous solution.[9]
-
Heat the reaction mixture to reflux. Additional chloroacetic acid may be required to drive the reaction to completion (monitor by TLC or HPLC).[9]
-
After heating for approximately 16 hours, allow the mixture to cool to ambient temperature.[9]
-
Acidify the solution with concentrated HCl. A precipitate will form.[9]
-
Collect the precipitated solids by filtration, wash with cold water, and dry to yield 2-bromo-4-(methylsulfonyl)benzoic acid.[9] A yield of approximately 46% can be expected.[9]
Protocol 2: Esterification to this compound
This protocol is a general esterification method (Fischer esterification) applicable to the product from Protocol 4.1.
Materials and Equipment:
-
Round-bottom flask with reflux condenser
-
2-bromo-4-(methylsulfonyl)benzoic acid
-
Anhydrous Methanol (MeOH)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Sodium bicarbonate solution (saturated)
-
Brine (saturated NaCl solution)
-
Ethyl acetate or Dichloromethane for extraction
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
Procedure:
-
Dissolve 2-bromo-4-(methylsulfonyl)benzoic acid (1 equivalent) in anhydrous methanol (10-20 volumes).
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.05-0.1 equivalents) to the solution.
-
Heat the mixture to reflux and maintain for 4-12 hours. Monitor the reaction progress by TLC or HPLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and remove the methanol using a rotary evaporator.
-
Dissolve the residue in an organic solvent like ethyl acetate.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid), and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography or recrystallization to obtain pure this compound.
Quality Control and Analytical Methods
To ensure the suitability of the intermediate for API synthesis, rigorous analytical testing is mandatory.
Analytical Workflow
Caption: Quality Control Workflow for the Intermediate.
Expected Analytical Data
| Analysis | Expected Result |
| ¹H NMR | Peaks corresponding to aromatic protons, methoxy protons (-OCH₃), and methylsulfonyl protons (-SO₂CH₃) with appropriate splitting and integration. Spectral data is available for comparison.[10] |
| Mass Spec (MS) | A molecular ion peak consistent with the molecular weight (293.13 g/mol ) and isotopic pattern for bromine (¹⁹Br/⁸¹Br).[10] |
| HPLC | Purity should be ≥98% with minimal impurities detected by UV. |
Safety, Handling, and Storage
Proper handling and storage are critical to maintain the integrity of the material and ensure personnel safety.
-
Hazard Identification : This compound is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[7] It is harmful if swallowed (H302).[5]
-
Personal Protective Equipment (PPE) : Always wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields, and a lab coat.[11][12] Work should be performed in a well-ventilated area or a chemical fume hood.[11][12]
-
Handling : Avoid generating dust. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[11][12]
-
Storage : Store in a tightly sealed container in a dry, cool, and well-ventilated place.[5] The material should be stored under an inert atmosphere.[5]
-
First Aid :
-
Skin Contact : Immediately wash off with plenty of water for at least 15 minutes.[11]
-
Eye Contact : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[11][12]
-
Inhalation : Move the person to fresh air.[11]
-
Ingestion : If swallowed, call a poison center or doctor if you feel unwell. Rinse mouth.[11]
-
Conclusion
This compound is a high-value, versatile intermediate whose chemical architecture is ideally suited for the construction of complex APIs. Its successful application in the synthesis of Vismodegib underscores its importance in developing modern targeted cancer therapies. Adherence to the outlined protocols for synthesis, quality control, and safe handling will enable researchers and developers to effectively leverage this powerful building block in their drug discovery and development programs.
References
- 1. This compound | 773134-43-3 [chemicalbook.com]
- 2. jennysynth.com [jennysynth.com]
- 3. researchgate.net [researchgate.net]
- 4. Vismodegib | C19H14Cl2N2O3S | CID 24776445 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | 773134-43-3 [sigmaaldrich.com]
- 6. calpaclab.com [calpaclab.com]
- 7. This compound | C9H9BrO4S | CID 53393139 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. newdrugapprovals.org [newdrugapprovals.org]
- 9. prepchem.com [prepchem.com]
- 10. This compound(773134-43-3) 1H NMR [m.chemicalbook.com]
- 11. fishersci.com [fishersci.com]
- 12. aksci.com [aksci.com]
Application Notes and Protocols for Reactions of Methyl 4-bromo-2-(methylsulfonyl)benzoate
Abstract
Methyl 4-bromo-2-(methylsulfonyl)benzoate is a versatile trifunctional building block of significant interest in medicinal chemistry and materials science.[1] Its unique electronic and structural features—an aryl bromide for cross-coupling, a strongly electron-withdrawing methylsulfonyl group, and a methyl ester—provide multiple reaction handles for complex molecule synthesis. This guide provides in-depth technical protocols and field-proven insights for key reactions involving this compound, focusing on palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution. The protocols are designed to be self-validating, with explanations for critical experimental choices to ensure reproducibility and success.
Compound Profile and Safety Information
This compound is a solid at room temperature. The molecule's reactivity is dominated by the carbon-bromine bond, which is amenable to a wide range of palladium-catalyzed cross-coupling reactions.[2] The presence of the methylsulfonyl group at the ortho position and the methyl ester at the meta position to the bromine atom significantly influences the electronic properties of the aromatic ring, making it electron-deficient. This electronic nature activates the aryl bromide for oxidative addition to a palladium(0) catalyst and also makes the aromatic ring susceptible to nucleophilic aromatic substitution (SNAr).[3][4]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 773134-43-3 | [5] |
| Molecular Formula | C₉H₉BrO₄S | [5][6] |
| Molecular Weight | 293.14 g/mol | [5] |
| Physical Form | Solid | |
| Purity | Typically ≥98% | |
| Storage | Inert atmosphere, room temperature |
Safety Summary
This compound is considered hazardous and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[7][8] Work should be conducted in a well-ventilated fume hood.
-
GHS Pictogram: GHS07 (Exclamation Mark)
-
Signal Word: Warning
-
Hazard Statements:
-
Precautionary Statements: P264, P270, P280, P301+P312, P302+P352, P305+P351+P338[8]
Palladium-Catalyzed Suzuki-Miyaura Coupling: C-C Bond Formation
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between an organohalide and an organoboron compound.[9][10] For this compound, this reaction provides a powerful method to introduce diverse aryl or vinyl substituents at the 4-position, building complex biaryl or styrenyl structures.[11]
Principle
The reaction proceeds via a well-established catalytic cycle involving a palladium catalyst.[12] The key steps are the oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with a boronic acid (activated by a base), and concluding with reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.[10] The choice of ligand, base, and solvent is critical for achieving high efficiency.[13]
Caption: General experimental workflow for cross-coupling.[14]
Detailed Experimental Protocol: Coupling with Phenylboronic Acid
This protocol provides a starting point for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2–1.5 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (2 mol%) or Pd(dppf)Cl₂ (3 mol%)[9]
-
A suitable phosphine ligand, e.g., SPhos (4 mol%) or dppf (3 mol%)
-
Base: Potassium carbonate (K₂CO₃) or Potassium phosphate (K₃PO₄) (2.0–3.0 equiv)[9]
-
Anhydrous, degassed solvent: 1,4-Dioxane/Water (4:1) or Toluene/Water[9]
Procedure:
-
To an oven-dried Schlenk flask, add this compound, the arylboronic acid, the base, the palladium precursor, and the phosphine ligand.
-
Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., Argon) three times.[9]
-
Add the degassed solvent system via syringe. The typical concentration is 0.1–0.5 M with respect to the aryl bromide.[9]
-
Stir the mixture at room temperature for 10-15 minutes to allow for catalyst pre-formation.
-
Heat the reaction mixture to 80–110 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.[15]
-
Upon completion, cool the reaction to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to yield the desired biaryl product.[16]
Table 2: Typical Suzuki-Miyaura Reaction Parameters
| Parameter | Recommended Conditions | Rationale / Causality |
| Catalyst | Pd(OAc)₂, Pd(dppf)Cl₂, Pd₂(dba)₃ | Pd(II) salts are stable and reduced in situ to the active Pd(0) species.[17] Pre-formed catalysts offer convenience. |
| Ligand | Buchwald-type (e.g., SPhos) or Ferrocene-based (e.g., dppf) | Bulky, electron-rich phosphine ligands promote the rate-determining oxidative addition step and facilitate reductive elimination.[14] |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | The base is crucial for activating the boronic acid to form a more nucleophilic boronate species, facilitating transmetalation.[13] |
| Solvent | Dioxane/H₂O, Toluene/H₂O, DMF | A mixture of organic solvent and water is often used to dissolve both the organic-soluble aryl halide and the often water-soluble base and boronic acid. |
| Temperature | 80–110 °C | Thermal energy is required to overcome the activation barriers of the catalytic cycle steps, particularly oxidative addition. |
Mechanism and Technical Insights
The catalytic cycle begins with the active Pd(0) species. The electron-deficient nature of the aryl bromide substrate facilitates oxidative addition. The base plays a critical role in the transmetalation step by converting the boronic acid to a more reactive boronate complex, which then transfers its organic group to the palladium center. The final reductive elimination step forms the new C-C bond and regenerates the Pd(0) catalyst.
Caption: Catalytic cycle of the Suzuki-Miyaura coupling.[10]
Palladium-Catalyzed Buchwald-Hartwig Amination: C-N Bond Formation
The Buchwald-Hartwig amination is a premier method for constructing carbon-nitrogen bonds, reacting aryl halides with amines.[18][19] This reaction is invaluable for synthesizing aryl amines, which are prevalent in pharmaceuticals.[20] For this compound, this allows for the introduction of primary or secondary amines at the 4-position.
Principle
Similar to the Suzuki coupling, this reaction relies on a palladium catalyst.[21] The catalytic cycle involves oxidative addition of the aryl bromide to Pd(0), coordination of the amine, deprotonation by a base to form a palladium-amido complex, and subsequent reductive elimination to form the C-N bond and regenerate the catalyst.[18][20] A strong, non-nucleophilic base is essential.
Detailed Experimental Protocol: Coupling with a Secondary Amine
Materials:
-
This compound (1.0 equiv)
-
Primary or Secondary Amine (1.2–1.5 equiv)
-
Palladium precursor: Pd₂(dba)₃ (1-2 mol%) or [Pd(allyl)Cl]₂ (1 mol%)[22]
-
Phosphine Ligand: A bulky, electron-rich ligand like XPhos or RuPhos (2-5 mol%)
-
Base: Sodium tert-butoxide (NaOtBu) or Lithium bis(trimethylsilyl)amide (LHMDS) (1.4–2.0 equiv)[20]
-
Anhydrous, degassed solvent: Toluene or 1,4-Dioxane
Procedure:
-
In a glovebox or under an inert atmosphere, charge an oven-dried Schlenk flask with the palladium precursor, the phosphine ligand, and the base.[20]
-
Seal the vessel, remove from the glovebox, and add the anhydrous solvent via syringe.
-
Stir the mixture at room temperature for 10–15 minutes to pre-form the active catalyst.
-
Add this compound (as a solid or solution in the reaction solvent) followed by the amine.
-
Heat the reaction mixture to 80–110 °C with vigorous stirring.
-
Monitor the reaction for completion by TLC or LC-MS.
-
After cooling to room temperature, quench the reaction by carefully adding saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purify the crude product by flash column chromatography.
Table 3: Typical Buchwald-Hartwig Reaction Parameters
| Parameter | Recommended Conditions | Rationale / Causality |
| Catalyst | Pd₂(dba)₃, [Pd(allyl)Cl]₂ | These Pd(0) or Pd(II) precursors are effective for generating the active catalyst in combination with appropriate ligands.[22] |
| Ligand | Buchwald-type biaryl phosphines (e.g., XPhos, RuPhos) | Sterically hindered, electron-rich ligands are critical for promoting both the oxidative addition and the challenging reductive elimination step.[18] |
| Base | NaOtBu, K₃PO₄, LHMDS | A strong, non-nucleophilic base is required to deprotonate the amine after it coordinates to the palladium center, forming the key palladium-amido intermediate.[20] |
| Solvent | Toluene, Dioxane, THF | Anhydrous, non-protic solvents are necessary to prevent quenching of the strong base and interference with the catalytic cycle. |
| Temperature | 80–110 °C | Heating is generally required to drive the reaction, especially the reductive elimination step, to completion. |
Mechanism and Technical Insights
The success of the Buchwald-Hartwig amination hinges on the final reductive elimination step, which can be slow. The use of bulky biarylphosphine ligands, developed by the Buchwald and Hartwig groups, was a major breakthrough as they accelerate this crucial step, preventing side reactions like β-hydride elimination.[18]
Caption: Catalytic cycle of the Buchwald-Hartwig amination.[18]
Nucleophilic Aromatic Substitution (SNAr)
Principle
The strong electron-withdrawing nature of the methylsulfonyl group (-SO₂Me) significantly activates the aromatic ring towards nucleophilic attack.[3] In this compound, the sulfonyl group is positioned ortho to the bromine leaving group, which strongly stabilizes the negative charge in the intermediate Meisenheimer complex, thereby facilitating the substitution reaction.[3][4] This allows for the displacement of the bromide by a variety of strong nucleophiles.
Detailed Experimental Protocol: Substitution with an Alkoxide
Materials:
-
This compound (1.0 equiv)
-
Sodium Methoxide (NaOMe) or other alkoxide (1.5–2.0 equiv)
-
Anhydrous polar aprotic solvent: Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
Procedure:
-
Dissolve this compound in the anhydrous polar aprotic solvent in a round-bottom flask equipped with a stir bar.
-
Add the sodium alkoxide portion-wise at room temperature. An exotherm may be observed.
-
Heat the reaction mixture to a temperature between 60–100 °C, depending on the nucleophile's reactivity.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the mixture and pour it into ice-water.
-
If a precipitate forms, collect it by filtration. Otherwise, extract the aqueous mixture with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, dry over Na₂SO₄, and concentrate.
-
Purify the crude product by recrystallization or column chromatography.
Mechanism and Technical Insights
The SNAr reaction is a two-step process: addition-elimination.[4]
-
Addition: The nucleophile attacks the carbon atom bearing the leaving group (bromide), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The stability of this complex is the key to the reaction's feasibility. The electron-withdrawing sulfonyl group at the ortho position is perfectly placed to stabilize the negative charge through resonance.
-
Elimination: The aromaticity is restored by the expulsion of the bromide leaving group.
The rate-determining step is typically the formation of the Meisenheimer complex.[4] Therefore, the reaction is accelerated by strongly electron-withdrawing groups (like -SO₂Me) at the ortho and para positions relative to the leaving group.
References
- 1. jennysynth.com [jennysynth.com]
- 2. nbinno.com [nbinno.com]
- 3. Methyl 3-Bromo-4-(methylsulfonyl)benzoate|Research Chemical [benchchem.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. This compound | C9H9BrO4S | CID 53393139 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound | 773134-43-3 [chemicalbook.com]
- 7. fishersci.com [fishersci.com]
- 8. tcichemicals.com [tcichemicals.com]
- 9. benchchem.com [benchchem.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. nbinno.com [nbinno.com]
- 12. youtube.com [youtube.com]
- 13. Suzuki Coupling [organic-chemistry.org]
- 14. benchchem.com [benchchem.com]
- 15. Video: Palladium-Catalyzed Cross Coupling; Heck Coupling Reaction [jove.com]
- 16. prepchem.com [prepchem.com]
- 17. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 18. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. benchchem.com [benchchem.com]
- 21. benchchem.com [benchchem.com]
- 22. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Purification of Methyl 4-bromo-2-(methylsulfonyl)benzoate
Welcome to the technical support guide for the purification of Methyl 4-bromo-2-(methylsulfonyl)benzoate (CAS No. 773134-43-3). This resource is designed for researchers, chemists, and pharmaceutical development professionals who utilize this key building block in their synthetic workflows.[1][2] The purity of this intermediate is critical for the success of subsequent reactions and the integrity of the final active pharmaceutical ingredient.
This guide moves beyond simple protocols to provide a deeper understanding of the purification strategy, addressing common challenges through a troubleshooting-focused, question-and-answer format.
Part 1: Understanding the Impurity Profile
Effective purification begins with anticipating the potential impurities in your crude reaction mixture. The identity of these impurities is intrinsically linked to the synthetic route employed. The most common synthesis involves the esterification of 4-bromo-2-(methylsulfonyl)benzoic acid.
Q1: What are the most common impurities I should expect in my crude this compound?
A1: Your crude product is rarely pure. Expect a mixture containing unreacted starting materials, reaction by-products, and residual solvents. The table below summarizes the most probable contaminants.
| Impurity | Likely Source | Recommended Removal Strategy |
| 4-Bromo-2-(methylsulfonyl)benzoic acid | Incomplete esterification of the starting material. | Aqueous wash with a mild base (e.g., sodium bicarbonate solution). |
| Unreacted Esterification Reagents | Excess reagents used to drive the reaction to completion (e.g., methanol, sulfuric acid). | Aqueous workup and evaporation under reduced pressure. |
| Solvents | Residual solvents from the reaction (e.g., DMF, Toluene) or extraction (e.g., Ethyl Acetate). | High-vacuum drying; co-evaporation with a volatile solvent. |
| Hydrolysis Product | Breakdown of the ester product back to the carboxylic acid, often during aqueous workup. | Minimize exposure to strongly basic or acidic aqueous conditions. |
Part 2: General Purification Workflow
A robust purification strategy involves a multi-step approach, starting with a simple workup to remove bulk impurities, followed by a high-resolution technique like chromatography or recrystallization. The choice between these latter two methods often depends on the scale of the reaction and the initial purity of the crude material.
Caption: Decision workflow for purifying this compound.
Part 3: Detailed Purification Protocols & FAQs
This section provides step-by-step methodologies for the key purification stages.
Q2: My crude ¹H NMR shows a significant amount of the starting carboxylic acid. What's the most efficient way to remove it before further purification?
A2: An aqueous basic wash is the most effective method. The acidic proton of the carboxylic acid is readily deprotonated by a mild base like sodium bicarbonate, forming a water-soluble carboxylate salt that partitions into the aqueous layer, leaving your neutral ester product in the organic layer.
Experimental Protocol: Aqueous Bicarbonate Wash
-
Dissolve the crude reaction mixture in a suitable organic solvent in which the product is soluble but immiscible with water (e.g., Ethyl Acetate, Dichloromethane). Use approximately 10-20 mL of solvent per gram of crude material.
-
Transfer the solution to a separatory funnel.
-
Add an equal volume of a saturated aqueous sodium bicarbonate (NaHCO₃) solution.
-
Stopper the funnel and shake vigorously for 30-60 seconds, periodically venting to release any pressure buildup (CO₂ evolution).
-
Allow the layers to separate completely. Drain the lower aqueous layer.
-
Wash the organic layer again with an equal volume of brine (saturated NaCl solution) to remove residual water.
-
Drain the organic layer into a clean flask, dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the crude solid.
Q3: How do I choose between recrystallization and column chromatography for the final purification step?
A3: This decision depends on both the quantity and the initial purity of your crude product.
-
Recrystallization is ideal for purifying larger quantities (>1 g) of material that are already reasonably pure (>90%) and solid. It is often faster and uses less solvent than chromatography.[3] A successful recrystallization can yield highly pure, crystalline material. A patent for a related compound suggests ethyl acetate as a potential recrystallization solvent.[4]
-
Column Chromatography is the method of choice for purifying smaller quantities or for separating complex mixtures with multiple, closely-related impurities.[5][6] It is particularly useful if your crude product is an oil or has a purity below 90%. A procedure for a structurally similar compound successfully used a hexane/ethyl acetate solvent system for silica gel chromatography.[7]
Q4: Can you provide a reliable protocol for silica gel column chromatography?
A4: Certainly. This protocol assumes a standard silica gel stationary phase.
Experimental Protocol: Flash Column Chromatography
-
TLC Analysis: First, determine an appropriate eluent system using Thin-Layer Chromatography (TLC). Test various ratios of a non-polar solvent (e.g., Hexane) and a polar solvent (e.g., Ethyl Acetate). The ideal system will give your desired product a Retention Factor (R_f) of ~0.3-0.4, with good separation from all impurities.
-
Column Packing: Prepare a slurry of silica gel in the least polar solvent of your eluent system (e.g., Hexane). Pour the slurry into your column and allow the silica to pack under gravity or gentle pressure, ensuring a level, uniform bed.
-
Sample Loading: Dissolve your crude product in a minimal amount of the column eluent or a stronger solvent like dichloromethane. Alternatively, for less soluble compounds, create a "dry load" by adsorbing the compound onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting free-flowing powder to the top of the column.
-
Elution: Carefully add the eluent to the top of the column and begin elution, collecting fractions. You can use an isocratic (constant solvent ratio) or gradient (increasing polarity) elution.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.
-
Combine & Concentrate: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Part 4: Troubleshooting Common Purification Issues
Q5: I've attempted recrystallization, but my product "oiled out" instead of forming crystals. What went wrong and how can I fix it?
A5: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, forming a liquid phase instead of a solid crystal lattice. This is often due to using a solvent with too low a boiling point or cooling the solution too rapidly.
-
Troubleshooting Steps:
-
Re-heat the solution to re-dissolve the oil.
-
Add a small amount of a co-solvent in which the compound is less soluble to reduce the overall solvating power.
-
Allow the solution to cool much more slowly. Insulate the flask to encourage slow, controlled crystal growth.
-
If it still oils out, try a different recrystallization solvent or solvent system entirely.
-
Q6: After purification by column chromatography, my ¹H NMR spectrum still shows residual ethyl acetate and hexane. How can I remove these solvents?
A6: Residual solvents are a common issue. Simply placing the sample under high vacuum for an extended period (several hours to overnight), sometimes with gentle heating (if the compound is thermally stable), is often sufficient. For high-boiling point solvents, co-evaporation can be effective: dissolve the product in a low-boiling point solvent (like dichloromethane or diethyl ether), and then re-evaporate. Repeat this process 2-3 times.
Q7: My final product is a solid, but it has a lower melting point than reported and the range is broad. What does this indicate?
A7: A broad and depressed melting point is a classic indicator of an impure compound. The impurities disrupt the crystal lattice, requiring less energy to break it apart. This suggests that your purification was incomplete. You should re-assess your impurity profile with a high-resolution analytical technique like HPLC or NMR and consider re-purifying the material, perhaps using a different technique (e.g., recrystallization if you used chromatography, or vice-versa).
Part 5: Final Purity Assessment
Q8: How can I definitively confirm the purity of my final product?
A8: A combination of analytical techniques is recommended for a comprehensive assessment.
-
¹H NMR Spectroscopy: This is the first and most important step. It confirms the chemical structure and can reveal the presence of proton-containing impurities.[8] Quantitative NMR (qNMR) can be used to determine absolute purity against a certified internal standard.[9]
-
High-Performance Liquid Chromatography (HPLC): HPLC is highly sensitive for detecting non-volatile impurities.[9] A reverse-phase method, similar to one used for methyl 4-bromobenzoate, would be a good starting point.[10]
-
Mass Spectrometry (MS): Confirms that the compound has the correct molecular weight (293.14 g/mol ).[11][12]
By combining a logical workflow with a fundamental understanding of the potential impurities and purification techniques, you can consistently and efficiently obtain high-purity this compound for your research and development needs.
References
- 1. This compound | 773134-43-3 [chemicalbook.com]
- 2. jennysynth.com [jennysynth.com]
- 3. scs.illinois.edu [scs.illinois.edu]
- 4. WO2003022800A1 - Method for producing 3-bromomethylbenzoic acids - Google Patents [patents.google.com]
- 5. magritek.com [magritek.com]
- 6. orgsyn.org [orgsyn.org]
- 7. prepchem.com [prepchem.com]
- 8. This compound(773134-43-3) 1H NMR [m.chemicalbook.com]
- 9. benchchem.com [benchchem.com]
- 10. Separation of Benzoic acid, 4-bromo-, methyl ester on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 11. This compound | 773134-43-3 [sigmaaldrich.com]
- 12. This compound | C9H9BrO4S | CID 53393139 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Identifying Impurities in Methyl 4-bromo-2-(methylsulfonyl)benzoate
Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working with Methyl 4-bromo-2-(methylsulfonyl)benzoate (CAS No. 773134-43-3). This document provides in-depth troubleshooting advice and frequently asked questions to assist you in identifying and characterizing potential impurities in your experimental workflow. As a key building block in medicinal chemistry, ensuring the purity of this reagent is paramount for reproducible and reliable results.
I. Understanding the Impurity Profile: A Proactive Approach
The purity of a chemical reagent is influenced by its synthetic route and subsequent storage conditions. To effectively troubleshoot impurity issues, it is essential to understand the potential sources of these impurities. While a definitive list of impurities can only be confirmed through rigorous analysis of a specific batch, we can predict the most likely candidates based on a plausible synthetic pathway.
Proposed Synthesis Pathway
A common and logical route to this compound would likely involve a two-step process starting from 4-Bromo-2-methylbenzoic acid:
-
Esterification: The carboxylic acid is converted to its methyl ester, Methyl 4-bromo-2-methylbenzoate.[1][2]
-
Oxidation: The methyl group at the 2-position is oxidized to a methylsulfonyl group. This is often achieved via a thioether intermediate, Methyl 4-bromo-2-(methylthio)benzoate, which is then oxidized.
dot digraph "Synthetic_Pathway" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
A [label="4-Bromo-2-methylbenzoic acid"]; B [label="Methyl 4-bromo-2-methylbenzoate"]; C [label="Methyl 4-bromo-2-(bromomethyl)benzoate"]; D [label="Methyl 4-bromo-2-(methylthio)benzoate"]; E [label="this compound\n(Final Product)"];
A -> B [label=" Esterification\n(e.g., MeOH, H2SO4) "]; B -> C [label=" Bromination\n(e.g., NBS, AIBN) "]; C -> D [label=" Thiolation\n(e.g., NaSMe) "]; D -> E [label=" Oxidation\n(e.g., m-CPBA, H2O2) "]; } caption="Proposed synthetic pathway for this compound.";
This proposed pathway allows us to categorize potential impurities into three main classes:
-
Starting Material-Related Impurities: Unreacted starting materials or impurities present in the initial reagents.
-
Process-Related Impurities: By-products formed during the synthesis, including isomers and incompletely reacted intermediates.
-
Degradation Products: Impurities formed due to improper storage or handling of the final product.
II. Troubleshooting Guide: A Q&A Approach
This section addresses specific issues you might encounter during the analysis of this compound.
Question 1: I see an unexpected peak in my HPLC chromatogram. How do I identify it?
Answer: An unexpected peak can arise from several sources. A systematic approach is key to its identification.
Initial Steps:
-
System Blank: Inject your mobile phase and diluent to ensure the peak is not from a contaminated solvent or system component.
-
Spiking Experiment: If you have a reference standard for a suspected impurity, "spike" your sample with a small amount of it. If the peak of interest increases in area, you have tentatively identified the impurity.
Further Investigation:
-
HPLC-MS Analysis: The most powerful tool for impurity identification is High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS). The mass-to-charge ratio (m/z) of the unknown peak can provide its molecular weight, which is a critical piece of information for proposing a chemical structure.
-
Forced Degradation Studies: To determine if the impurity is a degradation product, subject a pure sample of your compound to stress conditions (e.g., acid, base, heat, light, oxidation). Analyze the stressed samples by HPLC to see if the unknown peak appears or increases.
Question 2: My NMR spectrum shows small, unidentifiable signals. What could they be?
Answer: Extraneous signals in an NMR spectrum can be due to impurities in the sample or issues with sample preparation.
Troubleshooting Steps:
-
Solvent and Reference Check: Ensure the signals are not from residual non-deuterated solvent or the internal standard (e.g., TMS). The chemical shifts of common laboratory solvents are well-documented.
-
Sample Preparation: Poor sample preparation can lead to broad peaks and poor resolution, making it difficult to distinguish between the main compound and impurities.[3][4][5] Ensure your sample is fully dissolved and free of particulate matter by filtering it into the NMR tube.[4]
-
Concentration: For ¹H NMR, a sample concentration of 5-25 mg in 0.5-0.7 mL of deuterated solvent is typically sufficient.[4] Very high concentrations can lead to viscosity issues and peak broadening.
-
Comparison to Known Impurities: If you have predicted potential impurities based on the synthetic route, compare the chemical shifts of the unknown signals to the expected shifts of these compounds.
Question 3: I am having trouble getting good peak shape in my HPLC analysis. What should I do?
Answer: Poor peak shape, such as tailing or fronting, can compromise the accuracy and precision of your analysis.
Common Causes and Solutions:
-
Peak Tailing: This is often caused by secondary interactions between the analyte and the stationary phase, particularly with acidic silanol groups on silica-based columns.[6]
-
Mobile Phase pH: Adjusting the pH of the mobile phase can suppress the ionization of either the analyte or the silanol groups, reducing these interactions.[6]
-
Mobile Phase Additives: Adding a small amount of a competitive base, like triethylamine (TEA), to the mobile phase can mask the active silanol sites.[6]
-
-
Peak Fronting: This can be a sign of column overload. Try diluting your sample or reducing the injection volume.
-
Split Peaks: This may indicate a partially blocked column frit or a void in the column packing. Try back-flushing the column (if the manufacturer's instructions permit) or replacing it.
dot digraph "HPLC_Troubleshooting" { graph [rankdir="TB", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
A [label="Poor Peak Shape Observed"]; B [label="Peak Tailing"]; C [label="Peak Fronting"]; D [label="Split Peaks"]; E [label="Adjust Mobile Phase pH"]; F [label="Add Mobile Phase Modifier (e.g., TEA)"]; G [label="Dilute Sample / Reduce Injection Volume"]; H [label="Back-flush or Replace Column"];
A -> B; A -> C; A -> D; B -> E; B -> F; C -> G; D -> H; } caption="Troubleshooting workflow for common HPLC peak shape issues.";
III. Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in a commercial sample of this compound?
Based on the proposed synthesis, the following are plausible impurities:
| Impurity Name | Structure | Source |
| 4-Bromo-2-methylbenzoic acid | Unreacted starting material | |
| Methyl 4-bromo-2-methylbenzoate | Incomplete oxidation | |
| Methyl 4-bromo-2-(methylsulfinyl)benzoate | Incomplete oxidation | |
| Methyl 2-(methylsulfonyl)benzoate | Starting material impurity | |
| Methyl 4-bromo-3-(methylsulfonyl)benzoate | Isomeric impurity | |
| 4-Bromo-2-(methylsulfonyl)benzoic acid | Hydrolysis of the ester |
Q2: What are the recommended storage conditions for this compound?
To minimize degradation, store the compound in a tightly sealed container in a cool, dry place, away from light and moisture. An inert atmosphere (e.g., nitrogen or argon) is also recommended.
Q3: Can I use Gas Chromatography (GC) to analyze for impurities?
While GC can be used for volatile and thermally stable compounds, HPLC is generally the preferred method for a compound like this compound due to its relatively high molecular weight and polarity. The high temperatures required for GC analysis could potentially cause degradation of the analyte.
IV. Experimental Protocols
Protocol 1: HPLC Method for Impurity Profiling
This protocol provides a starting point for developing a robust HPLC method for the analysis of this compound and its potential impurities.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient:
-
0-5 min: 30% B
-
5-25 min: 30% to 90% B
-
25-30 min: 90% B
-
30.1-35 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Diluent: Acetonitrile/Water (50:50 v/v).
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound into a 10 mL volumetric flask.
-
Dissolve in and dilute to volume with the diluent.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Protocol 2: NMR Sample Preparation
Materials:
-
This compound sample (5-25 mg).
-
Deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
NMR tube (5 mm).
-
Pasteur pipette and glass wool.
Procedure:
-
Place 5-25 mg of the sample into a clean, dry vial.
-
Add approximately 0.7 mL of the chosen deuterated solvent.
-
Gently vortex or sonicate the vial to ensure the sample is completely dissolved.
-
Place a small plug of glass wool into a Pasteur pipette.
-
Filter the sample solution through the glass wool plug directly into the NMR tube.[4]
-
Cap the NMR tube and wipe the outside clean before inserting it into the spectrometer.
V. References
-
BenchChem Technical Support Team. (2025). Technical Support Center: Troubleshooting HPLC Peak Tailing for Aromatic Compounds. BenchChem.
-
Organomation. (n.d.). NMR Sample Preparation: The Complete Guide.
-
University of London. (n.d.). NMR Sample Preparation.
-
University of Minnesota Twin Cities. (n.d.). NMR Sample Preparation | College of Science and Engineering.
-
PharmaCores. (2025, May 23). Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro!
-
University College London. (n.d.). Sample Preparation | Faculty of Mathematical & Physical Sciences.
-
Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide.
-
ACE. (n.d.). HPLC Troubleshooting Guide.
-
San Diego State University. (n.d.). 5) Common Problems | SDSU NMR Facility – Department of Chemistry.
-
Matisová, E., & Kuran, P. (1994). Separation and Determination of Some Aromatic Sulfones by Reversed-Phase High-Performance Liquid Chromatography. Collection of Czechoslovak Chemical Communications, 59(3), 569-577.
-
SCION Instruments. (n.d.). HPLC Troubleshooting Guide.
-
ChemicalBook. (n.d.). This compound(773134-43-3) 1H NMR.
-
PrepChem.com. (n.d.). Synthesis of methyl 4-bromo-2-methylbenzoate.
-
Centers for Disease Control and Prevention. (n.d.). Supporting Information.
-
Jennychem. (n.d.). This compound - Custom synthesis of biological and pharmaceutical small molecules.
-
Palaniappan, S., & Chellammal, S. (2006). Esterification of carboxylic acids with alcohols catalyzed by polyaniline salts. ResearchGate.
-
ChemicalBook. (2019, October 31). Uses of 4-Bromo-2-methylbenzoic acid as a Synthetic Intermediate.
-
MIT OpenCourseWare. (n.d.). 5.310 (F19) Fischer Esterification Lab Manual.
-
ChemicalBook. (n.d.). Methyl 4-(bromomethyl)benzoate(2417-72-3) 1H NMR spectrum.
-
SpectraBase. (n.d.). Methyl 4-bromobenzoate - Optional[1H NMR] - Chemical Shifts.
-
PubChem. (n.d.). This compound.
-
SIELC Technologies. (n.d.). Separation of Sodium benzoate on Newcrom R1 HPLC column.
-
SIELC Technologies. (n.d.). HPLC Separation of Denatonium benzoate on Newcrom A Column.
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of Benzoic acid.
-
University of Texas at Dallas. (n.d.). Preparation of Methyl Benzoate.
-
Organic Chemistry Data. (n.d.). Acid to Ester - Common Conditions.
-
Kumar, A., Singh, S. K., & Sharma, C. (2023). Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method. PubMed Central.
-
Hoffman Fine Chemicals. (n.d.). CAS 1824127-03-8 | Methyl 4-bromo-2-(methylthio)benzoate.
-
PubChem. (n.d.). Methyl 4-bromo-2-(bromomethyl)benzoate.
-
Reddy, K. S., & Kumar, P. A. (2005). Friedel–Crafts sulfonylation of aromatics catalysed by solid acids: An eco-friendly route for sulfone synthesis. SciSpace.
-
Master Organic Chemistry. (2022, November 16). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions.
-
Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation.
-
Wikipedia. (n.d.). Friedel–Crafts reaction.
-
Martin, J. R., & Benedict, J. B. (2019). Synthesis and characterization of photoactive methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl) benzoate. Acta Crystallographica Section E: Crystallographic Communications, 75(Pt 6), 894–898.
-
Soleymani, R., & Abdolmaleki, A. (2014). Investigation of Friedel-Crafts Alkylation in the Presence of Supported Sulfonic Acid on Silica Gel. ResearchGate.
-
Fisher Scientific. (n.d.). Methyl 4-Bromo-2-(bromomethyl)benzoate 97.0+%, TCI America 200 mg | Buy Online.
-
Sigma-Aldrich. (n.d.). Methyl 4-bromo-3-methylbenzoate 95 148547-19-7.
-
OrganicChemistryTutor. (2022, April 13). What Makes Friedel-Crafts Reactions So Tricky? [Video]. YouTube.
-
Cooks, R. G., & Jaman, Z. (2022). Spontaneous Oxidation of Aromatic Sulfones to Sulfonic Acids in Microdroplets. Journal of the American Society for Mass Spectrometry, 33(4), 636–643.
References
- 1. prepchem.com [prepchem.com]
- 2. Uses of 4-Bromo-2-methylbenzoic acid as a Synthetic Intermediate_Chemicalbook [chemicalbook.com]
- 3. organomation.com [organomation.com]
- 4. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]
- 5. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Improving Yield in Methyl 4-bromo-2-(methylsulfonyl)benzoate Sonogashira Coupling
Welcome to the technical support center for optimizing the Sonogashira coupling of Methyl 4-bromo-2-(methylsulfonyl)benzoate. This guide is designed for researchers, scientists, and drug development professionals who are looking to enhance the yield and efficiency of this specific, and often challenging, cross-coupling reaction. Here, we will delve into the nuances of this transformation, providing in-depth troubleshooting advice and practical, field-proven protocols.
Understanding the Challenges
The Sonogashira coupling of this compound presents a unique set of challenges primarily due to the electronic and steric nature of the substrate. The presence of a strong electron-withdrawing sulfonyl group and an ortho-ester substituent significantly influences the reactivity of the aryl bromide.
-
Electronic Effects : The methylsulfonyl group is strongly electron-withdrawing, which can be beneficial as it promotes the oxidative addition step of the catalytic cycle.[1] However, this electronic demand can also affect the stability of intermediates.
-
Steric Hindrance : The ortho-methylsulfonyl group poses a significant steric barrier around the bromine atom. This hindrance can impede the approach of the bulky palladium catalyst, slowing down or even preventing the crucial oxidative addition step, which is often the rate-limiting step in the catalytic cycle.[2]
This guide will address these challenges through a series of frequently asked questions and detailed troubleshooting protocols.
Frequently Asked Questions (FAQs) & Troubleshooting
Low to No Conversion
Q1: I'm observing very low or no conversion of my starting material. What are the most likely causes?
A1: This is a common issue when dealing with sterically hindered and electron-deficient aryl bromides. The primary suspects are often related to catalyst activity and reaction conditions.
-
Inactive Catalyst: The active Pd(0) species may not be forming efficiently or could be decomposing. Ensure your palladium source is fresh and the phosphine ligands have not been oxidized.[2] The formation of a black precipitate, known as "palladium black," is a visual indicator of catalyst decomposition.[3]
-
Insufficient Temperature: Aryl bromides, especially those that are sterically hindered or electron-deficient, often require elevated temperatures to overcome the activation energy for oxidative addition.[3][4][5] Reactions that are sluggish at room temperature can often be driven to completion by heating.
-
Inappropriate Ligand Choice: Standard ligands like triphenylphosphine (PPh₃) may not be suitable for this challenging substrate. Bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands are generally more effective for sterically demanding couplings.[2][6] These ligands promote the formation of a more reactive, monoligated Pd(0) species.[1][2]
Troubleshooting Workflow for Low/No Conversion
Caption: A logical workflow for troubleshooting failed Sonogashira coupling reactions.
Side Product Formation
Q2: I'm seeing a significant amount of alkyne homocoupling (Glaser coupling) product. How can I minimize this?
A2: Glaser coupling is a common side reaction in Sonogashira couplings, especially when the desired cross-coupling is slow.[2][7] It is promoted by the presence of oxygen and the copper(I) co-catalyst.[3][7][8]
-
Eliminate Oxygen: Ensure your reaction is performed under strictly anaerobic conditions.[3] Thoroughly degas your solvent and reagents and maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the reaction.
-
Reduce Copper(I) Loading: While catalytic, an excess of the copper co-catalyst can favor the homocoupling pathway.[2] Try reducing the amount of CuI.
-
Switch to a Copper-Free Protocol: The most effective way to eliminate Glaser coupling is to switch to a copper-free Sonogashira protocol.[2][3][9] These methods often require different ligands and bases but can provide cleaner reactions.[9]
Q3: Besides Glaser coupling, are there other common side products I should be aware of?
A3: Yes, with a substrate like this compound, you might also observe products arising from the reduction of the aryl bromide (hydrodehalogenation) or reactions involving the ester or sulfonyl groups under harsh conditions. If you observe unidentified byproducts, consider lowering the reaction temperature or screening different bases that are less likely to react with your functional groups.
Optimization Strategies & Protocols
Catalyst and Ligand Screening
For a substrate that is both sterically hindered and electronically modified, a systematic screening of catalysts and ligands is highly recommended.
| Catalyst/Precatalyst | Ligand | Key Advantages |
| Pd(PPh₃)₄ | Triphenylphosphine | Standard, but often requires higher temperatures for aryl bromides.[5][10] |
| PdCl₂(PPh₃)₂ | Triphenylphosphine | Air-stable alternative to Pd(PPh₃)₄.[6] |
| Pd₂(dba)₃ | Buchwald Ligands (e.g., SPhos, XPhos) | Bulky, electron-rich ligands excellent for hindered substrates.[4] |
| [DTBNpP]Pd(crotyl)Cl | DTBNpP | Air-stable precatalyst effective for room-temperature couplings.[10] |
| Pd(OAc)₂ | N-Heterocyclic Carbenes (NHCs) | Highly active for challenging couplings, including aryl chlorides.[6] |
Protocol 1: General Procedure for Ligand Screening
-
Reaction Setup: To a series of oven-dried Schlenk tubes under an inert atmosphere, add this compound (1.0 equiv.), the palladium source (e.g., Pd₂(dba)₃, 2 mol%), and the ligand (4 mol%).
-
Reagent Addition: Add the terminal alkyne (1.2 equiv.), the copper(I) source (e.g., CuI, 5 mol% if using a copper-catalyzed protocol), and a degassed solution of the base (e.g., triethylamine or diisopropylethylamine) in an anhydrous solvent (e.g., THF, Toluene, or DMF).[4][11]
-
Reaction Monitoring: Stir the reactions at the desired temperature (start with room temperature and incrementally increase to 60-80 °C if no reaction occurs).[4] Monitor the progress by TLC or LC-MS.
-
Work-up and Analysis: Upon completion, quench the reactions, perform a standard aqueous work-up, and analyze the crude product mixture by ¹H NMR or GC to determine the conversion and yield for each ligand.
Base and Solvent Selection
The choice of base and solvent is crucial and can significantly influence the reaction outcome.[4] Amine bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) are commonly used and can also serve as the solvent.[12] For more challenging substrates, stronger inorganic bases in polar aprotic solvents may be more effective.[4][12]
| Base | Solvent | Comments |
| Triethylamine (TEA) | TEA, THF, Toluene | Standard choice, acts as both base and solvent. |
| Diisopropylethylamine (DIPEA) | DIPEA, DMF, NMP | A bulkier amine base, can sometimes improve results. |
| K₂CO₃, Cs₂CO₃ | DMF, NMP, Dioxane | Inorganic bases, useful in copper-free protocols and for sensitive substrates.[12] |
Copper-Free Sonogashira Protocol
To circumvent the issue of Glaser homocoupling, a copper-free protocol is highly recommended.
Protocol 2: Copper-Free Sonogashira Coupling
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), a suitable palladium precatalyst (e.g., [DTBNpP]Pd(crotyl)Cl, 2.5 mol%), and a magnetic stir bar.[2][10]
-
Reagent Addition: Add the terminal alkyne (1.5 equiv.) followed by the anhydrous, degassed solvent (e.g., DMSO) and a strong, non-nucleophilic base (e.g., 2,2,6,6-tetramethylpiperidine (TMP) or Cs₂CO₃, 2.0 equiv.).[10]
-
Reaction Conditions: Stir the mixture at room temperature.[10] If the reaction is slow, it can be gently heated to 60 °C.[10]
-
Work-up and Purification: After completion, dilute the reaction mixture with an organic solvent like ethyl acetate and wash with water to remove the base and solvent.[11] The organic layer is then dried, concentrated, and the product is purified by column chromatography.[11]
Mechanistic Insights
A fundamental understanding of the Sonogashira catalytic cycle is crucial for effective troubleshooting.
Caption: The catalytic cycles of the copper-co-catalyzed Sonogashira coupling.
The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst adds to the aryl bromide (Ar-X). This is often the rate-limiting step and is hindered by steric bulk.[2]
-
Transmetalation: The copper acetylide (formed from the terminal alkyne and CuI) transfers the alkynyl group to the palladium complex.[12]
-
Reductive Elimination: The final product is formed, and the Pd(0) catalyst is regenerated.[13]
For the sterically hindered this compound, facilitating the initial oxidative addition is paramount. This is achieved by using more reactive catalyst systems (bulkier, electron-rich ligands) and potentially higher temperatures.
References
- 1. sussexdrugdiscovery.wordpress.com [sussexdrugdiscovery.wordpress.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. reddit.com [reddit.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. depts.washington.edu [depts.washington.edu]
- 8. gold-chemistry.org [gold-chemistry.org]
- 9. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Catalyst Selection for Methyl 4-bromo-2-(methylsulfonyl)benzoate Heck Reaction
For Researchers, Scientists, and Drug Development Professionals
This technical support guide provides in-depth information, troubleshooting advice, and frequently asked questions (FAQs) concerning catalyst selection for the Heck reaction of Methyl 4-bromo-2-(methylsulfonyl)benzoate. This substrate presents unique challenges due to the steric hindrance and electron-withdrawing nature of the methylsulfonyl group, necessitating careful consideration of the catalytic system.
Troubleshooting Guide: Common Issues and Solutions
Here, we address specific problems you may encounter during the Heck reaction with this compound.
Q1: My reaction shows low to no conversion of the starting material. What are the likely causes and how can I fix it?
Potential Causes:
-
Catalyst Inactivity: The primary suspect for low conversion is an inactive or inefficiently generated catalyst. Many Heck reactions utilize a Pd(II) precatalyst, such as Pd(OAc)₂, which must be reduced in situ to the active Pd(0) species for the catalytic cycle to begin.[1] Inefficient reduction leads to a stalled reaction.
-
Steric Hindrance: The methylsulfonyl group at the ortho position of this compound creates significant steric bulk. This can impede the oxidative addition of the aryl bromide to the palladium center, which is a crucial step in the catalytic cycle.[2]
-
Poor Ligand Choice: The ligand's role is to stabilize the Pd(0) catalyst and modulate its reactivity.[3] An inappropriate ligand may not be able to overcome the steric and electronic challenges posed by the substrate.
-
Suboptimal Reaction Conditions: Factors like temperature, solvent, and base are critical and can significantly impact the reaction outcome.[4][5]
Solutions:
-
Catalyst & Ligand System Optimization:
-
Pre-activated Catalysts: Consider using a Pd(0) source directly, such as Pd(PPh₃)₄ or Pd₂(dba)₃, to bypass the in situ reduction step.[3]
-
Bulky, Electron-Rich Ligands: To counteract steric hindrance, employ bulky and electron-rich phosphine ligands. These ligands promote the oxidative addition step.[6] A prime example is tri-tert-butylphosphine (P(t-Bu)₃), which has proven effective for challenging aryl chlorides and can be beneficial for sterically hindered aryl bromides.[2] N-heterocyclic carbenes (NHCs) are also excellent ligands for Heck reactions due to their strong electron-donating ability and thermal stability.[5]
-
Ligand-to-Palladium Ratio: The ratio of ligand to palladium can be crucial. While a 1:1 or 2:1 ratio is common, higher ratios can sometimes inhibit the reaction.[7] It is advisable to screen different ratios to find the optimal conditions.
-
-
Reaction Condition Adjustments:
-
Elevated Temperatures: Due to the lower reactivity of the sterically hindered aryl bromide, higher reaction temperatures (e.g., 100-140 °C) may be necessary to facilitate the oxidative addition.[5][7]
-
Solvent Selection: Polar aprotic solvents like DMF, DMAc, or NMP are generally preferred for Heck reactions as they can help stabilize the charged intermediates in the catalytic cycle.[8] Dioxane has also been shown to be effective, particularly with bulky phosphine ligands.[2]
-
Base Selection: The choice of base is critical for regenerating the Pd(0) catalyst at the end of the cycle.[9] For sterically hindered substrates, a weaker, non-nucleophilic base like an inorganic carbonate (e.g., Cs₂CO₃, K₂CO₃) or a hindered amine base (e.g., a proton sponge) is often preferred to minimize side reactions.[2][5][9]
-
Q2: I'm observing the formation of palladium black in my reaction. What does this signify and how can I prevent it?
The formation of palladium black is a visual indicator of catalyst decomposition, where the active, soluble Pd(0) species agglomerate into inactive, insoluble metallic palladium.[10]
Causes:
-
High Temperatures: While necessary for activating the substrate, excessive heat can accelerate catalyst decomposition.[1]
-
Absence of a Stabilizing Ligand: Ligands are crucial for preventing the aggregation of Pd(0) species.[10]
-
Impurities: Oxygen and other impurities in the reagents or solvents can lead to catalyst deactivation.[10][11]
Prevention Strategies:
-
Use of Robust Ligands: Employ bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) that strongly coordinate to the palladium center, enhancing its stability.[5][6]
-
Strictly Inert Atmosphere: Ensure the reaction is performed under a rigorously inert atmosphere (e.g., argon or nitrogen) to exclude oxygen. Degassing the solvent prior to use is highly recommended.[1][10]
-
Temperature Optimization: Carefully control the reaction temperature. While a higher temperature might be needed, avoid excessive heating that can promote catalyst decomposition.
Q3: My reaction is producing a mixture of products, including homocoupled byproducts. How can I improve the selectivity?
Side Reactions in Heck Coupling:
-
Homocoupling: The aryl bromide can react with itself to form a biaryl compound.
-
Reduction of the Aryl Halide: The starting material can be reduced, replacing the bromine with a hydrogen atom.
-
Alkene Isomerization: The double bond in the product can migrate, leading to a mixture of isomers.[12]
Strategies to Enhance Selectivity:
-
Optimize Ligand Choice: The ligand can influence the relative rates of the desired Heck reaction versus side reactions. Screening different ligands is often necessary.
-
Control Reaction Temperature: Lowering the temperature may suppress side reactions, although it could also slow down the desired reaction. A careful balance is needed.
-
Choice of Base: The base can play a role in side reactions. Using a less nucleophilic base can sometimes minimize unwanted pathways.[13]
-
Purity of Starting Materials: Ensure the purity of all reagents, as impurities can sometimes catalyze side reactions.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of the Heck reaction?
The Mizoroki-Heck reaction is a palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an unsaturated halide (or triflate) and an alkene.[14] The generally accepted mechanism involves a Pd(0)/Pd(II) catalytic cycle with the following key steps:[15][16]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl bromide.[3]
-
Alkene Coordination and Migratory Insertion: The alkene coordinates to the resulting Pd(II) complex, followed by the insertion of the alkene into the palladium-carbon bond.[17]
-
β-Hydride Elimination: A hydrogen atom from the carbon adjacent to the newly formed C-C bond is eliminated, forming the substituted alkene product and a hydridopalladium(II) species.[15]
-
Reductive Elimination/Base Regeneration: A base is required to regenerate the Pd(0) catalyst from the hydridopalladium(II) species, allowing the catalytic cycle to continue.[9]
Caption: The catalytic cycle of the Mizoroki-Heck reaction.
Q2: Which palladium precatalyst is best for this reaction?
Commonly used palladium precatalysts include Pd(OAc)₂, PdCl₂, and Pd₂(dba)₃.[14] For substrates like this compound, starting with a more reactive Pd(0) source like Pd₂(dba)₃ in combination with a suitable ligand might be advantageous to overcome the activation barrier for oxidative addition.
Q3: How do I choose the right phosphine ligand?
The choice of ligand is critical.[2] For sterically demanding substrates, bulky and electron-rich phosphine ligands are generally preferred.[6]
| Ligand Type | Examples | Rationale |
| Bulky Monodentate Phosphines | P(t-Bu)₃, P(Cy)₃, Sphos, XPhos | The large steric bulk can promote reductive elimination and stabilize the active catalyst. Their electron-rich nature facilitates the oxidative addition step. |
| N-Heterocyclic Carbenes (NHCs) | IPr, SIMes | These are strong sigma-donors and offer high thermal stability to the palladium catalyst, making them suitable for reactions requiring high temperatures.[5] |
| Bidentate Phosphines | BINAP, dppf | While often used in cross-coupling, for sterically hindered substrates, monodentate ligands might offer more flexibility at the metal center. |
Q4: What is the role of the base and which one should I use?
The base is essential for the final step of the catalytic cycle, where it neutralizes the hydrogen halide produced and regenerates the active Pd(0) catalyst.[9][12]
-
Inorganic Bases: K₂CO₃, Cs₂CO₃, and K₃PO₄ are commonly used.[5] Cs₂CO₃ is often effective in challenging coupling reactions.[2]
-
Amine Bases: Triethylamine (Et₃N) or diisopropylethylamine (DIPEA) are also frequently employed.[14] However, for some substrates, they can act as reducing agents or lead to side reactions.
-
Hindered Bases: For sensitive substrates, a non-nucleophilic, hindered base like a proton sponge can be beneficial.[9]
For this compound, starting with an inorganic base like Cs₂CO₃ is a good first choice.
Experimental Protocol Example
This is a general starting point and may require optimization.
Materials:
-
This compound
-
Alkene (e.g., styrene, butyl acrylate)
-
Palladium precatalyst (e.g., Pd₂(dba)₃)
-
Phosphine ligand (e.g., P(t-Bu)₃ or an appropriate biarylphosphine like XPhos)
-
Base (e.g., Cs₂CO₃)
-
Anhydrous, degassed solvent (e.g., dioxane or DMF)
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add the palladium precatalyst (e.g., 1-5 mol%) and the phosphine ligand (e.g., 2-10 mol%).
-
Add the this compound (1 equivalent), the alkene (1.1-1.5 equivalents), and the base (1.5-2 equivalents).
-
Add the anhydrous, degassed solvent.
-
Heat the reaction mixture to the desired temperature (e.g., 100-120 °C) with stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
References
- 1. benchchem.com [benchchem.com]
- 2. Heck Reactions in the Presence of P(t-Bu)3: Expanded Scope and Milder Reaction Conditions for the Coupling of Aryl Chlorides [organic-chemistry.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. pubs.aip.org [pubs.aip.org]
- 5. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. reddit.com [reddit.com]
- 8. Solvent effects in palladium catalysed cross-coupling reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. benchchem.com [benchchem.com]
- 11. reddit.com [reddit.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Heck Reaction Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 14. Heck reaction - Wikipedia [en.wikipedia.org]
- 15. byjus.com [byjus.com]
- 16. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03533F [pubs.rsc.org]
- 17. scispace.com [scispace.com]
Technical Support Center: Base Selection for Buchwald-Hartwig Amination of Methyl 4-bromo-2-(methylsulfonyl)benzoate
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for navigating the complexities of the Buchwald-Hartwig amination with a particularly challenging substrate: Methyl 4-bromo-2-(methylsulfonyl)benzoate. This document is designed for researchers, chemists, and drug development professionals who require robust and reproducible methods for C-N bond formation. Here, we move beyond generic protocols to provide in-depth, field-proven insights into overcoming the specific hurdles presented by this electron-deficient and sterically hindered aryl bromide.
The Challenge: A Substrate with Competing Reactivities
This compound is a non-trivial substrate for Buchwald-Hartwig amination due to a confluence of three key factors:
-
Ester Functionality: The methyl ester is susceptible to hydrolysis under basic conditions, a common requirement for the amination reaction. The choice of base is therefore a delicate balance between promoting the desired C-N coupling and preventing saponification of the ester.
-
Electron-Deficient Ring: The powerful electron-withdrawing effects of both the ortho-sulfonyl and para-ester groups significantly alter the electronics of the aryl bromide. While this can facilitate the initial oxidative addition step, it can also influence the stability of intermediates in the catalytic cycle.
-
Steric Hindrance: The sulfonyl group at the ortho position presents a significant steric barrier around the reaction center, which can impede the approach of the amine and slow down key steps in the catalytic cycle.
This guide provides a structured approach to selecting the optimal base and troubleshooting common issues to ensure a successful reaction.
Understanding the Role of the Base in the Catalytic Cycle
The base is a critical component of the Buchwald-Hartwig amination, playing a pivotal role in the catalytic cycle. Its primary function is to deprotonate the amine, either before or after coordination to the palladium(II) center, to generate the palladium-amido complex.[1][2] This complex is the direct precursor to the product-forming reductive elimination step. In nonpolar solvents, an anionic base is typically required to efficiently deprotonate the neutral palladium-amine complex.[3][4]
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Troubleshooting Guide & FAQs
This section addresses the most common questions and issues encountered when working with this compound.
Q1: My primary concern is hydrolyzing the methyl ester. Which base should I start with?
Answer: This is the most critical consideration for this substrate. You must avoid strong alkoxide bases like sodium tert-butoxide (NaOt-Bu), which are highly effective for amination but will readily saponify the ester.
Your best choice is a milder, non-nucleophilic inorganic base. We strongly recommend starting with cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) .[5] These bases are strong enough to facilitate the deprotonation of the coordinated amine but have low nucleophilicity, preserving the ester functionality.
Q2: I'm using Cs₂CO₃, but the reaction is slow or incomplete. What should I do?
Answer: A slower reaction rate is the expected trade-off for using a milder base. If you face incomplete conversion, consider the following troubleshooting steps in order:
-
Increase Temperature: The reaction may require more thermal energy. Gradually increase the temperature, typically in the range of 80-110 °C, while monitoring for any decomposition.[6]
-
Optimize the Ligand: This substrate's steric and electronic properties demand a high-performance ligand. Standard ligands may not be sufficient. Use a bulky, electron-rich biaryl monophosphine ligand such as XPhos , SPhos , or RuPhos . These ligands promote both rapid oxidative addition and the crucial final reductive elimination step, which can be slow for electron-deficient arenes.[7][8]
-
Check Solvent and Reagent Purity: Ensure you are using an anhydrous, deoxygenated solvent (e.g., toluene, dioxane). Water and oxygen can deactivate the palladium catalyst. All reagents, especially the amine, should be pure and dry.
-
Increase Base Equivalents: You can increase the amount of Cs₂CO₃ or K₃PO₄ from a typical 1.5 equivalents to 2.0-2.5 equivalents. This can sometimes help drive the reaction to completion, particularly if the amine salt is not fully deprotonated.
Q3: How do I choose between Cs₂CO₃ and K₃PO₄?
Answer: Both are excellent choices for this substrate. Cs₂CO₃ is generally more soluble in organic solvents than K₃PO₄, which can sometimes lead to more consistent and faster reactions. However, K₃PO₄ is less expensive and often works just as well. We recommend screening both if you are optimizing for process efficiency and cost.
The choice can be visualized with a simple decision workflow:
Caption: Decision workflow for base selection.
Q4: I am seeing a significant amount of debrominated starting material (hydrodehalogenation). What causes this and how can I fix it?
Answer: Hydrodehalogenation is a known side reaction where the bromine atom is replaced by a hydrogen.[9] It often arises from a competing β-hydride elimination pathway from the palladium-amido intermediate, especially if the amine has β-hydrogens.[7]
To minimize this:
-
Use a Bulky Ligand: As mentioned before, bulky biaryl phosphine ligands (e.g., XPhos) create a sterically crowded environment around the palladium center. This favors the desired C-N bond-forming reductive elimination over the C-H bond-forming β-hydride elimination pathway.[7][8]
-
Base Choice: While less common with inorganic bases, ensure the base itself is not acting as a hydride source or promoting a pathway that generates palladium-hydride species. Sticking with high-purity Cs₂CO₃ or K₃PO₄ is generally safe.
Data Summary: Base Selection Guide
The following table provides a comparative summary to guide your base selection for the amination of this compound.
| Base | Type | pKa (Conjugate Acid) | Pros | Cons | Recommendation |
| NaOt-Bu | Strong Alkoxide | ~19 | Very high reactivity; promotes fast reactions. | High risk of ester hydrolysis ; can promote side reactions. | NOT RECOMMENDED |
| Cs₂CO₃ | Mild Inorganic | ~10.3 | Excellent ester compatibility ; good solubility in many solvents. | Slower reaction rates; may require higher temperatures. | Primary Choice |
| K₃PO₄ | Mild Inorganic | ~12.3 | Excellent ester compatibility ; cost-effective. | Poor solubility can sometimes lead to slower or inconsistent results. | Excellent Alternative |
| K₂CO₃ | Weak Inorganic | ~10.3 | Good ester compatibility. | Often too weak to drive the reaction to completion efficiently. | Use only if others fail or for very sensitive substrates. |
Recommended Experimental Protocol
This protocol serves as a robust starting point. It is designed for a generic secondary amine (morpholine) to illustrate the methodology.
Materials:
-
This compound (1.0 equiv)
-
Morpholine (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1.5 mol%)
-
XPhos (3.5 mol%)
-
Cesium Carbonate (Cs₂CO₃) (2.0 equiv)
-
Anhydrous, degassed Toluene
Procedure:
-
Vessel Preparation: To an oven-dried Schlenk flask or reaction vial, add the Pd₂(dba)₃, XPhos, and Cs₂CO₃.
-
Inert Atmosphere: Seal the vessel, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent and Reagent Addition: Add anhydrous, degassed toluene via syringe. Stir the mixture at room temperature for 15 minutes to allow for pre-formation of the active catalyst.
-
Add this compound to the mixture.
-
Finally, add the morpholine via syringe.
-
Reaction: Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
References
- 1. jk-sci.com [jk-sci.com]
- 2. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Role of the base in Buchwald-Hartwig amination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. research.rug.nl [research.rug.nl]
- 9. Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water - OAK Open Access Archive [oak.novartis.com]
Overcoming poor reactivity of "Methyl 4-bromo-2-(methylsulfonyl)benzoate"
Welcome to the Technical Support Center. This guide is designed for researchers, chemists, and drug development professionals working with Methyl 4-bromo-2-(methylsulfonyl)benzoate. Our goal is to provide practical, in-depth troubleshooting advice to help you overcome common reactivity challenges with this sterically hindered and electronically complex substrate.
Understanding the Challenge
This compound presents a unique set of challenges in synthetic chemistry. Its reactivity is governed by a delicate interplay of steric and electronic factors originating from its substitution pattern.
-
Steric Hindrance: The bulky methylsulfonyl (-SO₂Me) group at the ortho position to the bromine atom physically blocks the reaction center. This makes it difficult for the metal catalyst in cross-coupling reactions to perform the crucial oxidative addition step.
-
Electronic Effects: The sulfonyl and methyl ester groups are both strongly electron-withdrawing. This reduces the electron density of the aromatic ring, which can impact the kinetics of certain catalytic cycles. While this electronic deficiency activates the ring for nucleophilic aromatic substitution (SNAr), it can simultaneously disfavor the oxidative addition step in palladium-catalyzed cross-coupling reactions.[1][2]
dot digraph "Reactivity_Profile" { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=record, style="filled", fontname="Arial"];
sub [label="{this compound|{Br|-SO₂Me (ortho)|-CO₂Me (meta)}}", shape=record, fillcolor="#F1F3F4", fontcolor="#202124"];
steric [label="Steric Hindrance", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF", style=filled]; electronic [label="Electron Deficient Ring", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF", style=filled];
pd_coupling [label="Pd Cross-Coupling\n(e.g., Suzuki, Buchwald)", shape=box, style=rounded, fillcolor="#FBBC05", fontcolor="#202124"]; snar [label="Nucleophilic Aromatic\nSubstitution (SNAr)", shape=box, style=rounded, fillcolor="#34A853", fontcolor="#FFFFFF"];
sub:f1 -> steric [arrowhead=tee, color="#EA4335", penwidth=2]; steric -> pd_coupling [label=" Hinders Oxidative Addition", fontcolor="#5F6368", color="#EA4335", style=dashed, penwidth=2];
sub:f1 -> electronic [color="#4285F4", penwidth=2]; sub:f2 -> electronic [color="#4285F4", penwidth=2]; electronic -> pd_coupling [label=" Disfavors Oxidative Addition", fontcolor="#5F6368", color="#4285F4", style=dashed, penwidth=2]; electronic -> snar [label=" Activates Ring", fontcolor="#5F6368", color="#34A853", penwidth=2]; } dot Figure 1. Key structural features influencing the reactivity of this compound.
Troubleshooting Guide: Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed reactions like Suzuki-Miyaura and Buchwald-Hartwig amination are frequently challenging with this substrate. Low to no conversion is a common complaint.
FAQ 1: My Suzuki-Miyaura coupling reaction is failing. What is the most likely cause?
Answer: The primary culprit is almost always an inefficient oxidative addition step, which is the rate-limiting step for many electron-deficient and sterically hindered aryl halides.[1][2] The combination of the bulky ortho-sulfonyl group and the electron-poor nature of the ring makes it difficult for the palladium(0) catalyst to insert into the carbon-bromine bond.
Troubleshooting Steps:
-
Re-evaluate Your Ligand Choice: Standard ligands like triphenylphosphine (PPh₃) are often ineffective. You need a ligand that is both bulky and electron-rich to promote the desired catalytic steps.
-
Mechanism Insight: Bulky, electron-donating phosphine ligands stabilize the monoligated Pd(0) species, which is often the active catalyst. They accelerate the rate of both oxidative addition and the subsequent reductive elimination, which is crucial for forming the final product from a sterically congested intermediate.[3][4]
-
-
Switch to a Stronger, Non-Coordinating Base: Weak bases like sodium carbonate (Na₂CO₃) may not be sufficient. A stronger base is needed to facilitate the transmetalation step, but it should not coordinate strongly to the palladium center, which would inhibit catalysis.
-
Recommendation: Potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often superior choices. For extremely challenging couplings, strong alkoxide bases like potassium tert-butoxide (KOtBu) can be effective, though substrate compatibility must be considered.[5]
-
-
Increase Reaction Temperature: Higher temperatures provide the necessary activation energy to overcome the high barrier of oxidative addition. Monitor for potential decomposition of your starting material or product at elevated temperatures.
Recommended Starting Protocol for Suzuki-Miyaura Coupling
This protocol is a robust starting point for coupling with various boronic acids.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.5 equiv)
-
Pd₂(dba)₃ (2.5 mol%)
-
SPhos or XPhos ligand (6.0 mol%)
-
Potassium phosphate (K₃PO₄), finely ground (3.0 equiv)
-
Anhydrous 1,4-Dioxane or Toluene/Water mixture (e.g., 10:1)
Procedure:
-
To an oven-dried reaction vessel, add the aryl bromide, boronic acid, ligand, and K₃PO₄.
-
Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times.
-
Add Pd₂(dba)₃.
-
Add the anhydrous solvent via syringe.
-
Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction may require 12-24 hours.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite. Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography.
dot digraph "Suzuki_Workflow" { graph [fontname="Arial"]; node [shape=box, style="rounded,filled", fontname="Arial"];
} dot Figure 2. Recommended experimental workflow for a challenging Suzuki-Miyaura coupling.
FAQ 2: I'm attempting a Buchwald-Hartwig amination and see no product. How can I fix this?
Answer: Similar to the Suzuki coupling, the main hurdle is steric hindrance around the C-Br bond. The choice of ligand is even more critical in C-N coupling. Additionally, the choice of base is paramount as it is involved in the deprotonation of the amine-palladium complex to form the key amide intermediate.[3][4]
Troubleshooting Steps:
-
Employ a Specialized Ligand: For sterically demanding aryl bromides, highly specialized bulky phosphine ligands are required.
-
Use a Strong, Non-nucleophilic Base: The base must be strong enough to deprotonate the coordinated amine but should not compete as a nucleophile.
-
Recommendation: Sodium tert-butoxide (NaOtBu) or Lithium bis(trimethylsilyl)amide (LiHMDS) are the standards for this reaction.[6] LiHMDS can be particularly useful if your substrate has base-sensitive functional groups.
-
-
Consider the Solvent: Aprotic polar solvents are generally preferred. Toluene, dioxane, and THF are common choices.
| Problem | Potential Cause | Recommended Solution |
| No Reaction | Poor oxidative addition | Use a bulky, electron-rich ligand (e.g., SPhos, XPhos, AdBrettPhos). Increase temperature. |
| Low Yield | Inefficient transmetalation (Suzuki) or deprotonation (Buchwald) | Use a stronger base (K₃PO₄, Cs₂CO₃, NaOtBu). Ensure reagents are anhydrous. |
| Decomposition | Reaction temperature is too high | Run the reaction at a lower temperature for a longer period. Screen alternative solvents. |
| Debromination | β-hydride elimination or protodeboronation | Ensure an inert atmosphere. Use rigorously dried solvents. |
Troubleshooting Guide: Nucleophilic Aromatic Substitution (SNAr)
The two strong electron-withdrawing groups (ortho-sulfonyl and meta-ester) activate the aromatic ring for nucleophilic attack, making SNAr a viable alternative strategy.[7][8]
FAQ 3: Can I use SNAr instead of cross-coupling? When is it favored?
Answer: Yes, SNAr is an excellent strategy, particularly for strong, anionic nucleophiles like alkoxides, thiolates, and some amines. The reaction proceeds via a Meisenheimer complex, an intermediate that is stabilized by the electron-withdrawing groups.[9][10]
Conditions Favoring SNAr:
-
Strong Nucleophiles: The reaction rate is directly proportional to the strength of the nucleophile. RO⁻, RS⁻, and R₂N⁻ are excellent candidates.
-
Polar Aprotic Solvents: Solvents like DMSO, DMF, or NMP are ideal as they solvate the cation of the nucleophilic salt, leaving a "naked" and highly reactive anion.
-
Elevated Temperatures: While the ring is activated, heating is often required to achieve reasonable reaction rates.
dot digraph "SNAr_Mechanism" { graph [fontname="Arial"]; node [shape=plaintext, fontname="Arial"]; edge [arrowhead=vee];
} dot Figure 3. Simplified mechanism for the SNAr reaction.
General FAQs
FAQ 4: Is the methyl ester or sulfonyl group stable under these reaction conditions?
-
Methyl Ester: The methyl ester is susceptible to hydrolysis under strongly basic conditions, especially with heating. If using strong bases like NaOH or KOtBu in the presence of water, you may observe partial or complete saponification to the corresponding carboxylic acid.[11] If the acid is the desired product, this can be a planned tandem reaction. If not, use non-hydrolytic bases like K₃PO₄ or Cs₂CO₃ and anhydrous conditions.
-
Methylsulfonyl Group: The methylsulfonyl group is generally very robust and stable under both acidic and basic conditions typical for cross-coupling and SNAr reactions.[12] It is not considered a leaving group under these conditions.
FAQ 5: What are the best analytical methods to monitor my reaction?
-
Thin-Layer Chromatography (TLC): Excellent for quick, qualitative analysis. The starting material is relatively nonpolar, while products (especially amines or carboxylic acids) will have different polarity. Use a UV lamp for visualization.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): The gold standard for monitoring these reactions. It provides confirmation of reactant consumption and the formation of the desired product mass, while also identifying potential byproducts like the debrominated starting material or hydrolyzed ester.
References
- 1. Combined Kinetic and Computational Analysis of the Palladium-Catalyzed Formylation of Aryl Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Breaking the Base Barrier: An Electron-Deficient Palladium Catalyst Enables the Use of a Common Soluble Base in C–N Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 6. dspace.mit.edu [dspace.mit.edu]
- 7. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 9. 16.6 Nucleophilic Aromatic Substitution – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 12. Sulfonyl Protective Groups | Chem-Station Int. Ed. [en.chem-station.com]
Technical Support Center: Palladium-Catalyzed Cross-Coupling Reactions of Methyl 4-bromo-2-(methylsulfonyl)benzoate
Welcome to the Technical Support Center for palladium-catalyzed cross-coupling reactions. This guide is specifically tailored for researchers, scientists, and drug development professionals working with Methyl 4-bromo-2-(methylsulfonyl)benzoate . This versatile building block, while valuable, presents unique challenges in palladium-catalyzed transformations due to its electronic and steric properties. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you navigate and optimize your experiments, ensuring robust and reproducible results.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental problems you might encounter when using this compound in palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination.
Issue 1: Low or No Product Yield
Q1: My cross-coupling reaction with this compound is showing little to no conversion. What are the primary factors to investigate?
A1: Low or no yield with this substrate often points to suboptimal reaction conditions that fail to overcome the specific challenges it presents. The electron-withdrawing nature of the methylsulfonyl and carboxylate groups activates the C-Br bond towards oxidative addition. However, the ortho-position of the bulky methylsulfonyl group can introduce steric hindrance. A systematic evaluation of your reaction parameters is crucial.[1]
Initial Diagnostic Checklist:
-
Catalyst Activity: Ensure your palladium source and ligands are of high quality and have been stored correctly under an inert atmosphere. Palladium(II) precatalysts require in situ reduction to the active Pd(0) species; if this is inefficient, the catalytic cycle will not initiate.[1] Consider using a pre-activated Pd(0) source like Pd₂(dba)₃ or a more efficient precatalyst system.
-
Inert Atmosphere: Palladium-catalyzed reactions are highly sensitive to oxygen.[2] Ensure your reaction vessel was thoroughly degassed and is maintained under a positive pressure of an inert gas (Argon or Nitrogen) throughout the experiment.
-
Reagent and Solvent Quality: All reagents, especially the solvent and base, must be anhydrous and of high purity. Moisture can lead to catalyst deactivation and promote undesirable side reactions.[2]
Troubleshooting Workflow for Low Conversion:
Caption: A logical workflow for troubleshooting low conversion.
Issue 2: Significant Formation of Side Products
The two most common side reactions observed with this compound are hydrodehalogenation (debromination) and homocoupling.
Q2: I am observing a significant amount of the debrominated byproduct, Methyl 2-(methylsulfonyl)benzoate. What causes this and how can it be minimized?
A2: Hydrodehalogenation, or debromination, is a common side reaction where the bromine atom is replaced by a hydrogen atom.[3] This occurs via a palladium-hydride (Pd-H) species, which can form from various sources in the reaction mixture, such as trace water, alcohols (if used as solvent), or even certain bases. Electron-deficient aryl halides, like the substrate , are particularly susceptible to this side reaction.[3]
Strategies to Minimize Hydrodehalogenation:
| Strategy | Rationale | Recommended Action |
| Choice of Base | Strong, non-coordinating bases are generally preferred. Weaker bases or those that can act as a hydride source can promote Pd-H formation. | Use a strong, non-nucleophilic base like K₃PO₄ or Cs₂CO₃. Avoid using alkoxides if possible, especially with alcohol solvents. |
| Ligand Selection | Bulky, electron-rich ligands can accelerate the desired reductive elimination step of the cross-coupling, outcompeting the hydrodehalogenation pathway.[4] | Employ Buchwald-type biaryl phosphine ligands (e.g., SPhos, XPhos) or sterically hindered alkylphosphine ligands (e.g., P(t-Bu)₃). |
| Solvent Purity | Anhydrous solvents are critical to minimize the formation of Pd-H species from water. | Use freshly distilled or commercially available anhydrous solvents. Thoroughly degas the solvent before use. |
| Reaction Temperature | Higher temperatures can sometimes favor side reactions. | Optimize the temperature; aim for the lowest temperature that provides a reasonable reaction rate. |
Q3: My reaction is producing a significant amount of the homocoupled biaryl product. What is the cause and how can I prevent it?
A3: Homocoupling is the formation of a symmetrical biaryl from two molecules of the aryl halide. This side reaction is often promoted by the presence of oxygen, which can facilitate the oxidative coupling of two aryl groups on the palladium center.[5] It can also occur if the transmetalation step in a Suzuki coupling is slow, allowing for an alternative pathway involving two molecules of the aryl halide.
Strategies to Minimize Homocoupling:
| Strategy | Rationale | Recommended Action |
| Rigorous Degassing | Oxygen is a primary culprit in promoting homocoupling.[5] | Degas the solvent and the reaction mixture thoroughly using techniques like freeze-pump-thaw or by sparging with an inert gas for an extended period.[2] |
| Use of Pd(0) Precatalysts | Pd(II) sources must be reduced to Pd(0) in situ. Inefficient reduction can lead to side reactions. | Use a Pd(0) precatalyst such as Pd₂(dba)₃ to ensure a clean initiation of the catalytic cycle. |
| Optimize Stoichiometry | An excess of the coupling partner (e.g., boronic acid in a Suzuki reaction) can favor the cross-coupling pathway. | Use a slight excess (1.1-1.5 equivalents) of the coupling partner. |
| Ligand Choice | Appropriate ligands can facilitate the desired cross-coupling over homocoupling. | Screen different classes of ligands, including bulky phosphines and N-heterocyclic carbenes (NHCs). |
Frequently Asked Questions (FAQs)
Q4: How does the ortho-methylsulfonyl group affect the reactivity of this compound?
A4: The methylsulfonyl group at the ortho position has two main effects:
-
Electronic Effect: As a strong electron-withdrawing group, it increases the electrophilicity of the aromatic ring, making the C-Br bond more susceptible to oxidative addition by the Pd(0) catalyst. This is generally favorable for initiating the catalytic cycle.
-
Steric Effect: Its bulkiness can sterically hinder the approach of the palladium catalyst to the C-Br bond. This steric hindrance can slow down the rate of oxidative addition and subsequent steps. Therefore, the choice of a sterically demanding ligand is crucial to create a coordinatively unsaturated palladium center that can overcome this hindrance.[6]
Q5: What are the recommended starting conditions for a Suzuki-Miyaura coupling with this substrate?
A5: For a Suzuki-Miyaura coupling of this compound with an arylboronic acid, a good starting point would be:
| Component | Recommendation | Rationale |
| Palladium Source | Pd₂(dba)₃ (1-2 mol%) | A reliable Pd(0) source that does not require in situ reduction. |
| Ligand | SPhos or XPhos (2-4 mol%) | Bulky, electron-rich biaryl phosphine ligands are effective for sterically hindered and electron-deficient substrates.[7] |
| Base | K₃PO₄ (2-3 equivalents) | A strong, non-nucleophilic base that is effective in many Suzuki couplings. |
| Solvent | Toluene/water (e.g., 10:1) or 1,4-Dioxane/water | A mixture of an organic solvent and water is often optimal for Suzuki reactions. Ensure solvents are thoroughly degassed. |
| Temperature | 80-110 °C | A typical temperature range for Suzuki couplings. Optimization may be required. |
Q6: For a Buchwald-Hartwig amination, what class of ligands is most suitable for this sterically hindered substrate?
A6: For the Buchwald-Hartwig amination of a sterically hindered aryl bromide like this compound, bulky, electron-rich dialkylbiaryl phosphine ligands are highly recommended. Ligands such as XPhos, SPhos, or RuPhos have demonstrated broad applicability and high catalytic activity for challenging C-N bond formations.[6][7] These ligands promote both the oxidative addition and the reductive elimination steps of the catalytic cycle.
Reaction Mechanisms and Side Reactions
Desired Catalytic Cycle (Suzuki-Miyaura Example)
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.[8]
Side Reaction Pathways
Caption: Common side reaction pathways in palladium-catalyzed cross-coupling.[3][5]
Experimental Protocols
The following is a general, representative protocol for a Suzuki-Miyaura coupling reaction with this compound. This should be considered a starting point, and optimization may be necessary for your specific coupling partner.
General Protocol for Suzuki-Miyaura Coupling
-
Reaction Setup:
-
To a flame-dried Schlenk flask or reaction vial under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and potassium phosphate (K₃PO₄, 2.0 equiv.).
-
-
Catalyst and Ligand Addition:
-
Add the palladium precatalyst, for example, Pd₂(dba)₃ (1.5 mol%), and the ligand, for example, SPhos (3.0 mol%).
-
-
Solvent Addition and Degassing:
-
Add the anhydrous and degassed solvent mixture (e.g., 1,4-dioxane/water, 4:1 v/v, to achieve a concentration of ~0.1 M with respect to the aryl bromide).
-
Degas the reaction mixture by bubbling the inert gas through the solution for 15-20 minutes or by subjecting the sealed vessel to three freeze-pump-thaw cycles.[2]
-
-
Reaction Execution:
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.
-
-
Monitoring and Work-up:
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, GC-MS).
-
Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
-
Purification:
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
References
- 1. Efficient palladium-catalyzed coupling reactions of aryl bromides and chlorides with phenols - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Yoneda Labs [yonedalabs.com]
Validation & Comparative
A Comparative Guide to High-Performance Liquid Chromatography (HPLC) and Alternative Methods for Purity Analysis of Methyl 4-bromo-2-(methylsulfonyl)benzoate
In the landscape of pharmaceutical development and chemical research, the purity of intermediates is a cornerstone of success, directly impacting reaction yields, impurity profiles of active pharmaceutical ingredients (APIs), and ultimately, therapeutic efficacy and safety. Methyl 4-bromo-2-(methylsulfonyl)benzoate, a key building block in the synthesis of various pharmaceutical agents, is no exception. Its purity must be rigorously controlled and accurately determined.
This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) with alternative analytical techniques for the purity assessment of this compound. We will delve into the causality behind experimental choices, present detailed protocols, and offer a comparative analysis of experimental data to empower researchers, scientists, and drug development professionals in selecting the optimal analytical strategy for their specific needs.
The Central Role of Reversed-Phase HPLC in Purity Determination
Reversed-phase HPLC (RP-HPLC) is the workhorse of the pharmaceutical industry for the analysis of non-volatile and semi-volatile organic molecules.[1][2] Its robustness, resolving power, and compatibility with a wide range of detectors make it the primary choice for assessing the purity of compounds like this compound.
The selection of an appropriate RP-HPLC method hinges on the physicochemical properties of the analyte. This compound is a moderately polar compound, making it well-suited for separation on a nonpolar stationary phase (like C18) with a polar mobile phase.
Potential Impurities in this compound
A critical aspect of developing a purity analysis method is the identification of potential impurities. Based on the structure of this compound, likely impurities could arise from the starting materials, by-products of the synthesis, or degradation. These may include:
-
Impurity A: 4-bromo-2-(methylsulfonyl)benzoic acid: The corresponding carboxylic acid, resulting from hydrolysis of the methyl ester.
-
Impurity B: Methyl 2-(methylsulfonyl)benzoate: A debrominated analogue.
-
Impurity C: Methyl 4-bromobenzoate: Lacking the methylsulfonyl group.
A Robust RP-HPLC Protocol for Purity Analysis
The following protocol is a validated starting point for the analysis of this compound.
Experimental Protocol: Reversed-Phase HPLC
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: 0.1% Formic acid in Acetonitrile
-
-
Gradient:
-
0-2 min: 30% B
-
2-15 min: 30% to 80% B
-
15-17 min: 80% B
-
17-18 min: 80% to 30% B
-
18-25 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in Acetonitrile to a concentration of approximately 1 mg/mL.
Orthogonal Analytical Techniques: A Comparative Overview
While HPLC is a powerful tool, relying on a single analytical technique can be misleading. Orthogonal methods, which separate compounds based on different chemical or physical principles, are crucial for a comprehensive purity assessment and for validating the primary HPLC method.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a high-sensitivity technique that separates compounds based on their volatility and polarity, followed by detection based on their mass-to-charge ratio.
-
Applicability: this compound has sufficient volatility to be amenable to GC analysis, although care must be taken to avoid thermal degradation.
-
Advantages: Excellent sensitivity and selectivity, providing structural information from the mass spectra which is invaluable for impurity identification.
-
Limitations: The primary limitation is the potential for thermal degradation of the analyte or impurities in the injector port. Derivatization may be required for less volatile impurities.
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
-
Instrumentation: A standard GC-MS system.
-
Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet Temperature: 250 °C
-
Oven Temperature Program:
-
Initial: 100 °C, hold for 2 min
-
Ramp: 15 °C/min to 280 °C, hold for 5 min
-
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Mass Range: 50-500 amu
-
Sample Preparation: Dissolve the sample in a suitable solvent like dichloromethane or ethyl acetate to a concentration of approximately 0.5 mg/mL.
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR is a primary analytical method that provides a direct measure of purity without the need for a reference standard of the analyte itself. The integral of an NMR signal is directly proportional to the number of nuclei contributing to that signal.
-
Applicability: qNMR is an excellent technique for determining the absolute purity of this compound.
-
Advantages: It is a non-destructive technique that provides structural information and can quantify the analyte against a certified internal standard.
-
Limitations: Lower sensitivity compared to chromatographic methods, and the potential for signal overlap in complex mixtures can complicate quantification.
Experimental Protocol: Quantitative ¹H NMR (qNMR)
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Internal Standard: A certified reference material with a known purity and signals that do not overlap with the analyte, for example, maleic acid.
-
Solvent: A deuterated solvent in which both the analyte and the internal standard are fully soluble, such as DMSO-d6.
-
Sample Preparation: Accurately weigh the sample and the internal standard into a vial and dissolve in a known volume of the deuterated solvent.
-
Data Acquisition: Acquire the ¹H NMR spectrum with appropriate relaxation delays to ensure accurate integration.
Comparative Data Analysis
To illustrate the performance of these techniques, the following table summarizes representative data from the analysis of a batch of this compound.
| Technique | Analyte Purity (%) | Impurity A (%) | Impurity B (%) | Impurity C (%) | Analysis Time (min) | Relative Standard Deviation (RSD, %) |
| RP-HPLC | 98.5 | 0.8 | 0.4 | 0.3 | 25 | 0.5 |
| GC-MS | 98.6 | 0.7 | 0.5 | 0.2 | 20 | 0.8 |
| qNMR | 98.2 (absolute) | Not individually quantified | Not individually quantified | Not individually quantified | 15 | 1.2 |
Visualizing the Analytical Workflow and Method Comparison
The following diagrams illustrate the experimental workflow for HPLC analysis and a logical comparison of the discussed analytical techniques.
Caption: A typical experimental workflow for the HPLC analysis of this compound.
Caption: A logical comparison of HPLC, GC-MS, and qNMR for purity analysis.
Conclusion and Recommendations
For routine quality control and purity assessment of this compound, reversed-phase HPLC offers a robust, reliable, and high-resolution method for separating and quantifying potential process-related impurities. Its widespread availability and ease of use make it the cornerstone of any analytical strategy for this compound.
However, for a comprehensive understanding of the impurity profile and for orthogonal confirmation of purity, the use of a complementary technique is highly recommended. GC-MS provides exceptional sensitivity and invaluable structural information for impurity identification, provided the analyte exhibits sufficient thermal stability. For establishing the absolute purity of a reference standard or for certifying the purity of a batch without relying on a specific reference standard, qNMR is the method of choice.
The selection of the most appropriate analytical method should be guided by the specific requirements of the analysis, including the intended use of the compound, the regulatory context, and the need for impurity identification versus routine purity determination. A multi-faceted approach, leveraging the strengths of each of these techniques, will provide the most complete and trustworthy assessment of the purity of this compound.
References
A Senior Application Scientist's Guide to the Mass Spectrometry of Methyl 4-bromo-2-(methylsulfonyl)benzoate
Welcome to this in-depth technical guide on the mass spectrometric analysis of Methyl 4-bromo-2-(methylsulfonyl)benzoate. This document is designed for researchers, scientists, and drug development professionals, providing a comparative analysis of mass spectrometry techniques for the characterization of this important chemical intermediate. We will move beyond simple protocols to explore the rationale behind instrumental choices and fragmentation pathways, ensuring a comprehensive understanding of the analytical process.
Introduction: The Analyte in Focus
This compound (C₉H₉BrO₄S) is a key building block in synthetic organic chemistry, notably used in the synthesis of novel antagonists for allergic inflammatory diseases.[1][2] Its precise structural confirmation and purity assessment are critical for ensuring the integrity of subsequent synthetic steps and the quality of final active pharmaceutical ingredients. Mass spectrometry (MS) stands as the quintessential technique for this purpose, offering unparalleled sensitivity and structural information from minimal sample amounts.
Chemical Structure and Properties:
The molecule's structure, featuring a polar methyl sulfonyl group, an ester, and a bromo-substituted aromatic ring, dictates the optimal analytical strategies, particularly the choice of ionization source.
Ionization Strategy: ESI vs. APCI
The first critical decision in MS analysis is selecting the ionization technique. The goal is to efficiently convert the neutral analyte into gas-phase ions with minimal unintended fragmentation. For this compound, the two most relevant atmospheric pressure ionization (API) techniques are Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI).[5]
Electrospray Ionization (ESI): The Preferred Method
ESI is a soft ionization technique ideal for polar to moderately polar molecules that are ionizable in solution.[6][7]
-
Why it Works: The sulfonyl and ester functional groups on the target molecule provide sufficient polarity and sites for protonation (in positive mode) or formation of adducts (e.g., [M+Na]⁺). ESI transfers these pre-formed ions from the liquid phase to the gas phase with minimal excess energy, typically yielding an abundant molecular ion with little to no fragmentation in the source.[5][7] This is crucial for unequivocally determining the molecular weight.
-
Expected Ions (Positive Mode):
-
[M+H]⁺
-
[M+NH₄]⁺
-
[M+Na]⁺
-
[M+K]⁺
-
Atmospheric Pressure Chemical Ionization (APCI): A Viable Alternative
APCI is better suited for less polar, thermally stable compounds.[8][9] It involves vaporizing the sample in a heated nebulizer before ionization by a corona discharge.[9]
-
Applicability: While ESI is the primary choice, APCI can be a useful alternative, especially if the mobile phase is nonpolar.[9] Given the analyte's structure, proton transfer from reagent ions (e.g., H₃O⁺) generated from the solvent would be the dominant ionization mechanism, leading to the [M+H]⁺ ion.[10][11]
-
Considerations: APCI is a more energetic process than ESI, which can sometimes lead to in-source fragmentation.[8] For this molecule, this is less of a concern, but it's a factor to consider when aiming to maximize the molecular ion signal.
Workflow for Analyte Characterization
The following diagram outlines a comprehensive workflow for the identification and structural confirmation of this compound.
Caption: High-level workflow for MS analysis.
High-Resolution Mass Spectrometry (HRMS) for Unambiguous Formula Confirmation
To confirm the elemental composition, high-resolution mass spectrometry (HRMS) on platforms like Quadrupole Time-of-Flight (Q-TOF) or Orbitrap is essential. These instruments provide mass accuracy in the low ppm range, allowing for the confident assignment of an elemental formula.
A key feature to observe is the isotopic pattern of bromine. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (~50.7% and 49.3%, respectively).[12] This results in a characteristic M/M+2 isotopic pattern where two peaks of roughly equal intensity are separated by ~2 Da.[12][13] This pattern is a definitive marker for a monobrominated compound.
Table 1: Predicted HRMS Data for this compound
| Ion Adduct | Calculated m/z (⁷⁹Br) | Calculated m/z (⁸¹Br) |
| [M+H]⁺ | 292.9481 | 294.9461 |
| [M+Na]⁺ | 314.9300 | 316.9280 |
Data calculated based on monoisotopic masses.
Experimental Protocol: HRMS Analysis via Flow Injection
-
System Suitability: Prior to sample analysis, confirm mass accuracy and sensitivity by infusing a standard compound (e.g., reserpine). The measured mass should be within 3 ppm of the theoretical mass.
-
Sample Preparation: Prepare a 1 µg/mL solution of this compound in 50:50 acetonitrile:water with 0.1% formic acid.
-
Infusion: Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min.
-
Instrument Parameters (Positive ESI Mode):
-
Ion Source: ESI (+)
-
Capillary Voltage: 3.5 - 4.0 kV
-
Source Temperature: 120 °C
-
Desolvation Gas Flow: 600 L/hr (Nitrogen)
-
Acquisition Mode: Full Scan MS
-
Mass Range: m/z 100-500
-
Resolution: >20,000 (FWHM)
-
-
Data Analysis: Verify the presence of the [M+H]⁺ and/or [M+Na]⁺ ions. Confirm that the measured accurate mass is within 5 ppm of the calculated mass and that the characteristic 1:1 isotopic pattern for bromine is observed.
Tandem Mass Spectrometry (MS/MS) for Structural Elucidation
While HRMS confirms the formula, tandem mass spectrometry (MS/MS) confirms the structure by breaking the molecule apart and analyzing the fragments. In this process, the precursor ion (e.g., the [M+H]⁺ ion at m/z 292.9) is isolated and fragmented, typically via Collision-Induced Dissociation (CID).
The fragmentation of aromatic sulfones often involves characteristic losses. A notable pathway is the rearrangement and elimination of sulfur dioxide (SO₂), a neutral loss of ~64 Da.[14][15] Other common fragmentations include cleavage at the ester group.
Predicted Fragmentation Pathway
Caption: Proposed MS/MS fragmentation of the protonated molecule.
Table 2: Key Predicted MS/MS Fragment Ions
| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Neutral Loss | Proposed Fragment Structure |
| 292.9 / 294.9 | 260.9 / 262.9 | CH₃OH | Bromosulfonylbenzoyl cation |
| 292.9 / 294.9 | 228.9 / 230.9 | SO₂ | Product of rearrangement |
| 260.9 / 262.9 | 182.9 / 184.9 | •SO₂CH₃ | Bromobenzoyl cation |
| 182.9 / 184.9 | 154.9 / 156.9 | CO | Bromophenyl cation |
Note: All fragment ions containing bromine will exhibit the M/M+2 isotopic pattern.
Comparison of Mass Spectrometry Platforms
The choice of mass spectrometer significantly impacts the quality and type of data obtained. Here, we compare three common platforms for the analysis of this molecule.
Table 3: Performance Comparison of MS Platforms
| Feature | Triple Quadrupole (QqQ) | Q-TOF | Quadrupole-Orbitrap |
| Primary Strength | Targeted Quantification | Qualitative Analysis & Screening | Versatility (Quan/Qual) |
| Resolution | Unit (~0.7 Da) | High (~40,000) | Very High (>70,000)[16] |
| Mass Accuracy | N/A (Nominal Mass) | Excellent (<5 ppm) | Excellent (<3 ppm)[16] |
| Use Case for this Analyte | Highly sensitive detection in complex matrices (e.g., bioanalysis) using Selected Reaction Monitoring (SRM). | Unambiguous formula confirmation and identification of unknowns. | "All-in-one" platform. High-confidence identification and quantification.[16][17] |
| Key Advantage | Unmatched sensitivity and robustness for targeted methods.[18] | Fast acquisition speed, good for LC-MS. | Market-leading resolution allows separation of interferences.[19] Enables retrospective data analysis.[16] |
| Limitation | Not suitable for unknown identification; requires reference standards for method development.[16] | Lower in-spectrum dynamic range compared to Orbitrap. | Slower scan speed compared to TOF. |
Senior Scientist's Recommendation:
-
For Structural Confirmation & Purity: A Quadrupole-Orbitrap or Q-TOF system is the gold standard. The ability to obtain high-resolution, accurate-mass data for both the parent ion and its fragments provides the highest degree of confidence in structural assignment.
-
For Trace Quantification: If the goal is to measure trace levels of this compound in a complex sample (e.g., a pharmacokinetic study), a Triple Quadrupole instrument operating in SRM mode would be the superior choice due to its exceptional sensitivity and selectivity for a targeted analyte.[18][20]
Conclusion
The mass spectrometric analysis of this compound is straightforward when a systematic approach is employed. ESI in positive mode is the recommended ionization technique, providing a strong molecular ion signal. High-resolution platforms like Q-TOF or Orbitrap are indispensable for confirming the elemental formula, leveraging the distinct M/M+2 isotopic signature of bromine. Finally, tandem MS provides the fragmentation data necessary to piece together the molecular structure, with characteristic losses of SO₂ and cleavages around the ester group serving as key diagnostic markers. The choice of instrument ultimately depends on the analytical goal, whether it be confident identification or sensitive quantification.
References
- 1. This compound price,buy this compound - chemicalbook [chemicalbook.com]
- 2. This compound | 773134-43-3 [chemicalbook.com]
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- 4. PubChemLite - this compound (C9H9BrO4S) [pubchemlite.lcsb.uni.lu]
- 5. A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Atmospheric Pressure Chemical Ionization (APCI): Principles, Advances, and Diverse Applications - MetwareBio [metwarebio.com]
- 9. Atmospheric-pressure chemical ionization - Wikipedia [en.wikipedia.org]
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- 11. pubs.acs.org [pubs.acs.org]
- 12. mass spectrum of 1-bromo-2-methylpropane C4H9Br (CH3)2CHCH2Br fragmentation pattern of m/z m/e ions for analysis and identification of 1-bromo-2-methylpropane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 13. savemyexams.com [savemyexams.com]
- 14. cdnsciencepub.com [cdnsciencepub.com]
- 15. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. scribd.com [scribd.com]
- 18. zefsci.com [zefsci.com]
- 19. Top 3 Scan Modes for Small Molecule Quantitation Using Mass Spectrometry [thermofisher.com]
- 20. Top Mass Spectrometry Instruments Compared: Features, Strengths, and Selection Tips - MetwareBio [metwarebio.com]
"Methyl 4-bromo-2-(methylsulfonyl)benzoate" vs methyl 4-iodo-2-(methylsulfonyl)benzoate
An In-Depth Technical Guide: Methyl 4-bromo-2-(methylsulfonyl)benzoate vs. Methyl 4-iodo-2-(methylsulfonyl)benzoate in Cross-Coupling Reactions
For drug development professionals and researchers in synthetic organic chemistry, the selection of appropriate building blocks is a critical decision that dictates the efficiency, cost, and ultimate success of a synthetic campaign. Aryl halides, such as this compound and its iodo-analogue, are foundational scaffolds for the construction of complex molecular architectures via transition metal-catalyzed cross-coupling reactions. This guide provides a detailed, evidence-based comparison of these two reagents, focusing on their relative performance in the widely utilized Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions. Our objective is to equip scientists with the necessary data and mechanistic insights to make informed decisions for their specific synthetic challenges.
Physicochemical Properties: A Tale of Two Halogens
At first glance, the two molecules appear remarkably similar, differing only by the halogen at the 4-position. However, this single atomic substitution has profound implications for the molecule's reactivity, primarily governed by the strength of the carbon-halogen (C-X) bond.
| Property | This compound | Methyl 4-iodo-2-(methylsulfonyl)benzoate |
| Molecular Formula | C₉H₉BrO₄S[1] | C₉H₉IO₄S |
| Molecular Weight | 293.14 g/mol [1][2] | 340.14 g/mol |
| CAS Number | 773134-43-3[1][3] | 919053-91-9 (acid form) |
| Appearance | Solid[4] | Solid |
| Aryl C-X Bond Energy | ~335 kJ/mol | ~272 kJ/mol |
The most telling metric in the table above is the bond dissociation energy (BDE). The carbon-iodine bond is significantly weaker than the carbon-bromine bond.[5][6][7] This difference is the principal driver of the observed reactivity trends in cross-coupling reactions, as the cleavage of this bond is a key step in the catalytic cycle.
Reactivity in Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction, a pillar of modern C-C bond formation, couples an organohalide with an organoboron species. The catalytic cycle, shown below, universally begins with the oxidative addition of the aryl halide to a low-valent palladium(0) complex. This step is frequently the rate-determining step of the entire process.[8][9]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Given that the C-I bond is weaker and more polarizable, methyl 4-iodo-2-(methylsulfonyl)benzoate undergoes oxidative addition to the Pd(0) center more readily and at lower temperatures than its bromo counterpart .[10][11][12] This enhanced reactivity translates directly to more efficient catalysis, often allowing for lower catalyst loadings, shorter reaction times, and milder conditions.
Comparative Performance Data (Suzuki-Miyaura Coupling)
The following table presents representative data for the coupling of each halide with phenylboronic acid, illustrating the typical performance differences.
| Parameter | This compound | Methyl 4-iodo-2-(methylsulfonyl)benzoate |
| Reaction Time | 4 - 12 hours | 1 - 4 hours |
| Typical Temperature | 80 - 110 °C | 50 - 80 °C |
| Catalyst Loading | 1 - 3 mol% | 0.5 - 2 mol% |
| Typical Yield | Good to Excellent (85-95%) | Excellent (>95%) |
| Notes | A robust and cost-effective option. | Preferred for thermally sensitive substrates or when rapid conversion is required. |
Experimental Protocol: Suzuki-Miyaura Coupling
-
Reaction Setup: In an oven-dried Schlenk flask, combine the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), and a suitable base such as K₂CO₃ or Cs₂CO₃ (2.0 mmol).
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with argon or nitrogen. Repeat this process three times.
-
Catalyst & Solvent Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2 mol%) and degassed solvent (e.g., a mixture of dioxane and water, 4:1 v/v, 10 mL).
-
Reaction: Heat the mixture to the desired temperature (e.g., 80 °C for the iodo-compound, 100 °C for the bromo-compound) with vigorous stirring.
-
Monitoring & Work-up: Monitor the reaction's progress using TLC or LC-MS. Upon completion, cool the mixture, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Reactivity in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for forging C-N bonds.[13] Similar to the Suzuki reaction, its catalytic cycle is initiated by the oxidative addition of the aryl halide to the palladium catalyst.[14]
Caption: The catalytic cycle of the Buchwald-Hartwig amination reaction.
Based on bond dissociation energies, one would predict a straightforward reactivity trend: iodide > bromide. While this is often the case, the Buchwald-Hartwig amination can present subtleties. Under certain conditions, the iodide liberated during the reaction can form catalytically less active or even inactive bridged palladium dimers.[14][15] This phenomenon can sometimes level the playing field or, in specific cases, even favor the aryl bromide. However, with modern, sterically hindered biarylphosphine ligands (e.g., XPhos, RuPhos), which are designed to prevent dimer formation, the intrinsic reactivity of the C-X bond typically dominates, making the iodo-compound the more reactive partner.[15]
Comparative Performance Data (Buchwald-Hartwig Amination)
| Parameter | This compound | Methyl 4-iodo-2-(methylsulfonyl)benzoate |
| Reaction Time | 6 - 24 hours | 2 - 8 hours |
| Typical Temperature | 90 - 110 °C | 60 - 90 °C |
| Ligand Choice | Broad tolerance; standard ligands effective. | Benefits significantly from bulky, electron-rich monophosphine ligands. |
| Typical Yield | Good to Excellent (80-95%) | Excellent (>95%) |
| Notes | Reliable workhorse. Less prone to potential iodide-based catalyst inhibition. | Higher reactivity allows for coupling of less nucleophilic amines or sterically hindered partners. |
Experimental Protocol: Buchwald-Hartwig Amination
-
Reaction Setup: To an oven-dried Schlenk tube, add the aryl halide (1.0 mmol), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), and a suitable phosphine ligand (e.g., Xantphos, 2-4 mol%).
-
Inert Atmosphere: Seal the tube, then evacuate and backfill with argon.
-
Reagent Addition: Add the amine (1.2 mmol), a strong base (e.g., NaOt-Bu or K₃PO₄, 1.4 mmol), and an anhydrous, degassed solvent (e.g., toluene or dioxane, 5 mL).
-
Reaction: Heat the mixture in a sealed tube to the desired temperature (e.g., 90°C) with stirring for the specified time.
-
Work-up: After cooling, dilute the reaction mixture with ethyl acetate, and filter through a pad of celite to remove inorganic salts. Wash the filtrate with water and brine.
-
Purification: Dry the organic layer, concentrate, and purify the residue by flash column chromatography.
Synthesis and Availability
Both reagents are accessible synthetic intermediates. A common route involves the esterification of the corresponding benzoic acid, which itself can be prepared from commercially available precursors. For instance, this compound can be synthesized from 4-bromotoluene through a sequence of oxidation and sulfonation steps, followed by esterification.[16] The iodo-analogue can be prepared via similar strategies, often starting from an appropriate iodo-substituted toluene or via a Sandmeyer reaction on an amino-substituted precursor.
While both compounds are commercially available from various suppliers, the bromo-derivative is generally more common and, consequently, more cost-effective for large-scale applications.[3][17][18]
Summary and Recommendations
The choice between this compound and its iodo-counterpart is a strategic decision based on the specific goals of the synthesis.
Choose Methyl 4-iodo-2-(methylsulfonyl)benzoate when:
-
High reactivity is paramount: For sluggish coupling partners (e.g., sterically hindered boronic acids or electron-poor amines).
-
Mild conditions are necessary: To protect sensitive functional groups elsewhere in the molecule.
-
Reaction time is a critical factor: For high-throughput synthesis or process optimization.
Choose this compound when:
-
Cost is a primary concern: It is generally the more economical option, especially at scale.
-
Moderate reactivity is sufficient: For many standard cross-coupling reactions, it provides excellent yields under reasonable conditions.
-
Selectivity is required: In molecules containing multiple different halides (e.g., an aryl iodide and an aryl bromide), the iodide can often be coupled selectively while leaving the bromide intact for a subsequent transformation.
The presence of the ortho-methylsulfonyl group in both molecules provides strong electron-withdrawing character, which activates the aryl ring toward oxidative addition. However, it also introduces steric hindrance that can influence the choice of ligand and reaction conditions.
Conclusion
Both this compound and methyl 4-iodo-2-(methylsulfonyl)benzoate are valuable and versatile building blocks. The iodo-derivative offers superior reactivity, enabling faster and milder cross-coupling reactions, making it ideal for challenging substrates and rapid analogue synthesis. The bromo-derivative, while less reactive, remains a robust and cost-effective workhorse for a wide range of applications. A thorough understanding of their relative reactivities, grounded in the fundamental principles of C-X bond activation, allows the discerning researcher to select the optimal reagent to accelerate their research and development efforts.
References
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- 9. Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond [mdpi.com]
- 10. Comparative study of aryl halides in Pd-mediated reactions: key factors beyond the oxidative addition step - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 11. Oxidative Addition of Aryl and Alkyl Halides to a Reduced Iron Pincer Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
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A Comparative Reactivity Guide: Methyl 4-bromo-2-(methylsulfonyl)benzoate vs. its Chloro Analog
Introduction
In the landscape of medicinal chemistry and materials science, the strategic selection of building blocks is paramount to synthetic efficiency and success. Aryl halides, particularly those activated by strong electron-withdrawing groups, are foundational intermediates. This guide provides an in-depth comparative analysis of two such critical reagents: Methyl 4-bromo-2-(methylsulfonyl)benzoate (the "bromo analog") and Methyl 4-chloro-2-(methylsulfonyl)benzoate (the "chloro analog").
While structurally similar, the seemingly minor substitution of a bromine atom for a chlorine atom imparts dramatically different chemical reactivities. Understanding these differences is crucial for researchers and drug development professionals to design robust synthetic routes, optimize reaction conditions, and avoid potential pitfalls. This document will dissect the theoretical underpinnings of their reactivity and provide practical, data-driven comparisons in two of the most common transformations for this class of compounds: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling.
Theoretical Framework: Decoding Reactivity
The reactivity of these two molecules is governed by a delicate interplay of electronic effects and the inherent properties of the carbon-halogen bond. Both molecules share a powerful electron-withdrawing methylsulfonyl (-SO2CH3) group and a moderately deactivating methyl ester (-COOCH3) group. The sulfonyl group, in particular, strongly reduces the electron density of the aromatic ring through both inductive and resonance effects, making the ring highly electrophilic and primed for nucleophilic attack.[1][2][3]
The key differentiator is the halogen at the 4-position.
-
Inductive vs. Resonance Effects of Halogens: Both chlorine and bromine are more electronegative than carbon, exerting an electron-withdrawing inductive effect (-I). Conversely, their lone pairs can donate into the ring via resonance (+R). For halogens, the inductive effect dominates, rendering them deactivating overall for electrophilic substitutions.[3]
-
Hammett Constants: The electronic influence of a substituent can be quantified using Hammett constants (σ). For para-substituents, the values are σp(Cl) = +0.23 and σp(Br) = +0.23.[4] These nearly identical values suggest a very similar overall electronic impact on the ring's ground state.
However, this ground-state similarity belies a profound divergence in reactivity that becomes evident when considering the transition states and mechanisms of specific reactions.
Reactivity in Nucleophilic Aromatic Substitution (SNAr)
The SNAr reaction proceeds via a two-step addition-elimination mechanism. The first step, the nucleophilic attack on the carbon bearing the leaving group to form a resonance-stabilized carbanion known as a Meisenheimer complex, is typically the rate-determining step.[5][6][7]
A counterintuitive phenomenon known as the "element effect" is often observed, where aryl fluorides are the most reactive, followed by chlorides, then bromides (F > Cl > Br > I).[5][6][8] This is the opposite of leaving group ability in SN1/SN2 reactions. The rationale is that the rate is not dictated by the C-X bond cleavage (which happens in the fast, second step), but by the stability of the Meisenheimer complex in the first step. The high electronegativity of the halogen stabilizes the developing negative charge in the transition state leading to this intermediate.[7][8]
Reactivity in Palladium-Catalyzed Cross-Coupling
In contrast, reactions like the Suzuki-Miyaura coupling follow a catalytic cycle where the initial, and often rate-limiting, step is the oxidative addition of the aryl halide to a low-valent palladium(0) complex.[9][10][11]
This step involves the cleavage of the carbon-halogen (C-X) bond. The rate of this oxidative addition is inversely proportional to the bond dissociation energy (BDE) of the C-X bond.[12][13] The established trend for aryl halide BDEs is:
Ar-F > Ar-Cl > Ar-Br > Ar-I [12][14]
The C-Br bond is significantly weaker and thus easier to break than the C-Cl bond. This facilitates a much faster rate of oxidative addition for the bromo analog.
Experimental Comparison & Protocols
To substantiate the theoretical principles, we present comparative experimental protocols. These self-validating workflows are designed to clearly demonstrate the reactivity differences.
Experiment 1: Nucleophilic Aromatic Substitution with Morpholine
This experiment compares the rate of amine substitution, a classic SNAr reaction.
Experimental Workflow: SNAr Reaction
Caption: Workflow for the comparative SNAr experiment.
Protocol:
-
Setup: To two separate, identical reaction vials equipped with stir bars, add the aryl halide (0.5 mmol, 1.0 equiv) - one vial for the bromo analog, one for the chloro analog.
-
Reagent Addition: To each vial, add potassium carbonate (K₂CO₃, 1.0 mmol, 2.0 equiv), morpholine (0.6 mmol, 1.2 equiv), and anhydrous dimethyl sulfoxide (DMSO, 2.5 mL).
-
Reaction: Place both vials in a pre-heated heating block at 100 °C and stir vigorously.
-
Monitoring: Monitor the progress of each reaction independently at 30-minute intervals using Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed in the faster reaction.
-
Workup: After cooling to room temperature, pour the contents of each vial into 25 mL of water and extract with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers for each reaction, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.
-
Analysis: Determine the isolated yield and purity for each product.
Expected Results & Data Summary:
| Substrate | Reaction Time (hours) | Isolated Yield (%) |
| Chloro Analog | ~2 | >90% |
| Bromo Analog | ~6-8 | >85% |
Note: Data are representative and intended for comparative purposes.
The data clearly indicates the superior reactivity of the chloro analog under these SNAr conditions, requiring significantly less time to reach completion.
Experiment 2: Suzuki-Miyaura Cross-Coupling with Phenylboronic Acid
This experiment highlights the profound difference in reactivity for palladium-catalyzed C-C bond formation.
Catalytic Cycle: Suzuki-Miyaura Coupling
Caption: The catalytic cycle for the Suzuki-Miyaura reaction.
Protocol:
-
Setup: To two separate, identical reaction vials, add the aryl halide (0.5 mmol, 1.0 equiv), phenylboronic acid (0.6 mmol, 1.2 equiv), and sodium carbonate (Na₂CO₃, 1.0 mmol, 2.0 equiv).
-
Catalyst Addition: To each vial, add Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.015 mmol, 3 mol%).
-
Solvent: Add a 4:1 mixture of Toluene:Water (5 mL) to each vial.
-
Reaction: Degas each mixture by bubbling argon through the solution for 10 minutes. Seal the vials and place them in a pre-heated heating block at 90 °C, stirring vigorously.
-
Monitoring: Monitor the reactions by TLC or LC-MS. Note the time required for complete consumption of the starting material.
-
Workup: After cooling, dilute with ethyl acetate (20 mL) and water (20 mL). Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify via flash column chromatography.
-
Analysis: Determine the isolated yield.
Expected Results & Data Summary:
| Substrate | Reaction Time (hours) | Temperature (°C) | Isolated Yield (%) |
| Bromo Analog | ~1.5 | 90 | >95% |
| Chloro Analog | >24 (incomplete) | 90 | <20% |
Note: Data are representative. Aryl chlorides often require more specialized, stronger catalyst systems (e.g., with bulky phosphine ligands) and higher temperatures to achieve comparable yields to aryl bromides.[10][12]
The results are striking. The bromo analog reacts swiftly and completely, while the chloro analog is largely unreactive under these standard conditions, underscoring the critical role of the C-X bond energy in this transformation.
Conclusion and Strategic Recommendations
The choice between this compound and its chloro analog is not a matter of general superiority but of strategic application.
-
For Nucleophilic Aromatic Substitution (SNAr) reactions, where the goal is to displace the halogen with a nucleophile (e.g., an amine, alcohol, or thiol), the chloro analog is the substrate of choice . Its greater reactivity leads to faster reaction times, potentially lower reaction temperatures, and improved process efficiency.
-
For Palladium-Catalyzed Cross-Coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig), the bromo analog is unequivocally the more reactive and preferred partner . Its weaker carbon-bromine bond facilitates the crucial oxidative addition step, allowing for milder conditions, lower catalyst loadings, and broader substrate scope with standard catalyst systems.
By understanding the mechanistic principles that govern the reactivity of these versatile building blocks, researchers can make informed decisions, accelerating discovery and development in their chemical synthesis endeavors.
References
- 1. m.youtube.com [m.youtube.com]
- 2. quora.com [quora.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. web.viu.ca [web.viu.ca]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. benchchem.com [benchchem.com]
- 13. Theoretical Bond Dissociation Energies of Halo-Heterocycles: Trends and Relationships to Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
A Comparative Guide to the Cost-Effectiveness of Methyl 4-bromo-2-(methylsulfonyl)benzoate in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the competitive landscape of pharmaceutical development, the selection of starting materials and synthetic intermediates is a critical decision that profoundly impacts the cost, efficiency, and scalability of a drug candidate's synthesis. This guide provides an in-depth analysis of the cost-effectiveness of Methyl 4-bromo-2-(methylsulfonyl)benzoate , a key building block in the synthesis of various pharmaceutically active compounds, particularly antagonists of the Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTH2). By examining its role in the synthesis of emerging drug candidates and comparing it with alternative synthetic strategies, this guide offers a comprehensive resource for making informed decisions in process development.
Introduction: The Strategic Importance of Building Block Selection
The journey from a promising lead compound to a marketable drug is fraught with challenges, not the least of which is the development of a robust and economically viable synthetic route. The choice of starting materials and key intermediates can dictate the number of synthetic steps, the overall yield, the complexity of purification, and ultimately, the cost of goods (COGs). This compound has emerged as a valuable reagent due to its trifunctional nature, incorporating a bromine atom for cross-coupling reactions, a methyl ester for further derivatization, and a methylsulfonyl group that can influence the physicochemical properties of the final molecule. Its primary application lies in the synthesis of CRTH2 antagonists, a class of drugs investigated for the treatment of allergic inflammatory diseases such as asthma.[1]
This guide will delve into a comparative analysis of synthetic pathways, using the synthesis of CRTH2 antagonists as a central case study. We will explore a route that utilizes this compound and contrast it with an alternative approach to a similar therapeutic target, providing a framework for evaluating not just the immediate cost of the building block, but its downstream implications on the entire synthetic process.
Comparative Analysis of Synthetic Pathways
Route A: Synthesis of a Key Precursor using this compound
This route leverages the inherent functionalities of this compound for a convergent synthesis. The key transformations would involve a palladium-catalyzed cross-coupling reaction (e.g., Suzuki or Buchwald-Hartwig) at the bromine position, followed by modifications of the ester group.
Route B: An Alternative Approach to a Structurally Related Core
An alternative strategy for constructing a similar benzophenone core, as seen in some CRTH2 antagonists, involves a Friedel-Crafts acylation. This pathway, while starting from simpler and often cheaper materials, may present different challenges in terms of regioselectivity and functional group tolerance.[2]
Below is a table summarizing the hypothetical comparison of these two routes for the synthesis of a common intermediate.
| Parameter | Route A (Utilizing this compound) | Route B (Alternative Friedel-Crafts Approach) | Justification & Expert Insight |
| Starting Material Cost | Higher initial cost per gram for the specialized building block. | Lower initial cost for basic starting materials like 2-nitrobenzoic acid and 4-methoxyphenylacetic acid methyl ester. | The specialized nature of this compound contributes to its higher upfront cost. |
| Number of Synthetic Steps | Potentially fewer steps due to the convergent nature of the synthesis. | Potentially more steps involving functional group interconversions (e.g., reduction of a nitro group, formation of the acyl chloride). | A convergent approach, where complex fragments are brought together late in the synthesis, is often more efficient. |
| Overall Yield (Hypothetical) | Higher overall yield may be achievable due to fewer steps and potentially cleaner reactions. | Lower overall yield is a risk due to the cumulative loss over a greater number of steps. | Each additional synthetic step introduces the potential for material loss. |
| Key Reagents & Catalysts | Palladium catalysts, specialized ligands, and bases for cross-coupling. | Lewis acids (e.g., AlCl3) for Friedel-Crafts, reducing agents (e.g., Fe, SnCl2), thionyl chloride. | The cost and sensitivity of palladium catalysts are a key consideration for Route A. The handling of strong Lewis acids and corrosive reagents are factors for Route B. |
| Purification Challenges | Removal of palladium residues and byproducts from cross-coupling reactions. | Separation of regioisomers in the Friedel-Crafts step and purification after each functional group manipulation. | The need for specialized purification techniques to remove heavy metals can add to the cost and complexity of Route A. |
| Scalability | Cross-coupling reactions are generally scalable, but catalyst cost can be a factor. | Friedel-Crafts reactions can be challenging to scale due to exotherms and quenching procedures. | The predictability and robustness of the reactions are crucial for successful scale-up. |
Experimental Protocols
To provide a practical context for the comparison, detailed experimental protocols for key steps in both hypothetical routes are outlined below.
Protocol 1: Synthesis of 2-bromo-4-(methylsulfonyl)benzoic acid (Precursor to the title compound)
This protocol describes the synthesis of the carboxylic acid precursor to this compound, a critical step in its overall production.
Materials:
-
Sodium sulfite (1.6 g, 13 mmol)
-
Sodium bicarbonate (4.2 g, 50 mmol)
-
Water (20 mL)
-
2-bromo-4-(chlorosulfonyl)benzoyl chloride (4.0 g, 13 mmol)
-
Chloroacetic acid (1.8 g, 19 mmol, and an additional 2.0 g)
-
50% aqueous sodium hydroxide (1.0 mL, 19 mmol)
-
Concentrated HCl
Procedure:
-
A 50 mL round-bottom flask is charged with sodium sulfite, sodium bicarbonate, and water.
-
The resulting slurry is heated to 75 °C.[3]
-
2-bromo-4-(chlorosulfonyl)benzoyl chloride is added over 30 minutes.[3]
-
After heating at 75 °C for one hour, chloroacetic acid and 50% aqueous sodium hydroxide are added sequentially.[3]
-
The reaction mixture is heated to reflux. Additional chloroacetic acid is added as necessary to drive the reaction to completion.
-
After heating for 16 hours, the mixture is cooled to room temperature and acidified with concentrated HCl.[3]
-
The precipitated solids are collected by filtration and dried to yield 2-bromo-4-(methylsulfonyl)benzoic acid (1.6 g, 46% yield).[3]
Protocol 2: Fischer Esterification of a Substituted Benzoic Acid
This general protocol can be adapted for the final step in the synthesis of this compound from its carboxylic acid precursor.
Materials:
-
Substituted benzoic acid (e.g., 2-bromo-4-(methylsulfonyl)benzoic acid)
-
Methanol (anhydrous)
-
Concentrated sulfuric acid (catalytic amount)
-
Organic solvent (e.g., ethyl acetate)
-
Aqueous basic solution (e.g., saturated sodium bicarbonate)
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
The substituted benzoic acid is dissolved in an excess of anhydrous methanol.
-
A catalytic amount of concentrated sulfuric acid is added.
-
The mixture is refluxed until the reaction is complete (monitored by TLC or LC-MS).
-
The reaction mixture is cooled and the excess methanol is removed under reduced pressure.
-
The residue is dissolved in an organic solvent and washed with an aqueous basic solution to remove any unreacted carboxylic acid.
-
The organic layer is then washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to yield the methyl ester.
Protocol 3: Alternative Friedel-Crafts Acylation for a Benzophenone Core
This protocol outlines a key step in an alternative synthesis of a benzophenone intermediate, which is a core structure in some CRTH2 antagonists.
Materials:
-
2-Nitrobenzoyl chloride
-
4-Methoxyphenylacetic acid methyl ester
-
Aluminum chloride (AlCl3)
-
Dichloromethane (anhydrous)
-
Crushed ice
-
Concentrated HCl
Procedure:
-
A solution of 4-methoxyphenylacetic acid methyl ester in anhydrous dichloromethane is cooled in an ice bath.
-
Aluminum chloride is added portion-wise, keeping the temperature low.
-
2-Nitrobenzoyl chloride is added dropwise to the cooled mixture.
-
The reaction is stirred at low temperature and then allowed to warm to room temperature until completion.
-
The reaction is carefully quenched by pouring it onto crushed ice containing concentrated HCl.
-
The organic layer is separated, washed with water, saturated sodium bicarbonate solution, and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to give the crude benzophenone product, which is then purified by column chromatography.
Visualization of Synthetic Workflows
To better illustrate the logical flow of the compared synthetic strategies, the following diagrams are provided.
References
A Comparative Guide to the Reactivity of Methyl 4-bromo-2-(methylsulfonyl)benzoate in Suzuki and Sonogashira Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic organic chemistry, the judicious selection of building blocks and reaction pathways is paramount to the efficient construction of complex molecular architectures. Methyl 4-bromo-2-(methylsulfonyl)benzoate has emerged as a versatile reagent, finding utility in the synthesis of a variety of compounds, including alkynylphenoxyacetic acid CRTH2 (DP2) receptor antagonists for treating allergic inflammatory diseases.[1] Its unique electronic and steric properties, conferred by the presence of a bromine atom, a methyl ester, and a methylsulfonyl group on the benzene ring, render it an interesting substrate for palladium-catalyzed cross-coupling reactions. This guide provides an in-depth comparison of the performance of this compound in two of the most powerful C-C bond-forming reactions: the Suzuki-Miyaura coupling and the Sonogashira coupling.
Understanding the Substrate: this compound
This compound is a solid at room temperature with a molecular weight of 293.14 g/mol .[2][3][4] The key to its reactivity lies in the electronic nature of its substituents. Both the methyl ester (-CO₂Me) and the methylsulfonyl (-SO₂Me) groups are strongly electron-withdrawing. This electronic pull renders the aromatic ring electron-deficient, which has significant implications for its reactivity in cross-coupling reactions. The bromine atom at the 4-position serves as the leaving group, while the ortho-methylsulfonyl group can exert both steric and electronic effects on the reaction center.
The Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of a carbon-carbon single bond between an organohalide and an organoboron compound, catalyzed by a palladium complex.[5]
Mechanistic Considerations
The catalytic cycle of the Suzuki reaction is generally understood to involve three key steps: oxidative addition, transmetalation, and reductive elimination. The electron-deficient nature of the aryl bromide in this compound is expected to facilitate the initial oxidative addition of the Pd(0) catalyst to the C-Br bond. However, the subsequent transmetalation step, which involves the transfer of the organic group from the boron reagent to the palladium center, can be influenced by the electronic properties of the substrate. For electron-deficient aryl halides, this step can sometimes be sluggish. The choice of base is crucial in the Suzuki reaction, as it activates the organoboron species to form a more nucleophilic "ate" complex, thereby promoting transmetalation.
Diagram of the Suzuki-Miyaura Catalytic Cycle
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The Sonogashira Coupling: Crafting C(sp²)-C(sp) Bonds
The Sonogashira reaction provides a powerful method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, typically employing a palladium catalyst and a copper(I) co-catalyst.[6]
Mechanistic Considerations
The Sonogashira reaction proceeds through a catalytic cycle involving both palladium and copper. The palladium cycle is similar to that of the Suzuki reaction, beginning with oxidative addition. The copper cycle involves the formation of a copper acetylide intermediate, which then participates in the transmetalation step with the palladium complex. The electron-withdrawing nature of the substituents on this compound is generally favorable for the oxidative addition step. The presence of a strong base is required to deprotonate the terminal alkyne, facilitating the formation of the copper acetylide.
Diagram of the Sonogashira Catalytic Cycle
Caption: Catalytic cycles of the Sonogashira cross-coupling reaction.
Comparative Performance Analysis
| Feature | Suzuki Coupling | Sonogashira Coupling |
| Coupling Partner | Boronic acids or esters | Terminal alkynes |
| Catalyst System | Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) | Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) and a Copper(I) co-catalyst (e.g., CuI) |
| Base | Inorganic bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) | Amine bases (e.g., triethylamine, diisopropylamine) |
| Solvent | Aprotic solvents (e.g., dioxane, toluene, DMF), often with water | Amine base can act as solvent, or other solvents like THF, DMF |
| Reaction Temperature | Typically elevated (80-120 °C) | Often at room temperature, but can require heating for less reactive substrates |
| Expected Yields | Generally good to excellent, but can be sensitive to steric hindrance and electronic effects. | Generally good to excellent, with potential for side reactions like Glaser coupling (homocoupling of the alkyne). |
| Functional Group Tolerance | Broad, but sensitive to strongly acidic or basic conditions. | Broad, but sensitive to oxidizing conditions that can promote Glaser coupling. |
Experimental Protocols
The following are representative, generalized protocols for performing Suzuki and Sonogashira reactions with an aryl bromide like this compound. Note: These are starting points and may require optimization for specific coupling partners and desired outcomes.
Representative Suzuki-Miyaura Coupling Protocol
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0-3.0 equiv)
-
Degassed solvent (e.g., 1,4-dioxane/water, 4:1 v/v)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask, add this compound, the arylboronic acid, and the base.
-
Seal the flask, then evacuate and backfill with an inert gas. Repeat this cycle three times.
-
Under a positive pressure of the inert gas, add the degassed solvent.
-
Add the palladium catalyst.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Representative Sonogashira Coupling Protocol
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.1-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-5 mol%)
-
Copper(I) iodide (CuI, 2-10 mol%)
-
Amine base (e.g., triethylamine, diisopropylamine, 2-3 equiv)
-
Anhydrous solvent (e.g., THF, toluene, or the amine base itself)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk tube under an inert atmosphere, add this compound, the palladium catalyst, and copper(I) iodide.
-
Add the anhydrous solvent, followed by the amine base and the terminal alkyne via syringe.
-
Stir the reaction mixture at room temperature or heat to 40-80 °C if necessary.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of ammonium chloride to remove the copper salts and amine hydrohalide.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Field-Proven Insights and Causality Behind Experimental Choices
-
Choice of Catalyst and Ligand: For the Suzuki reaction with an electron-deficient substrate, a catalyst system with an electron-rich and bulky ligand (e.g., SPhos, XPhos) can be beneficial to promote the reductive elimination step and stabilize the active Pd(0) species. In Sonogashira couplings, the choice of phosphine ligand can also influence the reaction rate and efficiency.
-
Importance of Inert Atmosphere: Both reactions are sensitive to oxygen, which can lead to the oxidation and deactivation of the Pd(0) catalyst and, in the case of Sonogashira coupling, promote the undesired homocoupling of the alkyne (Glaser coupling).[7] Therefore, maintaining a strict inert atmosphere is crucial for achieving high yields and clean reactions.
-
Base Selection: In Suzuki couplings, the choice of base can significantly impact the reaction outcome. Stronger, non-nucleophilic bases like K₃PO₄ or Cs₂CO₃ are often effective for challenging couplings. In Sonogashira reactions, the amine base not only acts as a proton scavenger but also as a solvent and can influence the solubility of the reactants and the reaction rate.
-
Copper-Free Sonogashira Variants: To avoid the issue of Glaser homocoupling and the need to remove copper salts during workup, copper-free Sonogashira protocols have been developed. These often require more specialized ligands and may need higher reaction temperatures.
Conclusion
Both the Suzuki-Miyaura and Sonogashira reactions are powerful tools for the functionalization of this compound. The choice between the two will primarily depend on the desired final product: a biaryl or substituted aromatic system (Suzuki) or an arylethyne (Sonogashira).
The electron-deficient nature of this compound is generally advantageous for the initial oxidative addition step in both catalytic cycles. However, careful optimization of the reaction conditions, particularly the choice of catalyst, ligand, and base, is essential to overcome potential challenges in the subsequent transmetalation and reductive elimination steps and to minimize side reactions. The provided protocols and insights serve as a valuable starting point for researchers looking to employ this versatile building block in their synthetic endeavors.
References
- 1. This compound | 773134-43-3 [chemicalbook.com]
- 2. This compound | C9H9BrO4S | CID 53393139 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. calpaclab.com [calpaclab.com]
- 4. This compound - Amerigo Scientific [amerigoscientific.com]
- 5. nbinno.com [nbinno.com]
- 6. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Methyl 4-bromo-2-(methylsulfonyl)benzoate: A Comparative Analysis for Synthetic Utility
For researchers, scientists, and professionals in drug development, the selection of building blocks in multi-step syntheses is a critical decision that profoundly impacts yield, purity, and overall efficiency. This guide provides an in-depth technical analysis of Methyl 4-bromo-2-(methylsulfonyl)benzoate (CAS No. 773134-43-3), a versatile reagent in modern organic synthesis. We will objectively compare its performance with alternative intermediates, supported by established chemical principles and illustrative experimental data.
Introduction: The Strategic Importance of Substituted Benzoates
This compound belongs to a class of highly functionalized aromatic compounds that serve as pivotal intermediates in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.[1] Its utility stems from the orthogonal reactivity of its three key functional groups: a methyl ester, a bromine atom, and a methylsulfonyl group. This trifecta of functionality allows for a stepwise and selective elaboration of the molecular scaffold.
The bromine atom is a prime handle for palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds. The methylsulfonyl group, a strong electron-withdrawing group, influences the reactivity of the aromatic ring and can participate in hydrogen bonding interactions in the final target molecule. The methyl ester provides a site for hydrolysis and subsequent amide bond formation or other derivatization. A notable application of this building block is in the synthesis of CRTH2 (DP2) receptor antagonists for treating allergic inflammatory diseases.[1]
Certificate of Analysis: Characterization of this compound
A thorough understanding of a reagent's purity and structural integrity is paramount. Below is a representative Certificate of Analysis for a commercial sample of this compound, based on expected analytical data.
| Property | Specification | Method |
| Appearance | White to off-white solid | Visual |
| Molecular Formula | C₉H₉BrO₄S | - |
| Molecular Weight | 293.14 g/mol [2] | - |
| Purity (by HPLC) | ≥98.0% | HPLC |
| ¹H NMR | Conforms to structure | 400 MHz, CDCl₃ |
| ¹³C NMR | Conforms to structure | 100 MHz, CDCl₃ |
| Mass Spectrum (ESI+) | [M+H]⁺ = 292.9, 294.9 | Mass Spectrometry |
| Infrared (ATR) | ~1730 cm⁻¹ (C=O), ~1320, 1150 cm⁻¹ (SO₂) | FT-IR Spectroscopy |
| Melting Point | Not consistently reported, typical for similar solids | Melting Point Apparatus |
Detailed Spectroscopic Analysis (Predicted)
While publicly available, detailed spectra are limited, we can predict the key spectroscopic features based on the structure and data from analogous compounds.
-
¹H NMR (400 MHz, CDCl₃): The spectrum is expected to show three distinct aromatic protons with splitting patterns characteristic of a 1,2,4-trisubstituted benzene ring. A singlet for the methoxy protons (O-CH₃) and a singlet for the methylsulfonyl protons (S-CH₃) are also anticipated.
-
δ ~ 8.2 ppm (d, J ≈ 2.0 Hz, 1H, Ar-H ortho to SO₂Me)
-
δ ~ 7.8 ppm (dd, J ≈ 8.4, 2.0 Hz, 1H, Ar-H meta to SO₂Me and ortho to Br)
-
δ ~ 7.7 ppm (d, J ≈ 8.4 Hz, 1H, Ar-H ortho to CO₂Me)
-
δ ~ 4.0 ppm (s, 3H, O-CH₃)
-
δ ~ 3.3 ppm (s, 3H, S-CH₃)
-
-
¹³C NMR (100 MHz, CDCl₃): The spectrum will display nine distinct carbon signals, including the carbonyl carbon of the ester, the carbons of the aromatic ring, and the methyl carbons of the ester and sulfonyl groups.
-
Mass Spectrometry (ESI+): The mass spectrum will exhibit a characteristic isotopic pattern for a bromine-containing compound, with two major peaks for the molecular ion differing by 2 m/z units ([M+H]⁺ and [M+H+2]⁺) in an approximate 1:1 ratio.[3]
-
Infrared Spectroscopy (ATR): Key vibrational frequencies will include a strong carbonyl stretch for the ester and strong, characteristic stretches for the sulfonyl group.
Comparative Performance in Synthesis: A Focus on Palladium-Catalyzed Cross-Coupling
The primary synthetic application of this compound is as an electrophilic partner in palladium-catalyzed cross-coupling reactions. Here, we compare its performance against common alternatives.
Alternatives to this compound
-
Methyl 4-iodo-2-(methylsulfonyl)benzoate: The corresponding iodide analogue.
-
Methyl 4-chloro-2-(methylsulfonyl)benzoate: The corresponding chloride analogue.
-
Methyl 4-bromo-benzoate: Lacks the ortho-methylsulfonyl group.
-
4-Bromo-2-(methylsulfonyl)benzoic acid: The corresponding carboxylic acid.
Reactivity in Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for forming C-C bonds. The reactivity of the aryl halide is a critical factor influencing reaction kinetics. The general reactivity trend for aryl halides in palladium-catalyzed cross-coupling is I > Br > Cl.[4] This is due to the bond dissociation energies of the carbon-halogen bond, which dictates the ease of the rate-determining oxidative addition step.
Table 1: Predicted Comparative Performance in a Generic Suzuki-Miyaura Coupling
| Substrate | Relative Reactivity | Typical Reaction Time | Typical Yield | Key Considerations |
| Methyl 4-iodo-2-(methylsulfonyl)benzoate | Very High | 1-4 hours | >90% | Higher cost and lower stability compared to the bromo analogue. Prone to side reactions under harsh conditions. |
| This compound | High | 4-12 hours | 80-95% | Excellent balance of reactivity, stability, and cost. A workhorse for many applications. |
| Methyl 4-chloro-2-(methylsulfonyl)benzoate | Low | >24 hours | <60% | Requires more specialized and often more expensive catalysts and ligands, as well as higher temperatures. |
| Methyl 4-bromobenzoate | High | 4-12 hours | 80-95% | Lacks the electronic and steric influence of the ortho-sulfonyl group, which can affect subsequent reactions. |
Experimental Protocols
Proposed Synthesis of this compound
References
- 1. This compound | 773134-43-3 [chemicalbook.com]
- 2. This compound | C9H9BrO4S | CID 53393139 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. mass spectrum of 1-bromo-2-methylpropane C4H9Br (CH3)2CHCH2Br fragmentation pattern of m/z m/e ions for analysis and identification of 1-bromo-2-methylpropane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. benchchem.com [benchchem.com]
A Senior Application Scientist's Guide to Product Confirmation: An In-Depth Analysis of a Buchwald-Hartwig Amination Using LC-MS
Audience: Researchers, scientists, and drug development professionals.
Abstract: In the fast-paced world of drug discovery and development, rapid and unambiguous confirmation of reaction outcomes is paramount. This guide provides an in-depth, expert-led comparison of analytical methodologies for confirming product formation from a common pharmaceutical building block, Methyl 4-bromo-2-(methylsulfonyl)benzoate. While traditional techniques like TLC and NMR have their place, we will demonstrate why Liquid Chromatography-Mass Spectrometry (LC-MS) offers an unparalleled combination of speed, sensitivity, and specificity. We will delve into the causality behind experimental choices, present a self-validating LC-MS protocol, and compare its performance with viable alternatives, supported by clear experimental data and workflows.
The Analytical Challenge: Beyond a Simple Spot on a Plate
The starting material, this compound, is a versatile intermediate. Its aryl bromide moiety is a prime handle for palladium-catalyzed cross-coupling reactions, which are fundamental to modern medicinal chemistry.[1][2] A representative transformation is the Buchwald-Hartwig amination, where the carbon-bromine bond is replaced with a carbon-nitrogen bond.[3][4]
Let's consider the Buchwald-Hartwig amination of our starting material with morpholine:
Reaction Scheme: Starting Material: this compound (MW: 293.14 g/mol ) Reagent: Morpholine Expected Product: Methyl 4-morpholino-2-(methylsulfonyl)benzoate (MW: 299.35 g/mol )
Confirming the formation of the desired product requires an analytical technique that can:
-
Separate the product from the starting material, reagents, and potential by-products.
-
Provide unambiguous identification of the target molecule.
-
Offer high sensitivity to detect even low levels of conversion.
This guide will focus on LC-MS as the primary tool for this purpose, comparing it directly with Thin-Layer Chromatography (TLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.
The Primary Tool: High-Performance Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is the workhorse of the modern synthetic chemistry lab for good reason. It couples the powerful separation capabilities of HPLC with the sensitive and specific detection of mass spectrometry.[5] This combination allows us to confidently identify compounds in a complex crude reaction mixture.
The Causality Behind the Method: An Expert's Protocol
A robust analytical method is not just a set of parameters; it's a series of logical choices designed to yield unambiguous results. Here, we present a self-validating protocol for analyzing our target reaction.
Experimental Protocol: LC-MS Analysis
-
Sample Preparation:
-
Quench 5 µL of the crude reaction mixture.
-
Dilute with 1 mL of a 50:50 acetonitrile/water mixture. Rationale: This simple dilution minimizes sample manipulation artifacts while ensuring the concentration is within the linear range of the detector.
-
Vortex thoroughly to ensure homogeneity.
-
-
Liquid Chromatography (LC) Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm). Rationale: A C18 column provides excellent retention and separation for the moderately polar compounds in our reaction. The starting material, being less polar than the amine product, will have a longer retention time.
-
Mobile Phase A: Water + 0.1% Formic Acid. Rationale: Formic acid is a volatile modifier that acidifies the mobile phase, promoting better peak shape and enhancing protonation for positive-mode ESI-MS analysis.[6]
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 5 minutes. Rationale: A gradient elution ensures that both early-eluting polar compounds and later-eluting nonpolar compounds are efficiently separated and eluted as sharp peaks.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Source: Electrospray Ionization (ESI). Rationale: ESI is the premier ionization technique for moderately polar molecules like our analyte and product, making it superior to alternatives like APCI for this application.[6][7][8]
-
Polarity: Positive Ion Mode. Rationale: The nitrogen atom in the morpholine moiety of the product is basic and readily accepts a proton, leading to a strong signal for the [M+H]⁺ ion in positive mode.[6]
-
Acquisition Mode: Full Scan (m/z 100-500) and Targeted MS/MS. Rationale: A full scan provides a complete picture of all ionizable species in the mixture. Targeted MS/MS on the predicted product mass provides definitive structural confirmation.[9]
-
Data Interpretation: A Self-Validating Workflow
The trustworthiness of this protocol comes from its multi-layered confirmation process.
Logical Confirmation Workflow
Caption: A logical workflow for unambiguous product confirmation by LC-MS.
-
Confirm the Reactant: First, we verify the presence of the starting material. This compound will appear as two peaks in the mass spectrum at m/z ~292.9 ([M+H]⁺ for ⁷⁹Br) and ~294.9 ([M+H]⁺ for ⁸¹Br) with a characteristic 1:1 isotopic ratio due to the bromine atom.[10][11] This confirms the starting material is present and the instrument is performing correctly.
-
Identify the Product: We then search for the expected product. The expected [M+H]⁺ ion for Methyl 4-morpholino-2-(methylsulfonyl)benzoate is m/z 300.1. Crucially, this peak will not have the 1:1 bromine isotopic pattern. The disappearance of the bromine pattern is in itself a strong indicator of a successful reaction.
-
Definitive Structural Proof (MS/MS): For ultimate confidence, we perform tandem mass spectrometry (MS/MS) on the parent ion at m/z 300.1. By fragmenting the molecule and analyzing its constituent parts, we generate a structural fingerprint. A plausible fragmentation would be the loss of the morpholine group, providing unequivocal evidence that the coupling was successful.
Hypothetical LC-MS Data Summary
| Compound | Retention Time (min) | Observed [M+H]⁺ (m/z) | Key Isotopic Signature | Key MS/MS Fragment (m/z) |
| Starting Material | 3.8 | 292.9 / 294.9 | 1:1 ratio (Bromine) | N/A |
| Expected Product | 2.5 | 300.1 | None | 214.0 (Loss of morpholine) |
Comparison with Alternative Techniques
While LC-MS is a powerful tool, it's important to understand its performance relative to other common laboratory techniques.
Thin-Layer Chromatography (TLC)
TLC is often the first pass for monitoring a reaction's progress. A sample of the reaction mixture is spotted on a silica plate, which is then developed in a solvent system.
-
Methodology: A silica gel plate is spotted with the reaction mixture and developed using a solvent system like 30% ethyl acetate in hexanes. The spots are visualized under UV light. The product, being more polar due to the morpholine group, should have a lower Rf value than the starting material.
-
Strengths: Extremely fast, inexpensive, and requires minimal equipment.
-
Weaknesses: Provides no structural information, is not quantitative, has low resolution (co-eluting spots are common), and can be misleading if the product and starting material have similar polarities.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the gold standard for the structural elucidation of purified compounds. It provides detailed information about the chemical environment of each nucleus (typically ¹H and ¹³C).
-
Methodology: An aliquot of the reaction mixture is dried, re-dissolved in a deuterated solvent (e.g., CDCl₃), and analyzed. One would look for the disappearance of the aromatic proton signals adjacent to the bromine and the appearance of new signals corresponding to the morpholine protons.
-
Strengths: Provides definitive and detailed structural information.
-
Weaknesses: Significantly lower sensitivity than MS, making it difficult to analyze crude mixtures with low conversion rates. It is also a much slower technique and requires more expensive equipment and cryogens.
Head-to-Head Performance Comparison
To provide an objective assessment, we compare the techniques across several key performance indicators relevant to a drug development professional.
Comparison of Analytical Techniques
| Parameter | LC-MS | TLC | NMR Spectroscopy |
| Specificity | Very High (Mass + Retention Time + MS/MS) | Low (Rf value only) | High (Detailed Structure) |
| Sensitivity | Very High (picogram to femtogram) | Low (microgram) | Low (milligram to microgram) |
| Speed (per sample) | Fast (5-10 minutes) | Very Fast (<5 minutes) | Slow (15-60 minutes) |
| Suitability for Crude Mixtures | Excellent | Good | Poor to Fair |
| Information Provided | Molecular Weight & Structural Fragments | Polarity (Rf) | Complete 3D Structure |
| Cost (per sample) | Moderate | Very Low | High |
LC-MS Workflow for Reaction Analysis
Caption: The streamlined and robust workflow from reaction to result using LC-MS.
Conclusion and Expert Recommendations
For the crucial task of confirming product formation in a synthetic workflow, particularly in a professional drug development environment, LC-MS stands out as the superior methodology . While TLC serves as a valuable, albeit rudimentary, tool for quick progress checks, it lacks the specificity needed for confident decision-making. NMR, though unparalleled for final structural proof of a purified compound, is ill-suited for the rapid, sensitive analysis of complex crude reaction mixtures.
Our recommended workflow is a tiered approach:
-
At-a-glance Monitoring: Use TLC during the reaction for a qualitative assessment of starting material consumption.
-
Definitive Confirmation: Upon reaction completion, use the LC-MS protocol described herein to unambiguously confirm the presence and identity of the desired product in the crude mixture. This provides the confidence needed to proceed to workup and purification.
-
Final Validation: After purification, use NMR spectroscopy to obtain the complete structural characterization required for archival and regulatory purposes.
By leveraging the strengths of each technique at the appropriate stage, researchers can optimize their workflow for both speed and scientific rigor, accelerating the pace of discovery and development.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. benchchem.com [benchchem.com]
- 5. LC-MS vs LC-MS/MS: Techniques, Use Cases, and Differences - Creative Proteomics [creative-proteomics.com]
- 6. nebiolab.com [nebiolab.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. sites.bu.edu [sites.bu.edu]
- 9. Liquid chromatography-mass spectrometric multiple reaction monitoring-based strategies for expanding targeted profiling towards quantitative metabolomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Automated Detection of Natural Halogenated Compounds from LC-MS Profiles-Application to the Isolation of Bioactive Chlorinated Compounds from Marine-Derived Fungi - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Methyl 4-bromo-2-(methylsulfonyl)benzoate
For researchers and drug development professionals, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experimentation; it concludes with their safe and compliant disposal. This guide provides a detailed, step-by-step protocol for the proper disposal of Methyl 4-bromo-2-(methylsulfonyl)benzoate (CAS No. 773134-43-3), ensuring the safety of laboratory personnel and the protection of our environment. Our approach is grounded in established safety protocols and regulatory compliance, providing not just instructions, but the scientific reasoning behind them.
Part 1: Hazard Identification and Immediate Safety Precautions
Before any disposal procedure, a thorough understanding of the compound's hazards is critical. This compound is classified with the following hazards:
-
Acute Oral Toxicity (Category 4): Harmful if swallowed.[1]
-
Skin Irritation: Causes skin irritation.[2]
-
Eye Irritation: Causes serious eye irritation.[2]
-
Respiratory Irritation: May cause respiratory irritation.[2]
The molecular structure, featuring a halogenated aromatic ring and a sulfonyl group, dictates its classification as a halogenated organic compound . This is the single most important factor in determining its disposal pathway. Halogenated compounds require specific disposal methods, primarily high-temperature incineration, to prevent the formation of toxic byproducts like dioxins and furans.[3]
Core Directive: All handling and disposal operations must be conducted within a certified chemical fume hood to mitigate the risk of inhaling dust or vapors.[4]
Table 1: Chemical and Hazard Summary
| Property | Value | Source(s) |
| Chemical Name | This compound | [Sigma-Aldrich] |
| CAS Number | 773134-43-3 | [ChemScene][1] |
| Molecular Formula | C₉H₉BrO₄S | [ChemScene][1] |
| Physical Form | Solid | [Sigma-Aldrich] |
| GHS Hazard Statements | H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | [PubChem][2] |
| GHS Pictogram | GHS07 (Exclamation Mark) | [Sigma-Aldrich] |
Part 2: Personal Protective Equipment (PPE) Protocol
A multi-layered PPE approach is mandatory to prevent exposure. This is a self-validating system; proper PPE is the first line of defense and a non-negotiable aspect of laboratory safety.
-
Hand Protection: Wear nitrile gloves. Given the compound's classification as a skin irritant, ensure gloves are inspected before use and changed immediately if contamination is suspected.
-
Eye Protection: Chemical safety goggles are required at all times to protect against splashes or airborne particles.[4]
-
Body Protection: A standard laboratory coat must be worn and fully fastened.
-
Footwear: Closed-toe shoes are required in any laboratory setting.
Part 3: Disposal Workflow and Step-by-Step Procedures
The fundamental principle for disposing of this compound is waste segregation . It must never be mixed with non-halogenated organic waste or disposed of down the drain.[2][5] Co-mingling waste streams can increase disposal costs and violate regulatory requirements under the Resource Conservation and Recovery Act (RCRA).[1]
Disposal Decision Workflow
The following diagram illustrates the logical flow for segregating and disposing of waste related to this compound.
Caption: Waste Disposal Workflow for this compound.
Experimental Protocol: Step-by-Step Waste Handling
1. Waste Containerization:
-
Causality: Proper containment is essential to prevent leaks and ensure compatibility. Using designated containers for halogenated waste prevents dangerous reactions and ensures the waste stream is correctly profiled for disposal.[3]
-
Procedure:
-
Obtain correctly labeled waste containers from your institution's Environmental Health & Safety (EHS) department. These should be clearly marked "Halogenated Organic Waste" for liquids and solids.
-
Ensure containers are made of a chemically compatible material (e.g., HDPE or glass for liquids) and are in good condition with a secure, leak-proof lid.[4]
-
2. Disposal of Solid Waste:
-
Causality: This includes excess pure compound and any lab materials that have come into direct contact with it. Segregating solids from liquids is standard practice for waste management facilities.
-
Procedure:
-
Carefully place all solid waste, such as contaminated gloves, weighing paper, and absorbent pads used for minor spills, into the designated "Halogenated Organic SOLIDS" waste container.
-
Do not overfill the container.
-
3. Disposal of Liquid Waste:
-
Causality: This compound's presence in any solvent makes the entire solution a halogenated waste. Even trace amounts require the entire volume to be treated as such.[6]
-
Procedure:
-
Pour all liquid waste containing this compound, including reaction mother liquors and solvent rinses, into the designated "Halogenated Organic LIQUIDS" waste container using a funnel.
-
Keep the container closed at all times except when actively adding waste.[7] This minimizes the release of volatile organic compounds (VOCs).
-
Crucially, do not mix with incompatible waste streams. Avoid adding strong acids, bases, or oxidizing agents to the halogenated waste container unless you have verified compatibility.
-
4. Disposal of Contaminated Labware:
-
Causality: Glassware that cannot be decontaminated must be disposed of as hazardous solid waste to prevent exposing support staff to chemical hazards.
-
Procedure:
-
Disposable glassware (pipettes, vials) should be placed in a designated, puncture-proof "Contaminated Lab Glass" or "Sharps" container.
-
For reusable glassware, rinse with a small amount of a suitable solvent (e.g., acetone, ethyl acetate). This rinseate is now considered halogenated liquid waste and must be disposed of into the appropriate container.
-
5. Labeling and Storage:
-
Causality: Accurate labeling is a legal requirement and is critical for safe handling and disposal by EHS personnel. It communicates the container's contents and associated hazards.
-
Procedure:
-
As soon as the first drop of waste is added, affix a hazardous waste tag to the container.
-
Clearly list all chemical constituents, including "this compound" and any solvents, with their estimated percentages.
-
Store the sealed and labeled container in your lab's designated Satellite Accumulation Area (SAA) with secondary containment.[4]
-
6. Arranging for Disposal:
-
Procedure: Once the container is full or has been accumulating for the maximum time allowed by your institution (often 6-12 months), contact your EHS department to schedule a waste pickup.[1][8]
Part 4: Spill Management
In the event of a spill, immediate and correct action is required to minimize exposure and environmental contamination.
-
Evacuate and Alert: Alert personnel in the immediate area. If the spill is large or in a poorly ventilated space, evacuate the lab and contact EHS.
-
Isolate: Restrict access to the spill area.
-
Protect: If the spill is small and you are trained to handle it, don the appropriate PPE (nitrile gloves, safety goggles, lab coat).
-
Contain and Absorb: Cover the spill with an inert absorbent material, such as vermiculite or a chemical spill pillow.
-
Collect: Carefully sweep or scoop the absorbent material into a suitable container.
-
Dispose: The collected spill debris is now considered halogenated solid waste. Label the container as "Spill Debris containing this compound" and dispose of it through EHS.[7]
-
Decontaminate: Wipe the spill area with a cloth dampened with a suitable solvent, and dispose of the cloth as halogenated solid waste.
References
- 1. chemscene.com [chemscene.com]
- 2. This compound | C9H9BrO4S | CID 53393139 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Hydrolysis of aryl N-methyl-N-arylsulfonylcarbamates - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 4. CN103508974A - Method for treating methyl 2-(aminosulfonyl)benzoate crystallization mother solution - Google Patents [patents.google.com]
- 5. 773134-43-3 | this compound - AiFChem [aifchem.com]
- 6. Hydrolysis and saponification of methyl benzoates - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. 773134-43-3 | this compound | Aryls | Ambeed.com [ambeed.com]
- 8. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
